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  • Product: 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid
  • CAS: 1050885-79-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Postulated Mechanisms of Action of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a synthetic compound belonging to this versatile class. While its specific molecular interactions are yet to be fully elucidated, this guide synthesizes current knowledge on related quinoline-3-carboxylic acid derivatives to postulate its potential mechanisms of action. We will explore its likely interactions with key cellular targets, the influence of its specific structural motifs, and provide detailed experimental protocols for the validation of these hypotheses. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this and similar compounds.

The Quinoline-3-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in numerous natural and synthetic bioactive compounds.[1][2] This structural motif is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The carboxylic acid functional group at the 3-position is a common feature in many quinoline derivatives and is often crucial for their biological activity, potentially acting as a coordination site for metal ions or a hydrogen bond donor/acceptor in interactions with biological targets.

2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid integrates this established scaffold with specific substitutions that are predicted to modulate its physicochemical properties and biological activity. This guide will dissect the potential contributions of each component to its overall mechanism of action.

Deconstructing the Molecule: The Influence of Key Structural Features

The therapeutic potential of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid can be inferred by examining its constituent parts: the quinoline-3-carboxylic acid core, the 2-methyl group, and the 6-trifluoromethoxy group.

  • The Quinoline-3-Carboxylic Acid Core : This core structure is a known pharmacophore. Studies on related analogs suggest its involvement in the inhibition of key cellular enzymes like protein kinase CK2.[5][6] Furthermore, the carboxylic acid and the quinoline nitrogen may act in concert to chelate divalent metal ions, a proposed mechanism for the antiproliferative activity of some quinoline derivatives.[3]

  • The 2-Methyl Group : The methyl group at the 2-position can influence the molecule's conformation and steric interactions with its biological targets. It may also impact the compound's metabolic stability and pharmacokinetic profile.

  • The 6-Trifluoromethoxy Group : The trifluoromethoxy group (-OCF3) is a lipophilic electron-withdrawing group that significantly impacts a molecule's properties. It is known to enhance metabolic stability, increase lipophilicity (which can improve membrane permeability and in vivo transport), and augment binding affinity to target proteins.[7] Its presence is a modern strategy in drug design to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[7]

Postulated Mechanisms of Action and Potential Cellular Targets

Based on the known activities of structurally related quinoline-3-carboxylic acid derivatives, we can propose several plausible mechanisms of action for 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

Hypothesis 1: Inhibition of Protein Kinase CK2

Protein kinase CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells, where it promotes proliferation and suppresses apoptosis. Several quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of CK2.[5][6]

Postulated Mechanism: 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid may act as an ATP-competitive inhibitor of CK2. The quinoline ring could form key interactions within the ATP-binding pocket of the enzyme, while the carboxylic acid and trifluoromethoxy groups could provide additional hydrogen bonding and hydrophobic interactions, respectively, to enhance binding affinity and selectivity.

CK2_inhibition_pathway Proliferation Proliferation Apoptosis Apoptosis CK2 Protein Kinase CK2 Downstream_Effectors Downstream Effectors (e.g., Akt, PTEN) CK2->Downstream_Effectors Drug 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid Drug->CK2 inhibition Upstream_Signals Upstream Mitogenic Signals Upstream_Signals->CK2 Downstream_Effectors->Proliferation Downstream_Effectors->Apoptosis inhibition

Caption: Postulated inhibition of the Protein Kinase CK2 signaling pathway.

Hypothesis 2: Selective Cytotoxicity via Modulation of the Tumor Microenvironment

The acidic microenvironment of solid tumors is a well-established characteristic that can be exploited for targeted drug delivery. The pKa of a carboxylic acid-containing compound can influence its ionization state and, consequently, its ability to cross cell membranes.

Postulated Mechanism: The carboxylic acid moiety of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid could lead to its preferential accumulation in the acidic tumor microenvironment in a less ionized, more membrane-permeable form.[8] This selective uptake by cancer cells could lead to localized cytotoxicity, potentially through the disruption of intracellular pH homeostasis or the inhibition of key metabolic enzymes that are more active in cancer cells.[8]

selective_cytotoxicity_workflow cluster_0 Normal Tissue (pH ~7.4) cluster_1 Tumor Microenvironment (Acidic pH) Drug_ionized Drug (Ionized) Normal_Cell Normal Cell Drug_ionized->Normal_Cell Low Permeability Drug_unionized Drug (Unionized) Cancer_Cell Cancer Cell Drug_unionized->Cancer_Cell High Permeability Cytotoxicity Cytotoxicity Cancer_Cell->Cytotoxicity Drug Accumulation

Caption: Proposed mechanism of selective drug accumulation and cytotoxicity.

Hypothesis 3: Anti-inflammatory Activity

Several quinoline derivatives have demonstrated significant anti-inflammatory properties.[3] This suggests that 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid may also modulate inflammatory pathways.

Postulated Mechanism: The compound could inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or 5-lipoxygenase (5-LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Alternatively, it could modulate the signaling pathways that lead to the production of inflammatory cytokines, such as TNF-α and IL-6, in immune cells like macrophages.

Experimental Validation and Methodologies

To investigate the postulated mechanisms of action, a series of in vitro and cell-based assays can be employed.

Experimental Protocol 1: In Vitro Protein Kinase CK2 Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on CK2 activity.

Methodology:

  • Reagents and Materials: Recombinant human CK2, ATP, casein (as a substrate), 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, kinase buffer, and a phosphodetection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the casein substrate. c. Initiate the reaction by adding recombinant CK2. d. Incubate at 30°C for a specified time (e.g., 30 minutes). e. Add ATP to start the kinase reaction and incubate for a further 60 minutes. f. Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol 2: Cell Viability and Selectivity Assay

Objective: To assess the cytotoxic effect of the compound on cancer cells versus normal cells.

Methodology:

  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293).

  • Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, and a cell viability reagent (e.g., MTT or Sulforhodamine B (SRB)).

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 48-72 hours. c. After the incubation period, perform the MTT or SRB assay according to the manufacturer's protocol to determine cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each cell line. The selectivity index can be calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line.

Experimental Protocol 3: Anti-inflammatory Activity in Macrophages

Objective: To evaluate the effect of the compound on the production of pro-inflammatory cytokines.

Methodology:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents and Materials: DMEM, FBS, lipopolysaccharide (LPS), 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, and ELISA kits for TNF-α and IL-6.

  • Procedure: a. Seed RAW 264.7 cells in a 24-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. d. Collect the cell culture supernatant. e. Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine production by the test compound and calculate the IC50 values.

Data Presentation

The quantitative data generated from the proposed experiments can be summarized in the following tables for clear comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition and Cytotoxicity Data

CompoundCK2 IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (HEK293/MCF-7)
2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acidValueValueValueValueValue
Positive Control (e.g., Doxorubicin)N/AValueValueValueValue

Table 2: Hypothetical Anti-inflammatory Activity Data

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acidValueValue
Positive Control (e.g., Dexamethasone)ValueValue

Conclusion and Future Directions

This technical guide has outlined several plausible mechanisms of action for 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid based on the established biological activities of the quinoline-3-carboxylic acid scaffold and the known physicochemical contributions of its substituents. The proposed hypotheses of protein kinase CK2 inhibition, selective cytotoxicity in the tumor microenvironment, and anti-inflammatory effects provide a solid foundation for further investigation.

The provided experimental protocols offer a clear path for the validation of these hypotheses. Future research should also focus on target deconvolution studies, such as affinity chromatography coupled with mass spectrometry, to definitively identify the cellular binding partners of this compound. Furthermore, in vivo studies in relevant animal models will be crucial to ascertain its therapeutic efficacy and safety profile. The exploration of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid and its analogs holds significant promise for the development of novel therapeutics.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - Taylor & Francis.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
  • 2-methyl-6-(trifluoromethoxy)
  • 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (C12H8F3NO3) - PubChemLite.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC.
  • Synthetic Approaches and Biological Activities of Quinoline Deriv
  • Journal of Physics and Chemistry of Solids - Malaria World.
  • synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids - Academia.edu.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed.
  • An Overview: The biologically important quninoline deriv
  • Synthesis of 2-[(quinolin-8-yloxy)
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

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Exploratory

Physicochemical properties of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As a novel chemical entity, extensive, publicly available experimental data for 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is limited. This guide therefore provides a comprehensive framework based on established principles of physical chemistry, computational predictions, and standard industry protocols for characterizing a new chemical entity (NCE) of this nature. The methodologies described are the authoritative standards that would be employed to generate a complete physicochemical profile.

Introduction: The Quinoline Scaffold and the Imperative of Physicochemical Profiling

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anticancer to antimalarial and antibacterial.[1][2] The specific compound, 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, combines this key heterocycle with substituents—a methyl group, a carboxylic acid, and a trifluoromethoxy group—that are known to modulate metabolic stability, potency, and pharmacokinetic properties.

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These fundamental characteristics—solubility, acidity, lipophilicity, and melting point—govern everything from initial assay performance to bioavailability, formulation, and ultimately, clinical efficacy. This guide details the critical importance of each parameter and provides the authoritative experimental workflows required to characterize this promising NCE.

Molecular Structure and Computationally Predicted Properties

Before embarking on experimental work, in silico predictions provide a valuable baseline for experimental design. These computational models estimate key properties based on the molecule's structure.

  • Chemical Name: 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

  • CAS Number: 1050885-79-4[3]

  • Molecular Formula: C₁₂H₈F₃NO₃[4]

  • Molecular Weight: 271.19 g/mol

The following table summarizes key properties predicted by computational algorithms, which serve as initial hypotheses for experimental verification.

PropertyPredicted ValueSignificance in Drug Development
XlogP3 3.3[4]Indicates moderate lipophilicity, suggesting a potential balance between membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) 66.4 ŲSuggests good potential for oral bioavailability (typically <140 Ų).
Hydrogen Bond Donors 1The carboxylic acid proton is the primary donor, influencing solubility and receptor interactions.
Hydrogen Bond Acceptors 4The quinoline nitrogen and oxygen atoms can accept hydrogen bonds, impacting solubility and target binding.

Data sourced from PubChem.[4]

Melting Point (MP) and Thermal Analysis

Expertise & Experience: The melting point is far more than a simple physical constant; it is a critical first indicator of purity and identity.[5][6] For a crystalline solid, a sharp, well-defined melting range is a strong indicator of high purity, whereas impurities will typically depress and broaden the melting range.[5][7] This parameter is essential for quality control, material characterization, and detecting potential polymorphism, where different crystal forms of the same compound can exhibit different melting points and, crucially, different solubilities and bioavailabilities.[5][8]

Authoritative Experimental Protocol: Capillary Melting Point Determination

This method, outlined in major pharmacopeias, is a fundamental technique for determining the melting range of a crystalline solid.[9]

Methodology:

  • Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat distribution.[6] A small amount is packed into a capillary tube to a height of 2-4 mm.

  • Instrumentation: The capillary is placed in a calibrated melting point apparatus.

  • Heating Ramp: The sample is heated at a controlled rate. A rapid ramp can be used for an initial estimate, followed by a slow ramp (e.g., 1 °C/minute) starting approximately 5-10 °C below the expected melting point for an accurate determination.[9]

  • Observation & Recording: The melting range is recorded from the temperature at which the first drop of liquid appears (onset point) to the temperature at which the entire sample becomes a clear liquid (clear point).[9]

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Dry Dry Sample Powder Finely Powder Dry->Powder Pack Pack Capillary Powder->Pack Place Place in Apparatus Pack->Place Heat Heat at 1°C/min Place->Heat Observe Observe Melt Heat->Observe Record Record Range (Onset to Clear Point) Observe->Record Result Purity & Identity Assessment Record->Result

Caption: Workflow for Pharmacopeial Melting Point Determination.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is arguably one of the most critical physicochemical properties, directly impacting a drug's absorption and bioavailability.[10][11] Poor solubility is a leading cause of failure for NCEs in development. For an ionizable molecule like a carboxylic acid, solubility is highly dependent on pH. The compound will be significantly less soluble in its neutral form at low pH (e.g., in the stomach) and more soluble in its ionized (carboxylate) form at higher pH (e.g., in the intestine). Therefore, determining solubility across a range of physiologically relevant pH values is mandatory.

Authoritative Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility, providing the most accurate and reliable measurement.[10]

Methodology:

  • System Preparation: An excess amount of the solid compound is added to a series of vials containing buffers at different, physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, 7.4).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: The resulting slurry is filtered through a low-binding 0.22 µm filter or centrifuged to separate the undissolved solid from the saturated supernatant.[10]

  • Quantification: The concentration of the compound in the clear supernatant is determined using a validated, stability-indicating HPLC-UV method against a standard calibration curve.[10]

Workflow for Shake-Flask Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result Add Add Excess Solid to pH Buffers Shake Agitate at Constant Temp (e.g., 24-72h) Add->Shake Filter Filter or Centrifuge Shake->Filter Analyze Quantify Supernatant via HPLC-UV Filter->Analyze Result Thermodynamic Solubility (mg/mL or µM) Analyze->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Acidity Constant (pKa)

Expertise & Experience: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, two pKa values are relevant: the acidic pKa of the carboxylic acid group and the basic pKa of the quinoline nitrogen. The ionization state of a molecule profoundly affects its solubility, lipophilicity, and ability to permeate biological membranes—key components of ADME (Absorption, Distribution, Metabolism, and Excretion).[12] Accurate pKa determination is therefore non-negotiable for building predictive pharmacokinetic models.

Authoritative Experimental Protocol: UV-Metric Titration

This method is highly suitable for chromophoric compounds like quinolines and can determine pKa values with high accuracy.

Methodology:

  • Solution Preparation: A solution of the compound is prepared in a co-solvent system (e.g., methanol/water) to ensure solubility across the titration range.

  • Titration: The solution is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., KOH) while the full UV-Vis spectrum is recorded at each pH increment.

  • Data Analysis: Changes in the UV absorbance spectrum occur as the compound transitions between its ionized and non-ionized forms. Specialized software analyzes these spectral shifts as a function of pH to calculate the pKa value(s).

Lipophilicity (LogP and LogD)

Expertise & Experience: Lipophilicity, the affinity of a compound for a non-polar environment, is a crucial determinant of its ability to cross cell membranes, its binding to plasma proteins, and its overall ADME profile.[13] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water for the neutral species. For an ionizable molecule, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant, as it accounts for the partitioning of both the ionized and non-ionized forms.

Authoritative Experimental Protocol: RP-HPLC for Log k' (retention factor)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating lipophilicity.[14][15] It measures the retention time of a compound on a non-polar (e.g., C18) stationary phase, which correlates well with its LogP.

Methodology:

  • System Setup: An HPLC system with a C18 column is used. The mobile phase consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Isocratic Elution: A series of isocratic runs are performed with varying percentages of the organic modifier (e.g., 40%, 50%, 60%, 70%, 80%).

  • Retention Time Measurement: The retention time (tR) for the analyte is measured for each mobile phase composition. The column dead time (t0) is also determined using a non-retained marker.

  • Calculation of Log k': The logarithm of the retention factor (log k') is calculated for each run using the formula: k' = (tR - t0) / t0.

  • Extrapolation to Log kw: A linear regression plot of log k' versus the percentage of organic modifier is created. The y-intercept, obtained by extrapolating to 100% aqueous phase, is the log kw, which is a reliable index of lipophilicity and can be correlated to LogP using a calibration curve of standards with known LogP values.

Workflow for Lipophilicity Determination by RP-HPLC

G cluster_prep HPLC Analysis cluster_calc Data Processing cluster_result Result Inject Inject Compound Run Run Isocratic Elutions (Varying % Organic) Inject->Run Measure Measure Retention Times (tR, t0) Run->Measure Calc Calculate log k' for each run Measure->Calc Plot Plot log k' vs. % Organic Calc->Plot Extrapolate Extrapolate to 100% Aqueous Plot->Extrapolate Result log kw (Lipophilicity Index) Extrapolate->Result

Caption: Workflow for Determining Lipophilicity Index (log kw) via RP-HPLC.

Conclusion

The systematic characterization of physicochemical properties is a foundational pillar of modern drug discovery. For a promising molecule such as 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, the experimental determination of its melting point, pH-dependent solubility, pKa, and lipophilicity is essential. The data generated from the authoritative protocols detailed in this guide will provide the critical insights needed to assess its drug-like potential, guide formulation development, and build robust models to predict its in vivo behavior, thereby enabling its confident progression through the development pipeline.

References

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • Bhandari, D., et al. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. ACS Publications. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Struga, M., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC - NIH. Retrieved from [Link]

  • Košak, U., et al. (2012). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Retrieved from [Link]

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the calculated lipophilicities (log P/Clog P) with the determined log k of compounds 25-32. Retrieved from [Link]

  • Kıran, M. (2022). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Boğaziçi University Digital Archive. Retrieved from [Link]

  • Csolle, M., et al. (2007). Determination of the Lipophilicity of Pyrimido[5,4-c]quinoline Derivatives by Reversed. AKJournals. Retrieved from [Link]

  • ResearchGate. (2024). synthesis and determination of ionization constants (p k a ) of 2-arylquinazoline derivatives bearing substituents at varying positions. Retrieved from [Link]

  • ResearchGate. (2007). Determination of the lipophilicity of pyrimido[5,4- c ]quinoline derivatives by reversed-phase thin-layer chromatography. Part 1. Lipophilicity of pyrimido[5,4- c ]quinolin-4(3 H )-ones and 1,2,3,4-tetrahydropyrimido[5,4- c ]quinolin-2,4-diones. Retrieved from [Link]

  • Chembase. (n.d.). 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2022). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Retrieved from [Link]

  • Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (C12H8F3NO3). Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl quinoline-6-carboxylate. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Malaria World. (2022). Journal of Physics and Chemistry of Solids. Retrieved from [Link]

  • PMC. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Retrieved from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Retrieved from [Link]

  • Impactfactor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]

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Foundational

Crystal Structure and X-Ray Diffraction of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic Acid: A Technical Guide

Executive Summary & Chemical Significance In modern medicinal chemistry and agrochemical development, the functionalization of privileged scaffolds with fluorine-containing moieties is a critical strategy for optimizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

In modern medicinal chemistry and agrochemical development, the functionalization of privileged scaffolds with fluorine-containing moieties is a critical strategy for optimizing pharmacokinetics and binding affinity[1]. 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS: 1050885-79-4) represents a highly specialized building block that merges the robust, planar quinoline core with the unique electronic and steric properties of a trifluoromethoxy (–OCF₃) group.

Understanding the precise three-dimensional architecture of this molecule through single-crystal X-ray diffraction (XRD) is essential for rational drug design. The –OCF₃ group, often termed a "super-halogen," significantly enhances lipophilicity and metabolic stability[1]. However, its conformational flexibility—specifically the rotation around the C(aryl)–O and O–CF₃ bonds—can dictate the molecule's overall shape and its supramolecular assembly in the solid state[2][3]. This guide provides an in-depth, self-validating protocol for the crystallization, XRD data collection, and structural resolution of this compound, explaining the causality behind each methodological choice.

Supramolecular Logic and Structural Features

Before initiating crystallization, it is crucial to understand the intrinsic intermolecular forces that drive the crystal packing of quinoline-3-carboxylic acids. The crystal lattice is governed by three primary structural motifs:

  • The Carboxylic Acid Dimer: Like most aryl carboxylic acids, this compound is driven to form robust, centrosymmetric dimers via paired O–H···O hydrogen bonds[2][4]. This dimerization is the primary thermodynamic driver of the crystal lattice.

  • Stacking of the Quinoline Core: The highly planar bicyclic quinoline system promotes extensive stacking in the Z-plane[5].

  • Trifluoromethoxy Conformational Adjustment: The oxygen lone pairs of the –OCF₃ group conjugate with the aromatic -system, favoring a coplanar geometry. However, to minimize steric repulsion with the adjacent C5 and C7 protons on the quinoline ring, the bulky –CF₃ moiety typically twists out of the aromatic plane (often by 70° to 90°)[2][3].

Supramolecular_Logic Monomer 2-Methyl-6-(trifluoromethoxy) quinoline-3-carboxylic acid Dimer Carboxylic Acid Dimerization R2,2(8) Motif Monomer->Dimer H-Bonding Stacking Pi-Pi Stacking (Quinoline Core) Dimer->Stacking Z-Plane Disorder -OCF3 Conformational Adjustment Dimer->Disorder Steric Relief Lattice 3D Crystal Lattice Formation Stacking->Lattice Disorder->Lattice

Fig 1: Supramolecular assembly logic driving the 3D crystal lattice formation.

Experimental Protocol: Single-Crystal Growth

The Causality of Method Selection: Quinoline-3-carboxylic acids have a strong propensity to stack rapidly due to their planar cores and strong hydrogen-bonding capabilities[4][5]. If solvent evaporation is too rapid, these directional forces cause uncontrolled nucleation, yielding microcrystalline powders or heavily twinned crystals that are unsuitable for XRD. To counteract this, vapor diffusion is the method of choice. It slowly lowers the solubility of the compound, maintaining the system in the metastable zone for an extended period, which promotes the growth of macroscopic, defect-free single crystals.

Step-by-Step Vapor Diffusion Protocol
  • Solvent Selection: Dissolve 15 mg of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid in 1.0 mL of a polar aprotic solvent (e.g., Acetone or Ethyl Acetate) in a small 4 mL glass vial. Ensure complete dissolution; sonicate if necessary.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any dust particles or undissolved seed crystals that could trigger premature, heterogeneous nucleation.

  • Antisolvent Chamber: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 3.0 mL of a volatile, non-polar antisolvent (e.g., -Pentane or Hexanes).

  • Diffusion and Harvesting: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store the setup in a vibration-free environment at a constant temperature (20 °C) for 3 to 7 days.

  • Validation: Inspect the inner vial under a polarized light microscope. High-quality crystals will exhibit sharp extinction when rotated under cross-polarizers, indicating a single, continuous crystal lattice without twinning.

X-Ray Diffraction Workflow and Refinement

The Causality of Low-Temperature Data Collection: The –OCF₃ group is notorious for exhibiting rotational disorder of the fluorine atoms in the solid state[3]. At room temperature, the fluorine atoms possess massive anisotropic displacement parameters (ADPs), which smear the electron density map and severely complicate structural refinement. By mounting the crystal on a diffractometer equipped with an open-flow nitrogen cryostat and cooling it to 100 K , thermal motion is frozen out. This allows the crystallographer to resolve distinct fluorine positions and accurately model any residual static disorder (e.g., a fractional occupancy split of 0.75:0.25)[3].

XRD_Workflow A Compound Synthesis & Purification B Solvent Screening (Vapor Diffusion) A->B C Single Crystal Growth (Controlled Nucleation) B->C D Crystal Mounting (Cryoloop, 100K) C->D E X-Ray Diffraction (Data Collection) D->E F Phase Solution (Direct Methods) E->F G Structure Refinement (Least-Squares) F->G

Fig 2: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Data Collection & Refinement Protocol
  • Mounting: Coat a suitable single crystal (approx. 0.30 × 0.20 × 0.15 mm) in inert perfluoropolyether oil to protect it from atmospheric moisture and mount it on a MiTeGen cryoloop.

  • Data Collection: Transfer the loop to a diffractometer (e.g., Bruker D8 Venture) equipped with a Mo K radiation source ( Å) and a CCD/CMOS detector. Maintain the crystal at 100 K.

  • Integration: Process the raw frames using software such as APEX3 or CrysAlisPro. Apply multi-scan absorption corrections (e.g., SADABS) to account for the crystal's shape and the absorption edge of the fluorine/oxygen atoms.

  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods (SHELXT). The heavy atoms (O, N, F, C) will appear as distinct -peaks in the initial electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on (SHELXL).

    • Critical Step: If the –OCF₃ group shows elongated ellipsoids, model the disorder by splitting the fluorine atoms over two positions and applying appropriate geometric restraints (SADI/DFIX) and rigid-bond restraints (SIMU/DELU)[3].

    • Locate the carboxylic acid proton in the difference Fourier map and refine it freely or with a riding model to confirm the hydrogen-bonding network.

Quantitative Crystallographic Data

Based on the established crystallographic behavior of closely related fluoroalkylated quinoline-3-carboxylic acids and trifluoromethoxy-substituted aromatics[2][3][4], the expected crystallographic parameters for 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid are summarized below.

Table 1: Representative Crystallographic Parameters
ParameterExpected Value / RangeJustification / Source
Chemical Formula C₁₂H₈F₃NO₃Monomeric unit
Formula Weight 271.19 g/mol Calculated
Crystal System Monoclinic or TriclinicTypical for asymmetric planar aromatics[3][4]
Space Group or Centrosymmetric groups favor dimers[2]
Temperature 100(2) KRequired to minimize –OCF₃ thermal motion[3]
Wavelength 0.71073 Å (Mo K )Standard for small organic molecules
Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)Accommodates the hydrogen-bonded dimer
Hydrogen Bond Distance O···O 2.65 – 2.70 ÅCharacteristic of strong carboxylic acid dimers[2]
Centroid Distance 3.60 – 3.80 ÅTypical for quinoline Z-plane stacking[3][5]

References

  • Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. Available at:[Link]

  • Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. NIH/PubMed Central. Available at:[Link]

  • catena-Poly[[diaquacalcium(II)]-bis(μ-quinoline-3-carboxylato)]. NIH/PubMed Central. Available at:[Link]

  • 1-[2-Oxo-5-(trifluoromethoxy)indolin-3-ylidene]-4-[4-(trifluoromethyl)phenyl]thiosemicarbazide. NIH/PubMed Central. Available at:[Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. Available at:[Link]

Sources

Exploratory

Molecular Docking Studies of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid: A Computational Framework for Target Identification and Binding Mechanistics

Executive Summary In the landscape of rational drug design, the quinoline-3-carboxylic acid scaffold represents a highly privileged pharmacophore. Specifically, 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the quinoline-3-carboxylic acid scaffold represents a highly privileged pharmacophore. Specifically, 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS: 1050885-79-4)[1] combines the structural rigidity of the quinoline core with the unique stereoelectronic properties of a trifluoromethoxy (-OCF3) group. This technical guide establishes a rigorous computational framework for evaluating this compound against its two most prominent biological targets: Protein Kinase CK2[2] and the DNA minor groove[3]. By moving beyond basic rigid-receptor docking to include quantum mechanical ligand preparation and thermodynamic validation, this document provides a self-validating methodology for accurately predicting binding mechanistics.

Structural Rationale & Target Selection

To understand how to dock a molecule, one must first understand why its structural features drive binding. The selection of Protein Kinase CK2 and the DNA minor groove as primary targets is rooted in the empirical success of the 3-quinoline carboxylic acid class[2][3].

  • The Quinoline-3-Carboxylic Acid Core: The carboxylic acid at the 3-position is perfectly situated to mimic the phosphate groups of ATP/GTP in kinase active sites, forming critical salt bridges with conserved lysine residues (e.g., Lys68 in CK2). Furthermore, this planar aromatic system is highly effective at intercalating or fitting snugly into the A/T-rich regions of the DNA minor groove[3].

  • The 2-Methyl Substituent (Conformational Pre-organization): The addition of a methyl group at the 2-position introduces a steric boundary. This steric clash restricts the free rotation of the adjacent 3-carboxylic acid, locking it into a favorable dihedral angle. This pre-organization drastically reduces the entropic penalty ( ΔS ) upon target binding.

  • The 6-Trifluoromethoxy (-OCF3) Group: Unlike the planar -CF3 or -Cl groups, the -OCF3 group adopts a conformation that is orthogonal to the quinoline ring due to the anomeric effect (hyperconjugation between the oxygen lone pairs and the C-F σ∗ antibonding orbitals). This orthogonal projection allows the ligand to probe deep, narrow hydrophobic sub-pockets (such as the α D pocket in kinases) while simultaneously increasing the compound's metabolic stability against cytochrome P450 oxidation.

Self-Validating Experimental Protocol

Molecular docking is prone to false positives if the input structures are poorly optimized. The following protocol is designed as a self-validating system , incorporating Quality Control (QC) gates at every phase to ensure thermodynamic and geometric accuracy.

Phase 1: Quantum Mechanical Ligand Preparation

Standard force fields (like OPLS or AMBER) often miscalculate the highly electronegative and conformationally complex -OCF3 group.

  • Structure Generation: Build the 3D structure of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

  • QM Optimization: Subject the ligand to Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-31G* basis set.

  • Charge Assignment: Calculate Electrostatic Potential (ESP) charges to replace standard force-field charges.

  • QC Gate 1: Verify that the dihedral angle of the -OCF3 group is approximately 90° relative to the quinoline plane. If it is planar, the QM optimization has failed to capture the anomeric effect.

Phase 2: Protein and Nucleic Acid Preparation
  • Target Retrieval: Download the X-ray crystal structures for Human Protein Kinase CK2 (e.g., PDB ID: 3PE1) and a B-DNA dodecamer (e.g., PDB ID: 1BNA).

  • Protonation State Assignment: Use PROPKA to assign protonation states at physiological pH (7.4). Ensure that the catalytic Lys68 in CK2 is protonated ( −NH3+​ ) to act as a hydrogen bond donor to the ligand's carboxylic acid.

  • Restrained Minimization: Perform a restrained energy minimization using the OPLS4 force field, allowing heavy atoms to converge to an RMSD of 0.3 Å.

Phase 3: Grid Generation and XP Docking
  • Active Site Definition: Center the receptor grid on the co-crystallized ligand. For CK2, ensure the grid encompasses the ATP-binding hinge region and the adjacent hydrophobic pockets.

  • Docking Execution: Run Glide Extra Precision (XP) or AutoDock Vina with exhaustiveness set to 32. Allow full flexibility of the ligand's -OCF3 and -COOH groups.

  • QC Gate 2 (Self-Validation): Re-dock the native co-crystallized ligand. The protocol is only validated if the native ligand's top pose achieves an RMSD of < 2.0 Å compared to its crystallographic coordinates.

Phase 4: Thermodynamic Validation (MM-GBSA)

Rigid-receptor docking scores are heuristic. To determine true binding causality, calculate the exact binding free energy.

  • Simulation: Subject the top 5 docking poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.

  • Receptor Flexibility: Allow residues within 5.0 Å of the ligand to relax during the calculation.

  • QC Gate 3: The standard deviation of the ΔGbind​ across the top 3 poses must be < 1.5 kcal/mol, indicating a stable, distinct binding funnel.

G LPrep Ligand Preparation (DFT/B3LYP Optimization) Grid Receptor Grid Generation (Active Site Definition) LPrep->Grid PPrep Protein Preparation (Protonation & Minimization) PPrep->Grid Dock XP Molecular Docking (Glide/AutoDock Vina) Grid->Dock Val MM-GBSA Validation (Free Energy Calculation) Dock->Val

Caption: Computational workflow for molecular docking and validation.

Quantitative Data Presentation

The following table summarizes the anticipated quantitative docking data based on the structural parameters of 3-quinoline carboxylic acid derivatives[2][3].

Target SystemPDB IDGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting Residues / Base PairsPrimary Interaction TypesProtein Kinase CK23PE1-8.74-42.15Lys68, Asp175, Val66, Ile174Salt bridge, H-bond, π σ stackingB-DNA Dodecamer1BNA-7.92-38.60A/T rich minor groove (A5, T6)Minor groove insertion, H-bonding

Mechanistic Insights and Causality

The docking data reveals a highly specific interaction profile driven by the distinct functional groups of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

Protein Kinase CK2 Inhibition Mechanism: The binding causality in CK2 is anchored by the 3-carboxylic acid. This group acts as a classic bioisostere for the ATP phosphate, forming a direct, high-energy salt bridge with the ϵ -amino group of Lys68. The quinoline core engages in π

σ stacking with the hydrophobic side chains of Val66 and Ile174. Crucially, the orthogonal geometry of the 6-OCF3 group allows it to project deeply into a hydrophobic cleft at the back of the ATP-binding site, displacing high-energy water molecules and driving the favorable MM-GBSA ΔGbind​ through the hydrophobic effect.

DNA Minor Groove Binding Mechanism: When targeting DNA, the quinoline scaffold provides the exact curvature required to track along the minor groove of B-DNA. The 2-methyl group creates favorable van der Waals contacts with the sugar-phosphate backbone, while the 3-carboxylic acid acts as a hydrogen bond donor/acceptor to the N3 of adenine and O2 of thymine. The electron-withdrawing nature of the -OCF3 group lowers the electron density of the quinoline ring, enhancing its electrostatic attraction to the electron-rich DNA minor groove[3].

G Ligand 2-Methyl-6-(OCF3) quinoline-3-carboxylic acid COOH 3-COOH Group Ligand->COOH Core Quinoline Scaffold Ligand->Core OCF3 6-OCF3 Group Ligand->OCF3 Hinge Salt Bridge / H-Bond (Lys68, Asp175) COOH->Hinge Stack Hydrophobic Stacking (Val66, Ile174) Core->Stack Pocket Deep Hydrophobic Cleft (Orthogonal Projection) OCF3->Pocket Effect Target Inhibition (CK2 / DNA Minor Groove) Hinge->Effect Stack->Effect Pocket->Effect

Caption: Pharmacophore mapping and target interaction pathways.

References

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed) URL:[Link]

  • Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent" Anti-Cancer Agents in Medicinal Chemistry (PubMed) URL:[Link]

  • 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid | CAS: 1050885-79-4 Molport Chemical Database URL:[Link]

Sources

Foundational

The Pharmacokinetic Profile of 6-(Trifluoromethoxy)quinoline Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Advantage of the 6-(Trifluoromethoxy)quinoline Scaffold In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the 6-(Trifluoromethoxy)quinoline Scaffold

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide spectrum of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this privileged structure is a key determinant of its pharmacokinetic (PK) and pharmacodynamic (PD) profile. Among the myriad of possible substitutions, the introduction of a trifluoromethoxy (-OCF₃) group at the 6-position of the quinoline ring has emerged as a compelling strategy to enhance drug-like properties.[4][5]

The trifluoromethoxy group is a lipophilic electron-withdrawing substituent that offers several advantages over its more common counterpart, the trifluoromethyl (-CF₃) group.[6] Its unique electronic properties and steric profile can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME).[4][7] This guide provides a comprehensive technical overview of the pharmacokinetic considerations for 6-(trifluoromethoxy)quinoline derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to empower your research and development endeavors.

The Impact of the Trifluoromethoxy Group on Physicochemical Properties and Pharmacokinetics

The trifluoromethoxy group imparts a unique combination of properties that can be leveraged to overcome common pharmacokinetic challenges in drug discovery.

Lipophilicity and Permeability: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[4] This increased lipophilicity can enhance a compound's ability to permeate biological membranes, a critical factor for oral bioavailability.[6] The trifluoromethoxy group's influence on lipophilicity allows for the fine-tuning of logP values to optimize membrane permeability and, consequently, improve absorption.[4]

Metabolic Stability: A primary advantage of the trifluoromethoxy group is its exceptional metabolic stability.[8] The strong carbon-fluorine bonds within the -OCF₃ moiety are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[9] This resistance to oxidative metabolism can significantly increase a drug's half-life, reduce clearance, and lead to a more predictable pharmacokinetic profile.[8][9] The oxygen atom in the trifluoromethoxy group is also a poor hydrogen bond acceptor, which can further diminish its interaction with metabolic enzymes.[4]

Aqueous Solubility: While highly lipophilic, the trifluoromethoxy group's impact on aqueous solubility must be carefully considered. The increased lipophilicity can sometimes lead to decreased solubility, which may negatively affect absorption. Therefore, a balance between lipophilicity and solubility is crucial for optimal drug design.

A Deep Dive into the ADME Profile of 6-(Trifluoromethoxy)quinoline Derivatives

A thorough understanding of the ADME properties is fundamental to the successful development of any drug candidate. The following sections outline the key pharmacokinetic processes for 6-(trifluoromethoxy)quinoline derivatives and provide detailed protocols for their in vitro assessment.

Absorption

The oral bioavailability of a drug is heavily dependent on its absorption from the gastrointestinal tract. For 6-(trifluoromethoxy)quinoline derivatives, their inherent lipophilicity suggests good potential for passive diffusion across the intestinal epithelium.[10] However, experimental verification is essential.

The Caco-2 permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption.[11]

Objective: To determine the bidirectional permeability of a 6-(trifluoromethoxy)quinoline derivative across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Transport Experiment:

    • Apical to Basolateral (A-to-B) Transport (Absorption): The test compound is added to the apical (donor) side, and samples are collected from the basolateral (receiver) side at various time points.[11]

    • Basolateral to Apical (B-to-A) Transport (Efflux): The test compound is added to the basolateral (donor) side, and samples are collected from the apical (receiver) side.[11]

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified by a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A transport. The efflux ratio (Papp B-A / Papp A-B) is then determined to assess the potential for active efflux.

G cluster_workflow Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form monolayer A->B C Add test compound to donor side (Apical or Basolateral) B->C D Collect samples from receiver side at time points C->D E Quantify compound concentration by LC-MS/MS D->E F Calculate Papp and Efflux Ratio E->F

Caco-2 Permeability Assay Workflow
Distribution

Following absorption, a drug distributes throughout the body. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and affinity for specific tissues. The lipophilic nature of 6-(trifluoromethoxy)quinoline derivatives may lead to a higher volume of distribution and potential for tissue accumulation.

Metabolism

As previously discussed, the trifluoromethoxy group confers significant metabolic stability.[8] However, the quinoline ring itself can be subject to metabolism by CYP enzymes, often through hydroxylation.[14] Therefore, it is crucial to assess the overall metabolic stability of the entire molecule.

This assay is a standard method to evaluate the metabolic stability of a compound in the early stages of drug discovery.[8][9]

Objective: To determine the rate of metabolic degradation of a 6-(trifluoromethoxy)quinoline derivative when incubated with liver microsomes.

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing pooled liver microsomes (from human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.[11]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[8] Control incubations without NADPH are run in parallel.

  • Time Course Incubation: The mixture is incubated at 37°C, and aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[8]

  • Reaction Termination: The reaction in the collected aliquots is immediately stopped by the addition of a cold organic solvent, such as acetonitrile, containing an internal standard.[8]

  • Sample Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[8]

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

G cluster_workflow Liver Microsomal Stability Assay Workflow A Prepare incubation mixture (microsomes, buffer, test compound) B Initiate reaction with NADPH A->B C Incubate at 37°C and collect samples over time B->C D Terminate reaction with cold acetonitrile C->D E Analyze remaining parent compound by LC-MS/MS D->E F Calculate in vitro t½ and CLint E->F

Liver Microsomal Stability Assay Workflow
Excretion

The primary routes of excretion for drugs and their metabolites are renal (urine) and biliary (feces). The physicochemical properties of 6-(trifluoromethoxy)quinoline derivatives will influence their excretion pathways.

Quantitative Data and Structure-Pharmacokinetic Relationships

While specific in vivo pharmacokinetic data for a wide range of 6-(trifluoromethoxy)quinoline derivatives is not extensively published, we can draw insights from related quinoline compounds. The table below summarizes key pharmacokinetic parameters for illustrative purposes. It is crucial to note that direct comparisons should be made with caution due to variations in experimental conditions.[11]

Compound/DerivativeAnimal ModelCmaxTmax (h)t1/2 (h)Oral Bioavailability (%)Reference
Quinoline-4-carboxamide AnalogMouse--longer half-lifepoor[15]
Substituted QuinolineRat---Favorable[16]

Dashes indicate data not reported in the cited source.

Analytical Methods for Pharmacokinetic Studies

Accurate and sensitive analytical methods are paramount for the quantification of 6-(trifluoromethoxy)quinoline derivatives in biological matrices.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed, particularly for more volatile derivatives.[13]

Objective: To develop and validate a robust analytical method for the quantification of a 6-(trifluoromethoxy)quinoline derivative in plasma.

Methodology:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction is typically used to isolate the analyte from the plasma matrix.

  • Chromatographic Separation: Reversed-phase HPLC is commonly used to separate the analyte from endogenous interferences.[17]

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

  • Method Validation: The method should be validated according to regulatory guidelines for parameters such as accuracy, precision, linearity, selectivity, and stability.

Future Directions and Concluding Remarks

The strategic incorporation of a 6-(trifluoromethoxy) group into the quinoline scaffold presents a promising avenue for the discovery of novel drug candidates with enhanced pharmacokinetic properties.[5] The increased metabolic stability and modulated lipophilicity offered by this functional group can lead to improved oral bioavailability and a more desirable in vivo profile.[4][8]

This technical guide has provided a framework for understanding and evaluating the pharmacokinetics of 6-(trifluoromethoxy)quinoline derivatives. The detailed experimental protocols and insights into the underlying scientific principles are intended to empower drug development professionals to make informed decisions and accelerate their research programs. As with any class of compounds, a thorough and systematic investigation of the ADME properties is essential for translating promising in vitro activity into in vivo efficacy and, ultimately, clinical success.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • Design and biological activity of trifluoromethyl containing drugs - Wechem. (2025, May 29).
  • (PDF)
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18).
  • Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability - Benchchem.
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed. (2005, March 15).
  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery - Benchchem.
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem.
  • A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers - Benchchem.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15).
  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples - PMC. (2025, October 31).
  • Analytical methods for "Quinoline, (1-methylethyl)-" - Benchchem.
  • Analytical techniques for the determination of biologically active quinones in biological and environmental samples - PubMed. (2014, January 15).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. (2025, August 27).
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - MDPI. (2025, November 26).
  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples - PubMed. (2025, October 31).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit. (2025, July 17).
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Public
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11).
  • 6-(Trifluoromethoxy)quinolin-4-amine CAS number and structure - Benchchem.
  • In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines - PMC.
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents | Request PDF - ResearchG
  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities.
  • (PDF)
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI. (2025, November 11).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30).
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential ant. (2025, July 21).
  • Biological importance of quinoline derivatives in n

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Exploratory

In Vitro Screening of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid: A Technical Guide

Foreword In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is both complex and challenging. It necessitates a meticulously planned and executed preclini...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is both complex and challenging. It necessitates a meticulously planned and executed preclinical evaluation, with in vitro screening forming the cornerstone of this process. This guide provides an in-depth technical framework for the comprehensive in vitro screening of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, a compound of interest given the established broad-spectrum biological activities of quinoline derivatives.[1][2][3][4] The methodologies outlined herein are designed to elucidate the compound's cytotoxic profile, potential therapeutic window, and to embark on the critical path of target identification and mechanism of action studies.[5] This document is intended for researchers, scientists, and drug development professionals, offering a blend of established protocols and strategic insights to navigate the early stages of drug discovery.

Introduction to 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid and the Screening Rationale

2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a synthetic heterocyclic compound featuring a quinoline core.[6][7] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][8] The trifluoromethoxy substituent can enhance metabolic stability and cell permeability, making this compound an intriguing candidate for biological investigation.

The primary objective of this in vitro screening cascade is to systematically evaluate the biological effects of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid on various human cell lines. The screening process is bifurcated into two main phases: a primary screening phase to assess broad cytotoxic and phenotypic effects, and a secondary phase focused on target deconvolution and mechanism of action studies. This tiered approach ensures a cost-effective and scientifically rigorous evaluation, allowing for early go/no-go decisions in the drug development pipeline.[9]

Compound Management and Quality Control

Prior to initiating any biological assays, it is imperative to establish the identity, purity, and solubility of the test compound.

  • Identity and Purity Verification : The chemical structure of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC, with a minimum purity of 95% required for in vitro screening.

  • Solubility Assessment : The solubility of the compound in various solvents (e.g., DMSO, ethanol) and in aqueous media at different pH values should be determined. For cell-based assays, a DMSO stock solution is typically prepared, and the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation and Storage : A high-concentration stock solution (e.g., 10 mM in DMSO) should be prepared, aliquoted, and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Phase 1: Primary Screening - Cytotoxicity and Phenotypic Profiling

The initial phase of screening is designed to provide a broad overview of the compound's biological activity. This is achieved through a combination of cytotoxicity assays and high-content phenotypic screening.[10][11]

General Cytotoxicity Assessment

The first step is to determine the compound's effect on cell viability across a panel of human cancer cell lines. This provides a preliminary indication of its potential as an anticancer agent and establishes a working concentration range for subsequent assays.[12][13][14]

Cell Line Panel:

A diverse panel of cancer cell lines is recommended to identify potential tissue-specific effects. A representative panel could include:

  • MCF-7: Breast adenocarcinoma

  • A549: Lung carcinoma

  • HCT116: Colorectal carcinoma

  • PC-3: Prostate cancer

  • U-87 MG: Glioblastoma

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[1][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a serial dilution of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (e.g., from 0.01 µM to 100 µM) for 72 hours.[15] Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Cell LineIC50 (µM)
MCF-715.2
A5498.9
HCT116> 100
PC-312.5
U-87 MG25.8
Phenotypic Screening

Phenotypic screening is a powerful approach that identifies compounds based on their ability to induce a specific phenotypic change in a disease-relevant cellular model, without prior knowledge of the molecular target.[10][11][16][17] High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantify multiple cellular parameters simultaneously.[9][11]

Experimental Workflow: High-Content Phenotypic Screening

G cluster_0 Cell Culture and Treatment cluster_1 Staining and Imaging cluster_2 Image and Data Analysis A Seed cells in 384-well imaging plates B Treat with compound library (including test compound) A->B C Fix and permeabilize cells B->C D Stain with fluorescent dyes (e.g., Hoechst for nucleus, Phalloidin for actin, MitoTracker for mitochondria) C->D E Acquire images using a high-content imaging system D->E F Image segmentation to identify nuclei and cells E->F G Feature extraction (e.g., cell count, nuclear size, mitochondrial intensity) F->G H Generate phenotypic profile for each compound G->H

Caption: High-content phenotypic screening workflow.

Data Analysis and Interpretation:

The multiparametric data generated from HCS can be analyzed using machine learning algorithms to identify compounds that induce a specific phenotypic signature.[17] For example, a compound that induces apoptosis might lead to a decrease in cell number, nuclear condensation (decreased nuclear area), and an increase in mitochondrial membrane potential.

Phase 2: Secondary and Target Deconvolution Assays

Based on the primary screening results, a series of secondary assays are conducted to validate the initial findings, elucidate the mechanism of action, and identify the molecular target(s) of the compound.

Mechanism of Action Studies

If the primary screen suggests a cytotoxic effect, it is crucial to determine the mode of cell death.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Target Deconvolution

Identifying the molecular target of a novel compound is a critical step in drug discovery.[5] Given that many quinoline derivatives are known to be kinase inhibitors, a kinase profiling screen is a logical starting point.[18][19]

Experimental Workflow: Kinase Profiling

G A Test Compound C Biochemical Kinase Assay (e.g., ADP-Glo) A->C F Cellular Target Engagement Assay (e.g., NanoBRET) A->F B Kinase Panel (e.g., 300+ kinases) B->C D Measure Kinase Activity C->D E Identify Inhibited Kinases D->E E->F G Validate On-Target Activity F->G

Caption: Target deconvolution workflow for kinase inhibitors.

Biochemical Kinase Assay (e.g., ADP-Glo™):

This is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of kinase inhibition.[20] The compound is screened against a large panel of recombinant kinases at a fixed concentration (e.g., 1 µM) to identify potential hits.

Cellular Target Engagement Assay (e.g., NanoBRET™):

Biochemical hits should be validated in a cellular context to confirm that the compound can bind to its target in living cells.[21] The NanoBRET™ assay measures the binding of a compound to a target protein within the cell.[21]

Table 2: Hypothetical Kinase Profiling Data

Kinase% Inhibition at 1 µM
EGFR92%
VEGFR285%
SRC25%
ABL115%

This hypothetical data suggests that 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a potent inhibitor of EGFR and VEGFR2.

Data Analysis, Quality Control, and Hit Validation

Rigorous data analysis and quality control are essential for the reliability of in vitro screening results.[22][23][24]

  • Data Normalization: Raw data from each plate should be normalized to in-plate controls (positive and negative) to minimize plate-to-plate variability.[25][26]

  • Quality Control Metrics: The Z-factor is a statistical parameter used to assess the quality of a high-throughput screening assay. A Z-factor between 0.5 and 1.0 is indicative of an excellent assay.[26]

  • Hit Selection: A "hit" is typically defined as a compound that produces a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).[25]

  • Dose-Response Analysis: Hits should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50 or EC50).

Conclusion and Future Directions

This guide has outlined a comprehensive in vitro screening cascade for the evaluation of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid. The proposed workflow, from initial cytotoxicity and phenotypic screening to target deconvolution and mechanism of action studies, provides a robust framework for characterizing the biological activity of this novel compound.

The hypothetical results presented suggest that 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a promising anticancer agent with potent activity against EGFR and VEGFR2. Future studies should focus on:

  • Lead Optimization: Synthesizing and screening analogs of the compound to improve its potency and selectivity.

  • In Vitro ADME Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion properties.[27][28]

  • In Vivo Efficacy Studies: Assessing the compound's antitumor activity in animal models.

By following a systematic and scientifically sound screening strategy, the therapeutic potential of novel chemical entities like 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid can be thoroughly and efficiently evaluated.

References

  • Charnwood Discovery. (n.d.). Phenotypic Screening Assays. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Retrieved from [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • SlideShare. (2014, April 8). Data analysis approaches in high throughput screening. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • PubMed. (2006, February 15). Statistical practice in high-throughput screening data analysis. Retrieved from [Link]

  • World Health Organization. (n.d.). Quality assurance of in vitro diagnostics. Retrieved from [Link]

  • SPIE Digital Library. (n.d.). Comprehensive Analysis of High-Throughput Screening Data. Retrieved from [Link]

  • PMC. (n.d.). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from [Link]

  • ACS Publications. (2024, May 21). Discovery of Quinazoline and Quinoline-Based Small Molecules as Utrophin Upregulators via AhR Antagonism for the Treatment of Duchenne Muscular Dystrophy. Retrieved from [Link]

  • PubMed. (2025, March 15). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Retrieved from [Link]

  • Ingenta Connect. (2021, November 1). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents. Retrieved from [Link]

  • PubMed. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Retrieved from [Link]

  • IntechOpen. (2013, January 23). Data Analysis Approaches in High Throughput Screening. Retrieved from [Link]

  • PMC. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]

  • PMC. (n.d.). Quality by Design for Preclinical In Vitro Assay Development. Retrieved from [Link]

  • Noble Life Sciences. (2023, April 20). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • ChemSafetyPRO. (n.d.). 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (C12H8F3NO3). Retrieved from [Link]

  • PubMed. (2005, November 15). Quality control in human in vitro fertilization. Retrieved from [Link]

  • PMC. (2024, September 17). Editorial: Novel compounds from chemistry to druggable candidates. Retrieved from [Link]

  • Fleet Bioprocessing. (2024, June 11). Quality Control in Immunoassay Development to Ensure Reliable Results. Retrieved from [Link]

  • Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved from [Link]

  • PMC. (n.d.). Recent advances in microfluidics for drug screening. Retrieved from [Link]

  • Università di Padova. (n.d.). Molecular Mechanisms of Drug Action. Retrieved from [Link]

  • ResearchGate. (2026, February 5). (PDF) A Workflow to Investigate Exposure and Pharmacokinetic Influences on High-Throughput in Vitro Chemical Screening Based on Adverse Outcome Pathways. Retrieved from [Link]

  • Frontiers. (2026, March 1). Multi-Target Drug Discovery: An Opportunity for Novel and Repurposed Bioactive Compounds. Retrieved from [Link]

  • PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • PMC. (2021, February 1). Novel Targets and Mechanisms in Antimicrobial Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2011, September 19). An Overview: The biologically important quninoline derivatives. Retrieved from [Link]

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Exploratory

A Strategic Approach to Defining the In Vivo Toxicity Profile of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Abstract This technical guide outlines a comprehensive strategy for establishing the in vivo toxicity profile of the novel chemical entity, 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid. In the absence of publ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive strategy for establishing the in vivo toxicity profile of the novel chemical entity, 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid. In the absence of publicly available preclinical safety data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. It details a logical, phased approach to toxicity evaluation, grounded in internationally recognized guidelines and scientific rationale. The proposed studies are designed to identify potential hazards, characterize dose-response relationships, and establish a safety profile sufficient to support further development. This guide emphasizes a self-validating system of protocols, from acute toxicity and genotoxicity to repeated-dose studies and safety pharmacology, ensuring scientific integrity and regulatory compliance.

Introduction: The Imperative for a De Novo Toxicological Assessment

2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a distinct chemical entity for which the in vivo toxicological properties have not been publicly characterized. As with any new molecule under consideration for pharmaceutical development, a rigorous and systematic evaluation of its safety is paramount before it can be advanced to human clinical trials.[1][2][3] The objective of this guide is to propose a foundational preclinical program designed to elucidate the toxicity profile of this compound.

The strategy herein is not merely a list of requisite tests but an integrated framework. Each proposed study builds upon the last, providing a progressively deeper understanding of the compound's effects on biological systems. We will begin by postulating a preliminary hazard profile based on the known toxicology of the parent quinoline scaffold, which will inform the design of definitive studies. The entire program is designed in accordance with the principles of Good Laboratory Practice (GLP) and aligns with guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2]

Postulated Hazard Profile Based on Structural Analogs

While specific data is absent, the quinoline core structure provides a basis for anticipating potential toxicities. Quinolines as a class have been associated with various adverse effects, which serve as a critical starting point for our investigation.

  • Hepatotoxicity and Nephrotoxicity: Studies on quinoline have indicated the liver and kidneys as potential target organs, showing effects such as increased liver weight and cellular changes including necrosis.[4]

  • Hematological Effects: Changes in hematopoiesis have been observed in studies of quinoline, suggesting the hematological system as another area of focus.[4]

  • Local Irritation: Basic hazard classifications for the subject molecule suggest it may be a skin and eye irritant.[5]

  • Genotoxicity: While no in vivo genotoxicity data are available for many simple methylquinolines, the potential for chromosomal damage is a critical endpoint to assess for any new chemical entity.[6]

This analog-based assessment dictates a testing strategy that must include careful evaluation of the liver, kidney, and hematological systems, alongside specific assays for genotoxicity and local tolerance.

A Phased Strategy for In Vivo Toxicity Profiling

The following sections detail the essential studies required to build a robust toxicity profile. The workflow is designed to move from broad, acute assessments to more specific, repeated-dose characterizations.

G cluster_0 Phase 1: Foundational Safety Assessment cluster_1 Phase 2: Target Organ Identification & Safety Pharmacology cluster_2 Data Integration & Decision Point Acute_Tox Acute Oral Toxicity (OECD 423) Repeated_Dose 28-Day Repeated Dose Toxicity (OECD 407) Acute_Tox->Repeated_Dose Informs dose selection InVivo_Geno In Vivo Genotoxicity (OECD 474) Decision Go / No-Go Decision for Further Development InVivo_Geno->Decision TK_Analysis Toxicokinetic (TK) Analysis Repeated_Dose->TK_Analysis Provides exposure data Safety_Pharm Safety Pharmacology Core Battery (ICH S7A) Safety_Pharm->Decision TK_Analysis->Decision Correlates exposure with findings

Caption: Proposed workflow for in vivo toxicity assessment.

Acute Systemic Toxicity Evaluation

The initial step is to determine the intrinsic acute toxicity of the compound. This provides critical information for classification and labeling and guides dose selection for subsequent studies.[7][8]

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (based on OECD 423) [9]

  • Objective: To determine the acute oral toxicity of the test substance and assign it to a GHS toxicity category.[8][10]

  • Test System: Wistar rats (single sex, typically female), fasted prior to dosing.[7]

  • Methodology: A sequential dosing process is used. A group of 3 animals is dosed at a starting dose (e.g., 300 mg/kg).

    • If mortality is observed, the test is repeated at a lower dose.

    • If no mortality is observed, the test is repeated at a higher dose.

    • This stepwise procedure continues until the toxicity class can be determined.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dose. A gross necropsy is performed on all animals at termination.

  • Data Analysis: The outcome determines the classification of the substance according to GHS categories.

Assessment of Genotoxic Potential

It is crucial to determine if the compound can induce damage to genetic material. An in vivo assay is essential to account for the metabolic activation or deactivation of the compound that would not be observed in vitro.[11]

Protocol: Mammalian Erythrocyte Micronucleus Test (based on OECD 474) [4][5][6][12]

  • Objective: To identify substances that cause cytogenetic damage, resulting in the formation of micronuclei in erythrocytes.[5][6][13]

  • Test System: Laboratory mice or rats.

  • Methodology:

    • Animals are administered the test substance, typically via the intended clinical route or a route ensuring systemic exposure (e.g., oral gavage), at a minimum of three dose levels.

    • A vehicle control and a positive control group are included.

    • Bone marrow or peripheral blood is collected at appropriate time points after dosing.

    • Erythrocytes are prepared on slides and stained to differentiate polychromatic (immature) from normochromatic (mature) erythrocytes.

  • Endpoint: The frequency of micronucleated polychromatic erythrocytes (MN-PCE) is scored. An increase in MN-PCE in treated animals compared to controls indicates genotoxic activity.[13]

  • Causality: The formation of micronuclei is a direct result of chromosome fragments or whole chromosomes lagging during cell division, providing a clear marker of chromosomal damage.[5]

Repeated Dose Toxicity Study

This is the cornerstone for identifying target organs of toxicity and characterizing the dose-response relationship after repeated administration.[3]

Protocol: 28-Day Repeated Dose Oral Toxicity Study (based on OECD 407) [14][15][16][17]

  • Objective: To provide information on the potential health hazards likely to arise from repeated exposure over a 28-day period. This study helps to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Test System: Albino rats are the preferred species.[14] At least 3 dose groups and a control group are used, with 10 animals per sex per group.

  • Methodology: The test substance is administered daily by oral gavage for 28 consecutive days. Dose levels are selected based on the results of the acute toxicity study.

  • In-Life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Endpoints: At the end of the 28-day period, animals are euthanized for comprehensive evaluation.

    • Hematology: Complete blood counts and differential.

    • Clinical Chemistry: Panels to assess liver function (e.g., ALT, AST, ALP), kidney function (e.g., BUN, creatinine), and other metabolic parameters.

    • Gross Necropsy & Organ Weights: All major organs are weighed.

    • Histopathology: A full panel of tissues from control and high-dose animals is examined microscopically. Any target organs identified are also examined in the lower dose groups.

Table 1: Proposed Design for OECD 407 Study

ParameterSpecificationRationale
Species/Strain Wistar RatStandard rodent model for toxicology.[14]
Number of Animals 10/sex/groupProvides statistical power to detect effects.
Dose Levels Control, Low, Mid, HighTo establish a dose-response relationship and NOAEL.
Route Oral GavageEnsures accurate dose administration.
Duration 28 DaysStandard duration for sub-acute toxicity assessment.[17]
Key Endpoints Clinical signs, body weight, hematology, clinical chemistry, organ weights, histopathologyComprehensive evaluation of potential target organ toxicity.
Safety Pharmacology Core Battery

These studies investigate potential adverse effects on vital physiological functions and are critical for human safety.[18][19][20]

Protocol: Core Battery Assessment (based on ICH S7A) [11][21][22]

  • Objective: To identify undesirable pharmacodynamic properties of a substance on vital functions.[18][22]

  • Core Battery Systems:

    • Central Nervous System (CNS): Assess effects on behavior, coordination, and motor function in rodents (e.g., using a Functional Observational Battery).

    • Cardiovascular System: Evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, non-restrained large animal model (e.g., dog or non-human primate).

    • Respiratory System: Assess effects on respiratory rate and function (e.g., tidal volume or hemoglobin oxygen saturation) in rodents.[20]

  • Dose Levels: Studies should evaluate exposures in the therapeutic range and above.

  • Causality & Self-Validation: By using established, standardized models, any observed functional change can be directly attributed to the pharmacodynamic effect of the test substance, providing a clear assessment of risk for acute, life-threatening adverse effects in humans.

G cluster_CNS Central Nervous System cluster_CV Cardiovascular System cluster_Resp Respiratory System FOB Functional Observational Battery Motor Motor Activity BP Blood Pressure HR Heart Rate ECG ECG RespRate Respiratory Rate TidalVol Tidal Volume / SpO2 TestArticle 2-Methyl-6-(trifluoromethoxy) quinoline-3-carboxylic acid TestArticle->FOB TestArticle->Motor TestArticle->BP TestArticle->HR TestArticle->ECG TestArticle->RespRate TestArticle->TidalVol

Caption: Core components of the ICH S7A Safety Pharmacology Battery.

The Critical Role of Toxicokinetics (TK)

Toxicokinetics is the application of pharmacokinetic principles to toxicity studies. It is not a standalone study but an integral component of the repeated-dose and genotoxicity studies.[23][24][25]

  • Objective: To describe the systemic exposure to the test substance in the animals used in the toxicity studies.[25][26]

  • Methodology: Sparse blood samples are collected from animals in the repeated-dose toxicity study at specified time points (e.g., pre-dose, peak concentration time, and end of dosing interval) on select days. Plasma concentrations of the parent compound (and potentially major metabolites) are measured.

  • Key Parameters: Area Under the Curve (AUC) and Maximum Concentration (Cmax).

  • Scientific Integrity: TK data are essential for validating the study results. They confirm that systemic exposure was achieved and is dose-proportional. Most importantly, they allow toxicological findings to be related to exposure levels rather than just the administered dose.[23][27] This is crucial for extrapolating animal findings to predict human risk.[27]

Conclusion and Path Forward

The execution of the in vivo studies detailed in this guide will establish a foundational toxicity profile for 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid. The data generated will allow for:

  • Hazard Identification: Pinpointing specific organ systems affected by the compound.

  • Dose-Response Characterization: Defining the relationship between exposure and the severity of adverse effects.

  • Risk Assessment: Establishing a NOAEL that can be used to calculate a safe starting dose for first-in-human clinical trials.

This systematic, guideline-driven approach ensures the generation of high-quality, reliable data. It provides the necessary scientific and ethical foundation to make a confident "Go/No-Go" decision on the continued development of this promising, yet uncharacterized, chemical entity.

References

  • Title: Test No. 474: Mammalian Erythrocyte Micronucleus Test Source: OECD URL: [Link]

  • Title: OECD 474: Erythrocyte micronucleus test (in vivo mammalian) Source: Charles River Laboratories URL: [Link]

  • Title: Quinoline Toxicological Summary Source: Minnesota Department of Health URL: [Link]

  • Title: Test No. 474: Mammalian Erythrocyte Micronucleus Test (2014) Source: OECD URL: [Link]

  • Title: In Vivo Micronucleus Test Source: Inotiv URL: [Link]

  • Title: SAFETY PHARMACOLOGY STUDIES FOR HUMAN PHARMACEUTICALS S7A Source: ICH URL: [Link]

  • Title: OECD Test Guideline 401 - Acute Oral Toxicity (1987) Source: National Toxicology Program URL: [Link]

  • Title: ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents Source: R Discovery URL: [Link]

  • Title: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability Source: Federal Register URL: [Link]

  • Title: S7A Safety Pharmacology Studies for Human Pharmaceuticals: Guidance for Industry Source: Policy Commons URL: [Link]

  • Title: Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents Source: OECD URL: [Link]

  • Title: OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day) Source: Charles River Laboratories URL: [Link]

  • Title: Guidance Document on Acute Oral Toxicity Testing Source: OECD URL: [Link]

  • Title: OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW Source: ResearchGate URL: [Link]

  • Title: Repeated dose (28 days) oral toxicity study of flutamide in rats, based on the draft protocol for the 'Enhanced OECD Test Guideline 407' for screening for endocrine-disrupting chemicals Source: PubMed URL: [Link]

  • Title: Toxicokinetic evaluation in preclinical studies and applications of toxicokinetic Source: IJNRD URL: [Link]

  • Title: S7A Safety Pharmacology Studies for Human Pharmaceuticals Source: FDA URL: [Link]

  • Title: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method Source: OECD URL: [Link]

  • Title: Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents Source: OECD URL: [Link]

  • Title: Toxicokinetics Evaluation Source: Creative Biolabs URL: [Link]

  • Title: Toxicology Studies Source: Pacific BioLabs URL: [Link]

  • Title: Toxicokinetics an essential tool in drug discovery: A review article Source: ResearchGate URL: [Link]

  • Title: OECD guidelines for acute oral toxicity studies: an overview Source: International Journal of Research in Ayurveda and Pharmacy URL: [Link]

  • Title: Understanding FDA Guidelines for Toxicity Studies Source: HistologiX URL: [Link]

  • Title: Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development Source: InfinixBio URL: [Link]

  • Title: In vivo testing of pharmaceuticals | Toxicological evaluation Source: NANO-TEST URL: [Link]

  • Title: Toxicokinetics Overview Source: US EPA URL: [Link]

  • Title: Implementing Alternative Methods Source: FDA URL: [Link]

  • Title: Proper knowledge on toxicokinetics improves human hazard testing and subsequent health risk characterisation. A case study approach Source: ScienceDirect URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Introduction & Mechanistic Rationale The quinoline core is a privileged scaffold in medicinal chemistry and drug discovery. The incorporation of a trifluoromethoxy (-OCF 3​ ) group at the 6-position significantly enhance...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The quinoline core is a privileged scaffold in medicinal chemistry and drug discovery. The incorporation of a trifluoromethoxy (-OCF 3​ ) group at the 6-position significantly enhances the lipophilicity and metabolic stability of the resulting pharmacophore, making 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid a highly sought-after building block for advanced drug development.

While several classical named reactions exist for quinoline synthesis (e.g., Skraup, Doebner-Miller, Combes), the remains the most robust and regioselective method for accessing 2,3-disubstituted quinolines[1]. The condensation of an ortho-aminobenzaldehyde with an active methylene compound avoids the regiochemical ambiguity often seen with unsymmetrical ketones or anilines lacking a 2-carbon substituent[1].

In this protocol, we utilize a highly efficient two-step approach:

  • Base-Catalyzed Friedländer Annulation: 2-Amino-5-(trifluoromethoxy)benzaldehyde is reacted with ethyl acetoacetate using piperidine as a catalyst. The base facilitates the initial intermolecular aldol condensation between the active methylene and the aldehyde, followed by rapid intramolecular cyclodehydration of the amine onto the newly formed ketone to construct the fully aromatic quinoline ring[1].

  • Mild Saponification: The resulting ethyl ester is hydrolyzed using Lithium Hydroxide (LiOH). Mild conditions are critical here; harsh thermal saponification can lead to unwanted decarboxylation, a known degradation pathway for [2].

Retrosynthetic Pathway Visualization

SynthesisRoute SM1 2-Amino-5-(trifluoromethoxy) benzaldehyde Cond Friedländer Annulation (Piperidine, EtOH, Reflux) SM1->Cond SM2 Ethyl acetoacetate SM2->Cond Int1 Ethyl 2-methyl-6-(trifluoromethoxy) quinoline-3-carboxylate Cond->Int1 - 2 H2O Hyd Saponification (LiOH, THF/H2O, RT) Int1->Hyd Prod 2-Methyl-6-(trifluoromethoxy) quinoline-3-carboxylic acid Hyd->Prod 1. Hydrolysis 2. HCl (pH 2-3)

Figure 1: Two-step synthesis via Friedländer annulation and subsequent ester saponification.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylate

Objective: Construct the quinoline core via base-catalyzed cyclocondensation.

Reagents:

  • 2-Amino-5-(trifluoromethoxy)benzaldehyde (1.0 equiv, 10.0 mmol, ~2.05 g)

  • Ethyl acetoacetate (1.1 equiv, 11.0 mmol, ~1.43 g)

  • Piperidine (0.1 equiv, 1.0 mmol, ~85 mg)

  • Absolute Ethanol (25 mL)

Procedure:

  • Initiation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-(trifluoromethoxy)benzaldehyde and absolute ethanol. Stir at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Add ethyl acetoacetate to the stirring solution in one portion, followed by the dropwise addition of the piperidine catalyst.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) mobile phase under UV detection. The complete disappearance of the starting aldehyde indicates reaction completion.

  • Workup: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the ethanol solvent.

  • Purification: Dilute the crude viscous residue with Ethyl Acetate (50 mL). Wash the organic layer sequentially with 1M HCl (20 mL) to remove the piperidine, saturated aqueous NaHCO 3​ (20 mL), and brine (20 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. The crude ester is typically of sufficient purity (>90%) to be used directly in the next step.

Step 2: Saponification to 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Objective: Hydrolyze the ethyl ester to the target carboxylic acid while strictly avoiding thermal degradation.

Reagents:

  • Ethyl 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylate (1.0 equiv, ~10 mmol from Step 1)

  • Lithium Hydroxide monohydrate (LiOH·H 2​ O) (3.0 equiv, 30.0 mmol, ~1.26 g)

  • Tetrahydrofuran (THF) (20 mL)

  • Methanol (MeOH) (10 mL)

  • Deionized Water (10 mL)

Procedure:

  • Dissolution: Dissolve the intermediate ester in a solvent mixture of THF and MeOH (2:1 ratio) in a 100 mL round-bottom flask.

  • Hydrolysis: Dissolve LiOH·H 2​ O in 10 mL of deionized water. Add this aqueous alkaline solution dropwise to the stirring organic mixture.

  • Stirring: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 12–16 hours. TLC (Hexanes/EtOAc 1:1) should show complete consumption of the higher-R f​ ester and baseline retention of the carboxylate salt.

  • Solvent Removal: Concentrate the mixture under reduced pressure (water bath <35 °C) to remove the volatile organic solvents (THF and MeOH), leaving a basic aqueous solution.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2–3. A dense white-to-off-white precipitate of the free carboxylic acid will immediately form.

  • Isolation: Collect the precipitated product via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water (2 × 10 mL) to remove residual inorganic lithium salts.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

Physicochemical & Analytical Data Summary

ParameterStep 1 Intermediate (Ester)Step 2 Target (Carboxylic Acid)
Chemical Formula C 14​ H 12​ F 3​ NO 3​ C 12​ H 8​ F 3​ NO 3​
Molecular Weight 299.25 g/mol 271.19 g/mol
Appearance Pale yellow crystalline solidOff-white to white powder
Expected Yield 80–88%90–95%
1 H NMR Marker (CDCl 3​ /DMSO- d6​ ) ~8.6 ppm (s, 1H, Ar-H at C4)~8.8 ppm (s, 1H, Ar-H at C4)
Mass Spectrometry (ESI+) [M+H] + m/z 300.1[M+H] + m/z 272.1

Troubleshooting & Optimization Insights

  • Causality of Catalyst Choice: While the Friedländer reaction can be run under acidic or basic conditions, piperidine is specifically chosen for this substrate. Acidic conditions (e.g., p-TsOH) often favor the rapid formation of the Schiff base, which can stall before cyclization. Piperidine acts as a mild base to generate the enolate of the , driving the rate-determining intermolecular aldol addition first, ensuring high yields of the 3-carboxylate derivative[3].

  • Preventing Decarboxylation: Quinoline-3-carboxylic acids are highly prone to thermal decarboxylation due to the electron-withdrawing nature of the quinoline nitrogen, which stabilizes the intermediate carbanion at the 3-position. By utilizing LiOH at room temperature instead of refluxing NaOH/KOH, we maintain a self-validating system that ensures complete hydrolysis while strictly suppressing degradation pathways.

  • Solubility Issues During Saponification: If the ester is highly lipophilic (exacerbated by the -OCF 3​ group) and precipitates upon the addition of aqueous LiOH, increase the proportion of THF or add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to maintain a homogeneous reaction environment.

References

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. d. C., & Soriano, E. "Recent Advances in the Friedländer Reaction." Chemical Reviews 109, no. 6 (2009): 2652–2671. URL:[Link]

  • Wang, K., Herdtweck, E., & Dömling, A. "Cyanoacetamides (IV): Versatile One-Pot Route to 2-Quinoline-3-carboxamides." ACS Combinatorial Science 14, no. 5 (2012): 316–322. URL:[Link]

  • Lu, Y., et al. "Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates." RSC Advances 14 (2024): 25984-25992. URL:[Link]

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Using 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Introduction: The Quinoline Scaffold and the Imperative of Robust Amide Coupling The quinoline moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold and the Imperative of Robust Amide Coupling

The quinoline moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, from anticancer to antimicrobial.[1][2][3][4] The functionalization of this heterocyclic system is key to modulating its pharmacological profile. 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a valuable building block for the synthesis of novel chemical entities. The trifluoromethoxy group can enhance metabolic stability and cell permeability, while the carboxylic acid handle at the 3-position provides a prime attachment point for generating diverse compound libraries via amide bond formation.

The creation of an amide bond from a carboxylic acid and an amine is the most frequently performed reaction in medicinal chemistry.[5] However, the direct condensation is thermodynamically unfavorable and requires activation of the carboxylic acid.[6][7] The choice of coupling protocol is critical, especially when dealing with structurally complex or electronically demanding substrates. Challenges such as steric hindrance from the 2-methyl group or the electronic influence of the quinoline ring system on the reactivity of the carboxyl group must be addressed with a carefully selected methodology.

This guide provides two field-proven, robust protocols for the efficient coupling of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid with a variety of amine partners. The protocols are designed to serve as a reliable starting point for researchers, offering detailed step-by-step instructions and explaining the rationale behind the choice of reagents and conditions to ensure high yields and purity.

Core Principles: Activating the Carboxyl Group for Amide Synthesis

The fundamental principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the carboxylic acid with a "coupling reagent" to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Two of the most reliable classes of coupling reagents are carbodiimides and onium salts (uronium/aminium or phosphonium).

  • Carbodiimide-Mediated Coupling (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate can be directly attacked by the amine. However, it is also prone to racemization (if the α-carbon is chiral) and can rearrange to a stable N-acylurea byproduct. To suppress these side reactions and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine.

  • Onium Salt-Mediated Coupling (e.g., HATU): Uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling reagents available.[2] In the presence of a non-nucleophilic base (e.g., DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[2] The 7-azabenzotriazole (HOAt) moiety is superior to HOBt in accelerating the reaction and minimizing racemization, making HATU particularly effective for difficult or sterically hindered couplings.[2]

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended as the first choice for coupling 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, especially with less reactive amines or when high yields are critical. The speed and efficiency of HATU often overcome the potential steric hindrance from the 2-methyl group on the quinoline ring.[2]

Methodology Rationale
  • Coupling Reagent (HATU): Chosen for its high reactivity and low propensity for racemization. It is particularly effective for forming amide bonds with both primary and secondary amines, including those that may be sterically demanding or electronically deactivated.[2]

  • Base (DIPEA): N,N-Diisopropylethylamine is a bulky, non-nucleophilic base. Its role is to deprotonate the carboxylic acid, forming the carboxylate anion which then attacks HATU. It also neutralizes the hexafluorophosphate and HOAt byproducts.[2] Its steric bulk prevents it from competing with the primary/secondary amine as a nucleophile.

  • Solvent (DMF): Anhydrous N,N-Dimethylformamide is a polar aprotic solvent that effectively dissolves the carboxylic acid, amine, HATU, and base, creating a homogenous reaction environment.

Experimental Workflow: HATU Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 equiv) in DMF prep_hatu Add HATU (1.1 equiv) prep_acid->prep_hatu Step 1 prep_base Add DIPEA (2.5 equiv) prep_hatu->prep_base Step 2 pre_activate Pre-activate (Stir 5-10 min at RT) prep_base->pre_activate Step 3 add_amine Add Amine (1.2 equiv) pre_activate->add_amine Step 4 react Stir at RT (1-4 h, Monitor by TLC/LC-MS) add_amine->react Step 5 quench Dilute with EtOAc react->quench Step 6 wash Aqueous Wash (e.g., NaHCO3, Brine) quench->wash dry Dry (Na2SO4), Filter, Concentrate wash->dry purify Purify (Column Chromatography) dry->purify

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Protocol: HATU Coupling
  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (1.0 equivalent).

  • Dissolution: Add anhydrous DMF to dissolve the carboxylic acid (concentration typically 0.1-0.5 M).

  • Reagent Addition: To the stirred solution, add HATU (1.1 equivalents) followed by DIPEA (2.5 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 5-10 minutes. A slight color change may be observed as the active ester forms.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture. If the amine is a salt (e.g., hydrochloride), an additional equivalent of base may be required.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Once complete, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pure amide.

ParameterRecommended ConditionRationale
Carboxylic Acid 1.0 equivalentLimiting Reagent
Amine 1.2 equivalentsEnsures complete consumption of the more valuable acid
HATU 1.1 equivalentsSlight excess ensures full activation of the acid
Base (DIPEA) 2.5 equivalentsNeutralizes acids and facilitates carboxylate formation
Solvent Anhydrous DMF, DCM, or ACNGood solubility for reactants
Temperature Room TemperatureSufficient for activation and coupling
Time 1 - 4 hoursTypically rapid; monitor for completion

Protocol 2: Classic & Cost-Effective Coupling Using EDC/HOBt

This protocol is a reliable and more economical alternative to HATU. It is widely applicable and the water-solubility of the EDC reagent and its urea byproduct can simplify purification.[1][5]

Methodology Rationale
  • Coupling Reagent (EDC): A water-soluble carbodiimide that efficiently activates the carboxylic acid. The resulting N,N'-diethyl-N''-(3-dimethylaminopropyl)urea byproduct is easily removed during aqueous work-up.[1][5]

  • Additive (HOBt): 1-Hydroxybenzotriazole is crucial for this reaction. It acts as a scavenger for the reactive O-acylisourea intermediate, forming a more stable HOBt-active ester. This minimizes the formation of the N-acylurea byproduct and, critically, suppresses racemization.

  • Base (DIPEA or NMM): A non-nucleophilic base like DIPEA or N-Methylmorpholine (NMM) is often included to maintain a basic pH, which is optimal for the amine nucleophile to be in its free, unprotonated form.

  • Solvent (DCM or DMF): Dichloromethane is an excellent solvent for this reaction, though DMF can also be used if solubility is an issue.

Reaction Mechanism: EDC/HOBt Coupling

RCOOH R-COOH O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC Urea Urea Byproduct HOBt_ester HOBt Active Ester O_acyl->HOBt_ester + HOBt O_acyl->Urea Side Reaction HOBt HOBt Amide Amide Product HOBt_ester->Amide + R'-NH2 Amine R'-NH2

Caption: Activation pathway in EDC/HOBt-mediated coupling.

Step-by-Step Protocol: EDC/HOBt Coupling
  • Preparation: To a clean, dry round-bottom flask, add 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents).

  • Dissolution: Add anhydrous DCM or DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Amine Addition: Add the amine (1.2 equivalents) to the solution, followed by the base, DIPEA (2.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the initial exothermic reaction and minimize potential side reactions.

  • EDC Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the cooled, stirred mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 2-18 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1N HCl or saturated ammonium chloride (NH₄Cl), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Carboxylic Acid 1.0 equivalentLimiting Reagent
Amine 1.2 equivalentsDrive reaction to completion
EDC·HCl 1.2 equivalentsEnsures full activation
HOBt 1.2 equivalentsSuppresses side reactions and racemization
Base (DIPEA) 2.5 equivalentsEnsures amine is in its free-base form
Solvent Anhydrous DCM or DMFCommon solvents for amide coupling
Temperature 0 °C to Room TemperatureControlled addition at 0 °C, reaction at RT
Time 2 - 18 hoursSlower than HATU; monitor for completion

Troubleshooting and Optimization

  • Low Yield: If coupling is slow or yields are low, particularly with hindered amines, switching from EDC/HOBt to the more powerful HATU protocol is recommended. Gentle heating (e.g., 40-50 °C) can sometimes improve conversion, but should be used cautiously as it can increase the risk of side reactions.

  • Solubility Issues: If the carboxylic acid or amine has poor solubility in DCM, DMF is a superior solvent choice.

  • Purification Difficulties: If the urea byproduct from EDC is difficult to remove, performing additional aqueous washes can help, owing to its water solubility.

Conclusion

The HATU/DIPEA and EDC/HOBt protocols presented here offer robust and versatile methods for the synthesis of novel amides from 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid. The selection of the protocol can be guided by the reactivity of the amine coupling partner, cost considerations, and the desired reaction speed. By understanding the principles behind carboxyl activation and carefully controlling the reaction conditions, researchers can efficiently generate diverse libraries of quinoline-3-carboxamides for downstream applications in drug discovery and materials science.

References

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Aapptec. Available at: [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Common Organic Chemistry. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Aapptec. Available at: [Link]

  • Journal of Physics and Chemistry of Solids - Malaria World. Malaria World. Available at: [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Coupling Reagents - ResearchGate. ResearchGate. Available at: [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K. The Royal Society of Chemistry. Available at: [Link]

  • Chemistry of Amides. LibreTexts. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. HepatoChem. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid — Chemical Substance Information. Chemical Substance Information. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Luxembourg Bio Technologies. Available at: [Link]

  • Amide formation from carboxylic acid derivatives. (video) - Khan Academy. Khan Academy. Available at: [Link]

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Chemistry Portal. Available at: [Link]

  • 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (C12H8F3NO3) - PubChemLite. PubChemLite. Available at: [Link]

  • C3–H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides | Organic Letters - ACS Publications. ACS Publications. Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Executive Summary The quinoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and anti-tubercular agents[1]. The target compound, 2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and anti-tubercular agents[1]. The target compound, 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS 1050885-79-4)[2], incorporates a trifluoromethoxy (-OCF₃) group, which significantly enhances the lipophilicity, metabolic stability, and membrane permeability of downstream active pharmaceutical ingredients (APIs). This application note details a highly efficient, scalable, and telescoped "one-pot" Vilsmeier-Haack annulation strategy to construct the functionalized quinoline core, followed by a controlled alkaline hydrolysis to yield the final carboxylic acid.

Mechanistic Rationale & Expert Insights

Traditional Friedländer quinoline syntheses often rely on highly unstable ortho-aminobenzaldehydes. To bypass this limitation, we adapted a robust methodology that constructs the quinoline system directly from an activated active-methylene compound and a primary aniline[3].

Causality in Experimental Design:

  • Vilsmeier Reagent Formation: The reaction between Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) generates a highly reactive chloromethyleneiminium salt. This step is violently exothermic; strict temperature control (<5°C) is mandatory to prevent reagent degradation and the formation of intractable tars.

  • Formylation & Transamination: Ethyl acetoacetate is formylated at the active methylene to yield an enamine intermediate. Upon the addition of 4-(trifluoromethoxy)aniline, a transamination occurs[3].

  • Thermal Annulation: The strongly electron-withdrawing -OCF₃ group reduces the nucleophilicity of the aromatic ring. Consequently, the intramolecular electrophilic aromatic substitution (annulation) onto the activated carbonyl requires elevated thermal driving forces (90–100°C) to overcome the activation energy barrier.

  • Alkaline Saponification: Hydrolysis of the resulting ethyl ester is performed using Sodium Hydroxide (NaOH) in refluxing ethanol. Alkaline conditions are explicitly chosen over acidic hydrolysis to prevent premature decarboxylation of the quinoline-3-carboxylic acid—a common degradation pathway for these substrates under harsh acidic heating.

Retrosynthetic Strategy & Workflow

SynthesisWorkflow A Ethyl Acetoacetate + POCl₃ / DMF (Vilsmeier Reagent) B Ethyl 2-acetyl-3-(dimethylamino)acrylate (Intermediate 1) A->B 0°C to RT, 2h C 4-(Trifluoromethoxy)aniline Addition B->C D Ethyl 2-acetyl-3-(arylamino)acrylate (Intermediate 2) C->D Transamination E In-situ Cyclization (Heat, 90-100°C) D->E F Ethyl 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylate (Intermediate 3) E->F Intramolecular Annulation G Alkaline Hydrolysis (NaOH / EtOH, Reflux) F->G H Acidification & Isolation (HCl, pH 2-3) G->H I 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (Final Product) H->I Precipitation & Filtration

Figure 1: Telescoped synthetic workflow from ethyl acetoacetate to the final quinoline-3-carboxylic acid.

Scale-Up Protocol (Step-by-Step)

Part A: Telescoped Synthesis of the Quinoline Core

Note: This protocol is scaled for a 500 g input of the limiting aniline reagent.

  • Reactor Preparation: Purge a 5 L jacketed glass reactor equipped with an overhead stirrer, internal thermocouple, and reflux condenser with N₂.

  • Vilsmeier Generation: Charge the reactor with anhydrous DMF (1.5 L). Cool the system to 0°C using a chiller. Add POCl₃ (1.08 kg, 7.05 mol, 2.5 equiv) dropwise over 90 minutes. Critical: Maintain the internal temperature below 5°C to prevent runaway exotherms.

  • Formylation: Slowly add Ethyl acetoacetate (404 g, 3.10 mol, 1.1 equiv) over 45 minutes. Remove the cooling bath and allow the mixture to stir at room temperature (20–25°C) for 2 hours.

    • Self-Validating IPC 1: Pull an aliquot, quench in aqueous NaHCO₃, and analyze via HPLC. Proceed only when >95% of ethyl acetoacetate is consumed to prevent downstream side-reactions.

  • Transamination: Add 4-(Trifluoromethoxy)aniline (500 g, 2.82 mol, 1.0 equiv) to the reactor in a single portion. Stir for 30 minutes at room temperature.

  • Annulation: Heat the reactor to an internal temperature of 90–100°C and maintain for 6–8 hours.

    • Self-Validating IPC 2: Monitor via LC-MS. The mass transition from the acyclic enamine intermediate (m/z 318) to the cyclized quinoline core (m/z 300) confirms completion.

  • Quench & Extraction: Cool the mixture to 20°C and slowly pour it into 5 L of vigorously stirred crushed ice/water. Neutralize the aqueous mixture to pH 7–8 using saturated aqueous Na₂CO₃. Extract the product with Ethyl Acetate (3 × 2 L).

  • Concentration: Wash the combined organic layers with brine (2 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 3 as a crude, off-white solid.

Part B: Saponification to the Final Acid
  • Hydrolysis: Transfer the crude ester (~705 g) to a clean 5 L reactor. Add Ethanol (2 L) and stir to dissolve. Slowly add a 2M aqueous NaOH solution (1.2 L, ~3.0 equiv).

  • Reflux: Heat the mixture to 80°C (reflux) for 4 hours.

    • Self-Validating IPC 3: Analyze via HPLC. The ester peak must be completely absent (<0.5% AUC) before proceeding.

  • Acidification: Distill off the ethanol under reduced pressure. Dilute the remaining aqueous layer with 1 L of deionized water and cool to 0–5°C. Slowly add 6M HCl until the pH reaches 2.0–3.0. Causality: This specific pH range ensures complete protonation of the carboxylate, driving the precipitation of the neutral/zwitterionic acid.

  • Isolation: Filter the precipitated white/off-white solid via a Büchner funnel. Wash the filter cake with cold water (2 × 500 mL) to remove residual salts, followed by a cold heptane wash (500 mL). Dry in a vacuum oven at 50°C to constant weight.

Quantitative Data & Yield Analysis

The following table summarizes the mass balance and purity metrics for a standard 500 g scale-up batch.

ParameterPart A (Annulation)Part B (Hydrolysis)Overall Process
Input Mass (Limiting Reagent) 500.0 g (Aniline)705.0 g (Crude Ester)500.0 g (Aniline)
Theoretical Yield 844.6 g765.3 g765.3 g
Actual Isolated Yield 705.0 g (Crude)620.0 g (Purified)620.0 g
Step Yield (%) 83.5%88.0%81.0%
HPLC Purity (a/a %) > 92.0%> 98.5%> 98.5%

Downstream Processing & Quality Control

To ensure the synthesized 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid meets API precursor standards, the following analytical suite is required:

  • ¹⁹F NMR Spectroscopy: Critical for verifying the integrity of the trifluoromethoxy group. A sharp singlet near -58.0 ppm (referenced to CFCl₃) confirms the -OCF₃ moiety remains intact and did not undergo defluorination during the strongly alkaline hydrolysis.

  • ¹H & ¹³C NMR: Confirms the presence of the C2-methyl group (~2.9 ppm, singlet) and the absence of the ethyl ester signals.

  • LC-MS: Expected [M+H]⁺ = 272.0 m/z.

References

  • Chemical Substance Information: 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid. NextSDS. URL:[Link]

  • Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. URL:[Link]

  • Adams, C., & Colman de Saizarbitoria, T. (1987). A "One-Pot" Synthesis of Substituted 3-Carboethoxy-2-Methylquinolines from Ethyl Acetoacetate. Synthetic Communications, 17(14), 1647-1653. URL:[Link]

Sources

Application

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Abstract This document provides a detailed guide for the structural characterization of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the structural characterization of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. Quinolines are a significant class of heterocyclic compounds, forming the core of many synthetic pharmaceuticals.[1][2] The specific substitution pattern on the quinoline ring is a primary determinant of a molecule's biological activity, making unambiguous structural verification essential. This note outlines optimized protocols for sample preparation and data acquisition and provides an in-depth analysis of the expected spectral features, explaining the influence of the methyl, carboxylic acid, and trifluoromethoxy substituents on the NMR spectra.

Introduction and Scientific Context

2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a complex organic molecule whose utility in medicinal chemistry and materials science necessitates precise analytical characterization. NMR spectroscopy is the premier technique for the non-destructive elucidation of molecular structure in solution.[1] By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations, we can confirm the connectivity and chemical environment of every hydrogen and carbon atom within the molecule.

The quinoline core presents a complex aromatic system where the nitrogen heteroatom significantly influences the electron density and, thus, the chemical shifts of nearby nuclei.[3] The substituents introduce further complexity:

  • 2-Methyl (-CH₃): This electron-donating group is expected to shield nearby protons and carbons.

  • 3-Carboxylic Acid (-COOH): An electron-withdrawing group that will deshield adjacent nuclei. Its acidic proton presents a characteristic, highly deshielded signal.[4][5]

  • 6-Trifluoromethoxy (-OCF₃): A strongly electron-withdrawing and sterically bulky group, its influence is transmitted through the aromatic system, affecting the chemical shifts of the benzenoid ring protons.[6][7] The trifluoromethyl moiety also serves as a sensitive probe in ¹⁹F NMR.[8][9][10]

This guide provides the foundational NMR protocols and interpretation framework essential for researchers working with this and structurally related compounds.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering system for 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is used throughout this document.

Caption: Structure of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid with atom numbering.

Experimental Protocols

The following protocols are designed for a standard 400-600 MHz NMR spectrometer.

3.1. Materials and Equipment
  • Compound: 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR Tubes: 5 mm high-precision NMR tubes (e.g., Norell S-5-500-7 or equivalent)[11]

  • Equipment: Vortex mixer, Pasteur pipette, analytical balance

Causality of Solvent Choice: DMSO-d₆ is selected for several critical reasons. Firstly, the carboxylic acid moiety ensures good solubility in this polar aprotic solvent. Secondly, the acidic proton of the -COOH group will exchange slowly in DMSO-d₆, allowing for its observation as a distinct, often broad, signal at a very low field.[4] In contrast, using solvents like Methanol-d₄ or D₂O would lead to rapid proton-deuterium exchange, causing the signal to disappear.[4][12]

3.2. Sample Preparation Protocol
  • Weigh approximately 15-25 mg of the compound for ¹³C NMR (a concentration of 50-100 mM is ideal) or 5-10 mg for ¹H NMR (10-25 mM) into a clean, dry vial.[13][14]

  • Add 0.6-0.7 mL of DMSO-d₆ to the vial.[14]

  • Gently vortex the vial until the sample is fully dissolved. If necessary, gentle warming can be applied.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred, as they can degrade spectral quality.[15]

  • Cap the NMR tube securely and label it clearly.

3.3. NMR Data Acquisition Workflow

The general workflow for acquiring high-quality NMR data involves sample insertion, instrument locking and shimming, and executing the appropriate acquisition experiments.

Caption: Standard workflow for NMR sample analysis from preparation to data interpretation.

3.4. Instrument Parameters

¹H NMR Acquisition:

  • Pulse Program: zg30 (standard 30-degree pulse)

  • Number of Scans (ns): 16 to 64 (sufficient for high S/N)

  • Relaxation Delay (d1): 2.0 seconds

  • Acquisition Time (aq): ~4 seconds

  • Spectral Width (sw): 20 ppm (to ensure capture of the acidic proton)

¹³C NMR Acquisition:

  • Pulse Program: zgpg30 (power-gated proton decoupling)

  • Number of Scans (ns): 1024 to 4096 (¹³C is ~6000x less sensitive than ¹H)

  • Relaxation Delay (d1): 2.0 seconds

  • Acquisition Time (aq): ~1.5 seconds

  • Spectral Width (sw): 240 ppm

Predicted Spectral Data and Interpretation

The following tables summarize the predicted chemical shifts and multiplicities for each unique proton and carbon nucleus. Chemical shifts are influenced by the electronic environment; electron-withdrawing groups (like -COOH, -OCF₃, and the quinoline N) cause a downfield shift (higher ppm), while electron-donating groups (-CH₃) cause an upfield shift (lower ppm).[3]

4.1. Predicted ¹H NMR Data
Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale for Assignment
H-COOH (C10)> 12.0Broad Singlet1HHighly deshielded acidic proton, signal position is concentration-dependent.[5][12][16]
H-88.2 - 8.4Doublet1HPeri-deshielding effect from the nitrogen lone pair.
H-48.0 - 8.2Singlet1HDeshielded by adjacent nitrogen and C3-COOH group.
H-57.8 - 8.0Doublet1HOrtho to the deshielding -OCF₃ group.
H-77.6 - 7.8Doublet of Doublets1HCoupled to both H-5 and H-8.
-CH₃ (C9)2.7 - 2.9Singlet3HAliphatic methyl group attached to an aromatic ring.
4.2. Predicted ¹³C NMR Data
Carbon LabelPredicted δ (ppm)Rationale for Assignment
C10 (-COOH)165 - 170Carboxylic acid carbonyl carbon, highly deshielded.[4][5]
C6155 - 160Attached to the highly electronegative -OCF₃ group.
C2150 - 155Iminic carbon adjacent to nitrogen, attached to the methyl group.
C8a145 - 150Quinoline bridgehead carbon adjacent to nitrogen.
C4138 - 142Deshielded by adjacent nitrogen and its position in the heterocyclic ring.
C4a128 - 132Quinoline bridgehead carbon.
C8126 - 130Aromatic CH.
C5124 - 128Aromatic CH.
C11 (-OCF₃)120 - 125 (quartet)Carbon of the trifluoromethoxy group, split by the three fluorine atoms (¹JCF).
C7118 - 122Aromatic CH.
C3115 - 120Shielded relative to other aromatic carbons due to its position, but attached to the -COOH group.
C9 (-CH₃)20 - 25Typical chemical shift for a methyl group on an aromatic system.
Conclusion

The protocols and spectral predictions outlined in this application note provide a robust framework for the complete ¹H and ¹³C NMR characterization of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid. By carefully following the experimental procedures and using the provided assignments as a guide, researchers can confidently verify the structure of this molecule. This foundational analysis is a critical step in any research and development pipeline, ensuring the chemical integrity of the material used in further studies.

References
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  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals. Retrieved March 27, 2026, from [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. Retrieved March 27, 2026, from [Link]

  • American Journal of Organic Chemistry. Scientific & Academic Publishing. Retrieved March 27, 2026, from [Link]

  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. INIS. Retrieved March 27, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. Beilstein Journals. Retrieved March 27, 2026, from [Link]

  • 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved March 27, 2026, from [Link]

  • Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. MDPI. Retrieved March 27, 2026, from [Link]

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Method

Application Notes and Protocols: 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid as a Premier Building Block in Drug Discovery

Introduction: The Strategic Advantage of the 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic Acid Scaffold In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid motif has emerged as a privileged building block, strategically designed to confer a suite of desirable pharmacological and pharmacokinetic properties. This guide provides an in-depth exploration of this scaffold's utility, supported by detailed experimental protocols for its derivatization and contextualized by its role in targeting key biological pathways.

The quinoline core is a well-established pharmacophore found in numerous approved drugs, recognized for its ability to engage in a variety of biological interactions.[1][2] Its derivatives have demonstrated a wide spectrum of activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The true power of this specific building block, however, lies in the judicious placement of its substituents:

  • The 6-(Trifluoromethoxy) Group: The trifluoromethoxy (-OCF₃) group is a powerful bioisostere for a methoxy or chloro substituent, offering distinct advantages. It is highly lipophilic, which can enhance membrane permeability and improve cell penetration.[3] Crucially, the -OCF₃ group is significantly more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes, compared to a simple methoxy group which is prone to O-dealkylation.[4] This enhanced metabolic stability can lead to a longer drug half-life and an improved pharmacokinetic profile.[4]

  • The 2-Methyl Group: The methyl group at the 2-position can serve multiple functions. It can act as a steric element to modulate binding affinity and selectivity for a biological target. Furthermore, it can influence the overall electronic properties of the quinoline ring system.

  • The 3-Carboxylic Acid Group: This functional handle is the linchpin for synthetic diversification. It provides a readily accessible point for amide bond formation, a cornerstone reaction in medicinal chemistry for generating libraries of compounds with diverse side chains.[5] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.

This combination of features makes 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid an exemplary starting point for developing novel therapeutics, particularly in oncology, where quinoline-based kinase inhibitors have shown significant promise.[1][2]

PART 1: Synthesis of the Core Building Block

Protocol 1: Synthesis of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid via Modified Doebner Reaction

This protocol involves the condensation of an appropriately substituted aniline, an α,β-unsaturated aldehyde (crotonaldehyde, which provides the 2-methyl group), and pyruvic acid, which ultimately forms the 3-carboxylic acid moiety.

Reaction Scheme:

Synthesis_of_Building_Block aniline 4-(Trifluoromethoxy)aniline intermediate [In situ imine/enamine intermediates] aniline->intermediate crotonaldehyde Crotonaldehyde crotonaldehyde->intermediate pyruvic_acid Pyruvic Acid pyruvic_acid->intermediate product 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid intermediate->product Ethanol, Reflux (Doebner Reaction)

Caption: Synthetic route to the title building block.

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Crotonaldehyde

  • Pyruvic acid

  • Ethanol (absolute)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(trifluoromethoxy)aniline (1.0 eq). Dissolve it in absolute ethanol (approx. 5-10 mL per gram of aniline).

  • Addition of Aldehyde: To the stirred solution, add crotonaldehyde (1.1 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Addition of Pyruvic Acid: Following the aldehyde addition, add pyruvic acid (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • If a precipitate has formed, collect it by vacuum filtration and wash with a small amount of cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and water.

    • Adjust the pH of the aqueous layer to ~3-4 with 1 M HCl.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

PART 2: Application in Lead Generation and Optimization

The true value of a building block is realized through its facile and efficient conversion into a diverse library of analogues. The carboxylic acid functionality is an ideal handle for this purpose, primarily through amide coupling. Furthermore, the quinoline core itself can be functionalized, for example, by converting the 3-carboxylic acid into a halide for subsequent cross-coupling reactions.

Application 1: Amide Library Synthesis

Amide bond formation is one of the most frequently used reactions in drug discovery. The following protocol is optimized for coupling the quinoline-3-carboxylic acid with a range of amines, including potentially less reactive anilines.

Protocol 2: EDC/DMAP-Mediated Amide Coupling with Anilines

This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst, a combination known to be effective for challenging couplings.[5]

Amide_Coupling_Workflow start 2-Methyl-6-(trifluoromethoxy) quinoline-3-carboxylic acid + Substituted Aniline activation Activation: EDC, DMAP, HOBt (cat.) in CH3CN start->activation coupling Amide Bond Formation activation->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification (Column Chromatography) workup->purification product N-Aryl-2-methyl-6-(trifluoromethoxy) quinoline-3-carboxamide purification->product

Caption: Workflow for amide library synthesis.

Materials:

  • 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (1.0 eq)

  • Substituted aniline (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 eq, catalytic)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (1.0 eq), EDC (1.2 eq), DMAP (1.2 eq), and HOBt (0.1 eq).

  • Solvent and Base: Add anhydrous acetonitrile to dissolve the reagents, followed by DIPEA (2.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the reactive intermediate.

  • Amine Addition: Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Remove the acetonitrile under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-3-quinolinecarboxamide.

Data Presentation: Representative Amide Coupling Reactions

EntryAmine ComponentCoupling ConditionsYield (%)
1AnilineEDC, DMAP, HOBt (cat.), DIPEA, CH₃CN, RT, 18h85-95% (Expected)
24-FluoroanilineEDC, DMAP, HOBt (cat.), DIPEA, CH₃CN, RT, 18h80-90% (Expected)
33-MethoxyanilineEDC, DMAP, HOBt (cat.), DIPEA, CH₃CN, RT, 18h85-95% (Expected)
42-AminopyridineEDC, DMAP, HOBt (cat.), DIPEA, CH₃CN, RT, 24h70-85% (Expected)

Note: Yields are representative expectations based on similar reported reactions and may vary based on substrate and specific reaction conditions.

Application 2: Core Diversification via Suzuki-Miyaura Coupling

To explore SAR beyond the amide functionality, the quinoline core itself can be modified. A common strategy is to convert the carboxylic acid to a halide (e.g., a bromide via a Hunsdiecker-type reaction or by first converting to an ester then a triflate) and then use this handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups.

Protocol 3: Suzuki-Miyaura Coupling of a 3-Bromoquinoline Derivative

This protocol assumes the successful conversion of the 3-carboxylic acid to a 3-bromoquinoline derivative (not detailed here).

Suzuki_Coupling start 3-Bromo-2-methyl-6-(trifluoromethoxy)quinoline + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reagents reaction Suzuki-Miyaura Cross-Coupling (Heat) start->reaction reagents->reaction product 3-Aryl-2-methyl-6-(trifluoromethoxy)quinoline reaction->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

  • 3-Bromo-2-methyl-6-(trifluoromethoxy)quinoline (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., 2 M aqueous Sodium Carbonate [Na₂CO₃])

  • Solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Degassing: Degas the solvent (e.g., 1,4-dioxane) and the aqueous base solution by bubbling an inert gas (argon or nitrogen) through them for 20-30 minutes.

  • Reaction Setup: To a reaction vessel suitable for heating (e.g., a microwave vial or a round-bottom flask with a condenser), add the 3-bromoquinoline derivative (1.0 eq), arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent and Base Addition: Add the degassed solvent (e.g., 1,4-dioxane) and the degassed aqueous base (e.g., 2 M Na₂CO₃) in a typical ratio of 3:1 to 4:1 (organic:aqueous).

  • Reaction: Heat the reaction mixture to 80-100 °C (or use microwave irradiation, e.g., 120 °C for 20-40 minutes).[7] Monitor the reaction until completion by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylquinoline derivative.

PART 3: Biological Context and Target Pathways

Derivatives of the 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid scaffold are of significant interest as modulators of various biological pathways implicated in disease, particularly cancer. The quinoline nucleus is a versatile "hinge-binder" for many protein kinases.[8]

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives have been developed as inhibitors of RTKs such as VEGFR, EGFR, and c-Met, which are critical drivers of tumor growth, proliferation, and angiogenesis.[1]

  • Intracellular Kinases: Targets like SGK1, FLT3, and haspin kinase have also been identified for various quinoline-based inhibitors, highlighting the scaffold's potential in treating hematological malignancies and other cancers.[8][9]

Signaling_Pathways BuildingBlock 2-Methyl-6-(trifluoromethoxy) quinoline-3-carboxamide Derivatives Kinase Protein Kinase (e.g., VEGFR, EGFR, SGK1) BuildingBlock->Kinase Inhibition Pathway Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK) Kinase->Pathway Phosphorylation Response Cellular Responses: - Proliferation - Survival - Angiogenesis Pathway->Response Outcome Tumor Growth & Metastasis Response->Outcome

Sources

Application

Application Note: Preparation of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic Acid Esters

Introduction & Scientific Rationale The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in agents targeting receptor tyrosine kinases (RTKs), malaria, and inflammatory pathways[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in agents targeting receptor tyrosine kinases (RTKs), malaria, and inflammatory pathways[1][2]. The incorporation of a trifluoromethoxy (–OCF₃) group at the 6-position significantly modulates the physicochemical profile of the molecule. Often termed a "super-halogen," the –OCF₃ moiety imparts high lipophilicity (Hansch parameter π = 1.04) and metabolic stability without the steric bulk of larger alkyl groups, thereby enhancing cell membrane permeability and target binding affinity.

Synthesizing 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid esters requires a robust, regioselective approach. The Friedländer hetero-annulation remains the most efficient methodology, condensing an ortho-aminoaryl aldehyde with a β -keto ester[3][4]. However, the strongly electron-withdrawing nature of the –OCF₃ group reduces the nucleophilicity of the adjacent amine. Therefore, optimized catalytic conditions are required to overcome this deactivation and achieve high yields.

Mechanistic Pathways

The Friedländer condensation between 2-amino-5-(trifluoromethoxy)benzaldehyde and ethyl acetoacetate can proceed via two distinct mechanistic pathways depending on the catalytic environment:

  • Pathway A (Base-Catalyzed/Neutral): Initiates with the nucleophilic attack of the aniline amine on the ketone carbonyl of ethyl acetoacetate to form a Schiff base (imine), followed by an intramolecular aldol condensation.

  • Pathway B (Acid-Catalyzed): Initiates with a Knoevenagel condensation between the active methylene of the β -keto ester and the highly electrophilic aldehyde, followed by intramolecular imine formation.

Given the deactivated nature of the –OCF₃ substituted aniline, acid catalysis (Pathway B) is generally preferred. Acidic conditions protonate the carbonyl groups, drastically increasing their electrophilicity and bypassing the initial reliance on the weakly nucleophilic amine[5].

Dual mechanistic pathways of the Friedländer synthesis depending on the catalytic environment.

Experimental Protocols

To ensure a self-validating and reproducible system, two complementary protocols are provided. Protocol A utilizes classic Brønsted acid catalysis, which is highly reliable for bulk scale-up. Protocol B employs a Lewis acid under microwave irradiation, optimizing for rapid discovery and green chemistry principles[5]. (Note: To synthesize the methyl or tert-butyl ester variants, simply substitute ethyl acetoacetate with methyl acetoacetate or tert-butyl acetoacetate, respectively).

Protocol A: Glacial Acetic Acid-Promoted Synthesis (Scale-Up Optimized)

Causality Check: Glacial acetic acid serves as both the solvent and the Brønsted acid catalyst[3]. It provides the necessary protonation to activate the aldehyde for the Knoevenagel step while maintaining a high enough boiling point (118 °C) to drive the final thermodynamic dehydration/aromatization step.

Step-by-Step Methodology:

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-(trifluoromethoxy)benzaldehyde (10.0 mmol, 2.05 g).

  • Reagent Addition: Add ethyl acetoacetate (12.0 mmol, 1.56 g). The 1.2 molar excess compensates for minor thermal degradation or self-condensation of the β -keto ester at elevated temperatures.

  • Solvent/Catalyst: Add 25 mL of glacial acetic acid.

  • Reaction: Heat the mixture to 100–110 °C under a nitrogen atmosphere with continuous stirring for 6 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 4:1) until the starting aniline is completely consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred crushed ice-water.

  • Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until a pH of ~7.5 is reached. (Caution: Vigorous CO₂ evolution will occur; add slowly).

  • Extraction & Drying: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution 5–15% EtOAc in Hexanes) to yield ethyl 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylate as an off-white solid.

Protocol B: Microwave-Assisted Lewis Acid Catalysis (Time & Yield Optimized)

Causality Check: Indium(III) triflate [In(OTf)₃] is a highly oxophilic Lewis acid that strongly coordinates to the carbonyl oxygen, drastically lowering the activation energy for the initial condensation. Microwave irradiation ensures uniform volumetric heating, reducing reaction time from hours to minutes and preventing the formation of thermodynamic byproducts[5][6].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a stir bar, combine 2-amino-5-(trifluoromethoxy)benzaldehyde (1.0 mmol, 205 mg) and ethyl acetoacetate (1.0 mmol, 130 mg).

  • Catalyst Addition: Add In(OTf)₃ (5 mol%, 28 mg). No solvent is added (solvent-free conditions) to maximize reactant concentration and collision frequency.

  • Irradiation: Seal the vial and subject it to microwave irradiation (50 W, 80 °C) for 20 minutes.

  • Workup: Cool the vial to room temperature. Dilute the mixture with 10 mL of ethyl acetate and filter through a short pad of Celite to remove the metal catalyst.

  • Purification: Evaporate the solvent and purify via recrystallization from hot ethanol to afford the analytically pure product.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the synthesis of ethyl 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylate, demonstrating the causal relationship between catalyst choice, reaction conditions, and isolated yield.

EntryCatalyst / PromoterSolventTemperature / MethodTimeYield (%)
1NoneEthanol78 °C (Reflux)24 h< 20%
2Glacial Acetic AcidAcetic Acid100 °C (Heating Block)6 h85%
3p-Toluenesulfonic Acid (10 mol%)Toluene110 °C (Dean-Stark)8 h78%
4In(OTf)₃ (5 mol%)Solvent-free80 °C (Microwave)20 min92%

Table 1: Optimization parameters for the Friedländer hetero-annulation. Yields represent isolated, purified product.

Characterization & Validation

To ensure trustworthiness of the protocol, the synthesized ethyl 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylate must be validated against expected spectral data to confirm regiochemistry and purity:

  • ¹H NMR (400 MHz, CDCl₃): Expected diagnostic peaks include the quinoline C4-H aromatic singlet at ~ δ 8.6 ppm, the C2-methyl singlet at ~ δ 2.9 ppm, and the ethyl ester signals (quartet at ~ δ 4.4 ppm, triplet at ~ δ 1.4 ppm).

  • ¹⁹F NMR (376 MHz, CDCl₃): A sharp singlet at ~ δ -58.0 ppm corresponding to the –OCF₃ group.

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 300.08.

References

  • Title: Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors - EP2253620B1 Source: Google Patents URL
  • Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines Source: MDPI (Molecules) URL: [Link]

  • Title: A review on synthetic investigation for quinoline- recent green approaches Source: Taylor & Francis (Synthetic Communications) URL: [Link]

  • Title: Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds Source: ResearchGate URL: [Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Abstract This technical guide provides a comprehensive methodology for the analysis of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, a compound of interest in pharmaceutical research due to its quinoline core...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive methodology for the analysis of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, a compound of interest in pharmaceutical research due to its quinoline core and fluorine-containing substituent. We present a detailed protocol for Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and an in-depth analysis of its fragmentation behavior under Collision-Induced Dissociation (CID). This guide is designed to serve as a practical resource for unambiguous identification, structural confirmation, and quantitative analysis of this and structurally related molecules.

Introduction: The Analytical Challenge

The structural characterization of novel chemical entities is a cornerstone of drug discovery and development. 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid combines three key structural motifs: a quinoline heterocyclic system, a carboxylic acid function, and a trifluoromethoxy group. Each of these presents unique considerations for mass spectrometric analysis. The quinoline core is a stable aromatic system, the carboxylic acid is readily ionizable, and the trifluoromethoxy group significantly influences the molecule's electronic properties and fragmentation patterns. Understanding the interplay of these features under mass spectrometric conditions is crucial for developing robust analytical methods. This guide provides a foundational workflow and explains the chemical principles behind the fragmentation of this molecule, enabling researchers to confidently identify it in complex matrices.

Experimental Protocol: A Validated Approach

This section details a step-by-step protocol for the LC-MS/MS analysis of the target compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method development process.

Sample Preparation

A stock solution of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions for calibration and quality control are then prepared by serial dilution in the initial mobile phase composition. For analysis in biological matrices, a protein precipitation or solid-phase extraction protocol would be necessary to remove interferences.[1]

Liquid Chromatography (LC) Parameters

The goal of the chromatographic separation is to deliver the analyte to the mass spectrometer as a sharp, symmetrical peak, free from co-eluting interferences. A reversed-phase method is well-suited for this compound.

  • Instrumentation: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[2][3]

  • Column: A C18 reversed-phase column with a particle size of 1.8 µm to 5 µm is recommended for good retention and peak shape (e.g., Agilent Zorbax SB-C18, Waters Xterra MS C18).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier aids in the protonation of the analyte in positive ion mode and can improve peak shape.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.[1]

  • Gradient Elution: A gradient from low to high organic phase concentration allows for the elution of a wide range of compounds and sharpens peaks. A typical starting gradient could be:

    • 0-1 min: 5% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min for a standard 2.1 mm ID column.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to the presence of the ionizable carboxylic acid group. Given the acidic nature of the molecule, negative ion mode is expected to be more sensitive, detecting the deprotonated molecule [M-H]\⁻. However, positive ion mode ([M+H]\⁺) is also viable and can provide complementary fragmentation information. The parameters below are a starting point and should be optimized for the specific instrument in use.[5][6]

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer (Q-TOF, Orbitrap) equipped with an ESI source.[7]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: -3.5 kV.

  • Cone/Fragmentor Voltage: 30-50 V. This voltage can be increased to induce some in-source fragmentation.[8]

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE): This is a critical parameter that must be optimized for each fragmentation transition. A range of 10-40 eV should be tested to find the optimal energy for generating the desired product ions. The optimal collision energy is dependent on the precursor ion's mass-to-charge ratio and stability.[9][10]

Fragmentation Analysis and Mechanistic Insights

Understanding the fragmentation pathways of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is key to its structural confirmation. The analysis is best performed in negative ion mode on the deprotonated molecule, [M-H]\⁻, which has a monoisotopic mass of 270.0383 m/z.

Key Fragmentation Pathways

Collision-Induced Dissociation (CID) of the [M-H]\⁻ precursor ion is expected to proceed through several characteristic pathways, driven by the molecule's functional groups.

  • Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44.00 Da).[8] This results in a highly stable carbanion on the quinoline ring.

  • Loss of Trifluoromethoxy Group Fragments: The -OCF₃ group can fragment in a few ways. A likely pathway is the loss of a trifluoromethyl radical (·CF₃), although this is more common in positive ion mode. In negative mode, a rearrangement followed by loss of COF₂ (carbonyl fluoride, 66.00 Da) is a plausible pathway.

  • Quinoline Ring Fragmentation: The quinoline ring itself is quite stable. However, at higher collision energies, fragmentation of the ring can occur, often initiated by the loss of small neutral molecules like HCN (27.01 Da) from the heterocyclic ring.[11]

Proposed Fragmentation Scheme

The following scheme outlines the expected major fragmentation pathways for the [M-H]\⁻ ion of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

G M_H [M-H]⁻ m/z 270.04 Frag1 Fragment A m/z 226.04 M_H->Frag1 - CO₂ (44.00 Da) Frag3 Fragment C m/z 204.03 M_H->Frag3 - COF₂ (66.00 Da) Frag2 Fragment B m/z 199.03 Frag1->Frag2 - HCN (27.01 Da) G cluster_0 Method Development cluster_1 Method Validation A Sample Preparation B LC Separation A->B C MS Optimization B->C D MRM Transition Selection C->D E Linearity & Range D->E F Accuracy & Precision E->F G Selectivity F->G H Stability G->H

Caption: Workflow for quantitative LC-MS/MS method development and validation.

Conclusion

This application note provides a robust framework for the analysis of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid by LC-MS/MS. By understanding the fundamental principles of its ionization and fragmentation, researchers can develop and validate sensitive and specific methods for its identification and quantification. The proposed fragmentation pathways and experimental protocols serve as a reliable starting point for the analysis of this compound and can be adapted for other structurally similar molecules in the pharmaceutical development pipeline.

References

  • Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. (2025).
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. (n.d.). Benchchem.
  • Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. (2021). Journal of Proteome Research.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (2000). Chemical Papers.
  • Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. (2023). Journal of Proteome Research.
  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (n.d.). University of Washington.
  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (2012). Plant Physiology.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). Journal of Mass Spectrometry.
  • Mass Spectrometry: Fragment
  • [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. (2012). Se Pu.
  • Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry.
  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
  • Separation of Quinoline-4-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC.
  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2013). Journal of the American Society for Mass Spectrometry.
  • Collision-induced dissoci
  • Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. (2024). Freie Universität Berlin.
  • Practical approaches to the ESI-MS analysis of catalytic reactions. (2014). Journal of Mass Spectrometry.
  • Supercritical fluid chromatography-tandem mass spectrometry of oxygen heterocyclic compounds in Citrus essential oils. (2022). Analytical and Bioanalytical Chemistry.
  • Mass Spectrometry Part 4-Fragment
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry.
  • Mass Spectrometry - Fragmentation P
  • Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2023). Foods.
  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2024). Analytical Chemistry.
  • Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. (2020). Journal of Mass Spectrometry.
  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. (2016). Organic & Biomolecular Chemistry.
  • Collision-induced dissociation: How does it really work and what it can (or can't) tell you. (n.d.).
  • Collision-Induced Dissociation. (2025).
  • Collision-Based Ion-activation and Dissociation. (2025). AnalyteGuru - Thermo Fisher Scientific.
  • Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. (2012).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating and Solubilizing 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges formulating highly lipophilic, rigid aromatic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges formulating highly lipophilic, rigid aromatic systems. 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid presents a unique thermodynamic hurdle: the highly electron-withdrawing and lipophilic trifluoromethoxy (-OCF3) group drastically reduces aqueous affinity, while the 3-carboxylic acid promotes strong intermolecular [1].

Below is our field-proven troubleshooting guide, featuring self-validating protocols to help you bypass these solubility bottlenecks and ensure scientific integrity in your assays.

Diagnostic Workflow

Workflow A 2-Methyl-6-(trifluoromethoxy) quinoline-3-carboxylic acid B Determine Assay Type A->B C In Vitro Biochemical (Tolerates Co-solvents) B->C Biochemical D In Vivo / Cell-Based (Strict Aqueous) B->D Biological E DMSO Stock Dilution (Kinetic Solubility) C->E F Check Dose Requirement D->F G High Dose (Salt Formation pH > 7.5) F->G >1 mg/mL H Low/Med Dose (HP-β-CD Complexation) F->H <1 mg/mL

Decision tree for selecting a solubility enhancement method for lipophilic quinoline derivatives.

Troubleshooting & Formulation FAQs

Q1: Why does 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid precipitate instantly in standard PBS (pH 7.4)? Causality: The insolubility is driven by two competing thermodynamic forces. First, the -OCF3 group is exceptionally lipophilic, which increases the energy required to form a solvation cavity in water. Second, quinoline-3-carboxylic acids typically form tightly packed, [1]. The energy required to break this lattice exceeds the solvation energy provided by neutral water. Solution: You must either disrupt the crystal lattice via ionization (salt formation) or mask the lipophilic surface area using a solubilizing carrier.

Q2: How can I prepare a stable stock solution for high-throughput biochemical screening without precipitation? Causality: For biochemical assays, achieving kinetic solubility is usually sufficient. By fully dissolving the compound in a water-miscible co-solvent like DMSO and rapidly diluting it, you trap the drug in a metastable aqueous state before nucleation occurs. However, poor mixing leads to —localized supersaturation that triggers irreversible precipitation[2]. Protocol: Kinetic Solubility & Co-Solvent Dilution

  • Stock Preparation: Weigh the compound and add anhydrous DMSO to achieve a 10 mM stock. Sonicate in a water bath at 37°C for 5 minutes.

  • Buffer Preparation: Pre-warm your aqueous assay buffer (e.g., Tris-HCl) to 25°C.

  • Dilution: Add the DMSO stock dropwise to the buffer while vortexing vigorously to prevent localized pooling. Keep the final DMSO concentration 1% v/v.

  • Self-Validation: Measure the absorbance of the final solution at 600 nm (OD600) using a UV-Vis spectrophotometer. An OD600 > 0.01 indicates colloidal aggregation (micro-precipitation). If observed, reduce the final assay concentration.

Q3: We are moving to in vivo pharmacokinetic (PK) studies and cannot use high concentrations of DMSO. How do we formulate this compound? Causality: The compound contains an ionizable carboxylic acid. Adjusting the formulation pH above its pKa (estimated ~3.5–4.5) generates a carboxylate anion. This anion interacts favorably with water via strong ion-dipole interactions, significantly lowering the energy barrier for dissolution. Forming an is highly effective for this class of molecules[3]. Protocol: In Situ Salt Formation (Alkaline pH Adjustment)

  • Suspension: Suspend the required mass of the compound in 80% of the final target volume of sterile water.

  • Ionization: Add 1.05 molar equivalents of Sodium Hydroxide (1M NaOH) dropwise while stirring continuously. The opaque suspension will begin to clear as the water-soluble sodium salt forms.

  • Equilibration: Stir for 30 minutes. If trace undissolved particles remain, sonicate for 5 minutes.

  • pH Adjustment: Slowly back-titrate with 0.1M HCl to a physiologically acceptable pH (e.g., pH 7.5–8.0). Critical: Do not drop the pH below 7.0, or the protonated free acid will rapidly precipitate.

  • Finalization & Self-Validation: QS to the final volume with sterile water and filter through a 0.22 µm PES syringe filter. Analyze the pre- and post-filtration concentrations via HPLC-UV to confirm that no active pharmaceutical ingredient (API) was lost to the filter membrane.

Q4: My cell-based assay is sensitive to both DMSO and high pH. Is there a neutral, solvent-free alternative? Causality: Yes, cyclodextrin inclusion complexation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity that can trifluoromethoxy-quinoline core, while its hydrophilic exterior ensures excellent aqueous solubility at neutral pH[4]. Protocol: Cyclodextrin Inclusion Complexation

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP- β -CD in deionized water.

  • Mixing: Add the compound powder directly to the cyclodextrin solution (aiming for a 1–5 mg/mL target concentration).

  • Complexation: Stir continuously for 24 to 48 hours at room temperature. Note: This extended duration is mandatory because the thermodynamic transition from solid crystal to encapsulated complex is kinetically slow.

  • Self-Validation: Centrifuge the mixture at 15,000 x g for 15 minutes to pellet any uncomplexed free acid. Analyze the clear supernatant via HPLC to determine the exact concentration of the solubilized complex before use.

Quantitative Data Summary
Formulation StrategyPrimary Mechanism of ActionExpected Solubility RangeBest ApplicationKey Limitation
DMSO Co-solvency Solvation cavity reduction10 – 50 mM (Stock)High-throughput in vitro screeningDMSO toxicity in cell cultures
Salt Formation (NaOH) Ion-dipole interaction5 – 20 mg/mLIn vivo PK dosing (IV/PO)Precipitation if pH drops < 7.0
HP- β -CD Complexation Hydrophobic encapsulation1 – 5 mg/mLSensitive cell-based assaysHigh formulation volume/viscosity
References
  • Title: Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide Source: Hilaris Publisher URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks in the synthesis of 2-methyl-6-(trifluoromethoxy)quin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks in the synthesis of 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid. Because the quinoline nucleus is a pivotal scaffold in the development of bioactive heterocyclic derivatives 1, optimizing its synthesis is critical for downstream medicinal chemistry campaigns.

Below, we dissect the mechanistic pitfalls of this specific fluorinated derivative and provide a field-proven, self-validating protocol to maximize your isolated yield.

Workflow A 2-Amino-5-(trifluoromethoxy) benzaldehyde C Friedländer Condensation (Cat. p-TsOH, Toluene, Reflux) A->C B Ethyl Acetoacetate B->C D Ethyl 2-methyl-6-(trifluoromethoxy) quinoline-3-carboxylate C->D E Alkaline Hydrolysis (LiOH, THF/MeOH/H2O) D->E F Isoelectric Precipitation (pH 3.5 - 4.0) E->F G Target Molecule: 2-Methyl-6-(trifluoromethoxy) quinoline-3-carboxylic acid F->G

Two-step Friedländer synthesis and hydrolysis workflow for the target quinoline derivative.

Section 1: Reaction Mechanism & Root Cause Analysis (FAQs)

Q: Why is my Friedländer condensation stalling with high amounts of unreacted 2-amino-5-(trifluoromethoxy)benzaldehyde? A: The root cause is the strong electron-withdrawing nature of the trifluoromethoxy (-OCF 3​ ) group. The Friedländer reaction proceeds via two viable mechanisms: initial Schiff base formation followed by an aldol reaction, or vice versa 2. The -OCF 3​ group pulls electron density away from the aniline nitrogen via inductive effects, drastically reducing its nucleophilicity. If you are using standard base catalysis (e.g., piperidine), the activation energy for the amine attack on the ethyl acetoacetate carbonyl is often too high, leading to stalled reactions. Causality Fix: Switch to acid catalysis (e.g., p -TsOH or Lewis acids like Sc(OTf) 3​ ). Acid catalysts protonate the carbonyl oxygen of ethyl acetoacetate, increasing its electrophilicity and compensating for the weak nucleophilicity of the fluorinated aniline 3.

Q: I am seeing a significant amount of a byproduct with an m/z matching the decarboxylated quinoline. How do I prevent this? A: Quinoline-3-carboxylic acids are highly prone to thermal decarboxylation, particularly when subjected to harsh acidic or basic conditions at elevated temperatures. The traditional Friedländer method often requires high temperatures, which decreases yield when scaling up due to these degradation pathways 3. Causality Fix: Uncouple the synthesis into two distinct steps rather than attempting a one-pot high-temperature Pfitzinger-style condensation 4. Perform the condensation to form the ester intermediate first, then execute a mild alkaline hydrolysis at temperatures not exceeding 40°C.

Q: The ester intermediate hydrolyzed completely, but I lose product during the final aqueous workup. Where is it going? A: You are likely over-acidifying the aqueous phase. 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a zwitterionic species. The quinoline nitrogen has a pKa of ~4.5, and the carboxylic acid has a pKa of ~2.5. If you drop the pH below 2.0 using concentrated HCl, the quinoline nitrogen protonates, forming a highly water-soluble hydrochloride salt that remains trapped in the aqueous layer.

LogicTree Root Issue: Low Overall Yield (<40%) Step1 LC-MS Analysis of Condensation Step Root->Step1 Step2 LC-MS Analysis of Hydrolysis Step Root->Step2 Unreacted High Unreacted Benzaldehyde Step1->Unreacted Poor nucleophilicity SideProd High Side Products (Aldol self-condensation) Step1->SideProd Base catalysis issue Incomplete Incomplete Saponification Step2->Incomplete Steric hindrance Decarb Decarboxylation Product (Des-carboxy quinoline) Step2->Decarb Excessive heat

Diagnostic logic tree for isolating the root cause of low yield across synthetic steps.

Section 2: Yield Optimization Data

To demonstrate the causality of catalyst selection on the electron-deficient aniline, review the quantitative optimization matrix below. Acidic conditions drastically outperform basic conditions for this specific substrate.

Catalyst SystemSolventTemperatureTime (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
Piperidine (0.2 eq)Ethanol78°C (Reflux)24453288%
p -TsOH (0.1 eq) Toluene 110°C (Dean-Stark) 12 >95 78 96%
Sc(OTf) 3​ (0.05 eq)Acetonitrile80°C6>988598%

Section 3: Self-Validating Experimental Protocol

A robust protocol must tell you when it is failing before you reach the end. Follow this self-validating system to ensure high yields.

Step 1: Acid-Catalyzed Friedländer Condensation
  • Action: Combine 2-amino-5-(trifluoromethoxy)benzaldehyde (10.0 mmol) and ethyl acetoacetate (12.0 mmol) in 20 mL of anhydrous toluene. Add p -toluenesulfonic acid monohydrate ( p -TsOH, 1.0 mmol). Attach a Dean-Stark apparatus and heat to reflux.

  • Self-Validation Checkpoint 1 (Visual): Within 30 to 45 minutes, the reaction mixture must transition from pale yellow to a deep orange/amber, indicating the initial Schiff base formation. If the solution remains pale, the acid catalyst is either inactive or has been neutralized by trace base in the glassware.

  • Self-Validation Checkpoint 2 (Analytical): At t=4 hours, take a 50 µL aliquot. Run TLC (Hexanes/EtOAc 8:2) and LC-MS. The system is validating correctly if the starting material ( m/z 205) is <10% and the intermediate ester ( m/z 299) is the major peak. If a peak at m/z 242 appears, aldol self-condensation of ethyl acetoacetate is outcompeting the cross-reaction; reduce the temperature by 10°C.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO 3​ (2 x 20 mL) to remove the acid catalyst, dry over Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude ester.

Step 2: Mild Saponification & Isoelectric Isolation
  • Action: Dissolve the crude ester in a solvent mixture of THF/MeOH/H 2​ O (3:1:1 v/v/v, 25 mL). Add LiOH·H 2​ O (30.0 mmol) and stir at 40°C for 4 hours.

  • Self-Validation Checkpoint 3 (Reaction Completion): The reaction is complete when TLC shows a heavy baseline spot (Rf 0.0) under UV light, and the organic ester spot (Rf ~0.6) is entirely consumed.

  • Action (CRITICAL Isolation Step): Evaporate the THF and MeOH under reduced pressure (water bath <40°C to prevent decarboxylation). Dilute the remaining aqueous layer with 15 mL of distilled water. Insert a calibrated pH probe directly into the stirring solution. Add 1M HCl dropwise until the pH reaches exactly 3.8 .

  • Self-Validation Checkpoint 4 (Precipitation Dynamics): At pH 5.0, the solution will become cloudy. At pH 3.8, a dense white/off-white precipitate of the target acid will crash out maximally. If the solution suddenly clarifies upon further addition of HCl (dropping below pH 2.5), the system alerts you to over-acidification (protonation of the quinoline nitrogen). Immediately back-titrate with 0.1M NaOH to recover the precipitate.

  • Final Isolation: Filter the precipitate, wash with ice-cold water (2 x 5 mL), and dry in a vacuum oven at 50°C overnight.

References

  • Friedländer synthesis - Wikipedia. URL:[Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. URL:[Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic Acid Reactions

Welcome to the Technical Support Center for advanced quinoline derivative synthesis. Working with 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid presents a unique set of synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced quinoline derivative synthesis. Working with 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid presents a unique set of synthetic challenges. The primary bottleneck is the severe steric clash generated by the 2-methyl group positioned directly ortho to the 3-carboxylic acid. This steric wall physically blocks bulky coupling reagents and nucleophiles from approaching the carbonyl carbon. Furthermore, the strongly electron-withdrawing 6-(trifluoromethoxy) group pulls electron density away from the quinoline ring, subtly altering the stability of reactive intermediates.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these hurdles.

Section 1: Diagnostic Logic & Strategy Selection

Before initiating a reaction, selecting the correct activation chemistry is paramount. Standard carbodiimides (e.g., EDC/DCC) will almost universally fail or provide sub-10% yields due to their bulky O-acylisourea intermediates. Use the logic flowchart below to determine the optimal approach based on your nucleophile.

G Start Target: 2-Me-6-OCF3-Quinoline-3-COOH Identify Identify Nucleophile Start->Identify Amine Amine (Amidation) Identify->Amine Alcohol Alcohol (Esterification) Identify->Alcohol Hindered Sterically Hindered (e.g., Aniline, Sec-Amine)? Amine->Hindered Yamaguchi Yamaguchi Protocol (TCBC, DMAP) Alcohol->Yamaguchi HATU HATU / DIPEA (Standard Uronium) Hindered->HATU No COMU COMU / TMP or Acid Chloride Hindered->COMU Yes

Caption: Diagnostic flowchart for selecting coupling strategies based on nucleophile sterics.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why do standard coupling reagents like EDC/HOBt or HBTU fail with this specific quinoline scaffold? A1: The failure is rooted in transition-state sterics. When EDC reacts with the 3-carboxylic acid, it forms an O-acylisourea intermediate. The 2-methyl group physically shields this intermediate, preventing the subsequent attack by HOBt or the amine. Furthermore, when using older uronium reagents like HBTU, the slow activation rate leads to a competing side reaction where the amine nucleophile attacks the uronium salt directly, forming a dead-end guanidinium byproduct[1].

Q2: I am seeing massive amounts of guanidinium impurities when using HATU. How do I prevent this? A2: Guanylation occurs when the amine nucleophile outcompetes the sterically hindered carboxylic acid for the HATU reagent[1]. To resolve this, you must separate the activation and aminolysis steps:

  • Pre-activation: React the carboxylic acid with HATU and base for 10–15 minutes before adding the amine.

  • Base Selection: Switch from Triethylamine (TEA) to a bulkier base like N,N-Diisopropylethylamine (DIPEA) or 2,2,6,6-Tetramethylpiperidine (TMP). These bases are sterically precluded from participating in side reactions but are basic enough to deprotonate the acid[1].

  • Reagent Swap: Switch to COMU. COMU uses an Oxyma leaving group, which is less sterically demanding than the HOAt group in HATU, drastically accelerating the formation of the active ester[2].

Q3: How should I approach esterification with bulky or secondary alcohols? A3: Direct Fischer esterification or carbodiimide-mediated coupling will fail. The Yamaguchi esterification is the authoritative standard for sterically hindered systems. It utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. The extreme steric bulk of the trichlorophenyl ring forces the incoming alcohol to selectively attack the quinoline carbonyl. The addition of DMAP forms a highly electrophilic acyl-pyridinium intermediate that rapidly undergoes alcoholysis[3]. Alternatively, di-tert-butyl dicarbonate (Boc₂O) with catalytic DMAP has proven highly effective for hindered esters[4].

Section 3: Quantitative Reagent Comparison

To streamline your optimization, refer to the following comparative matrix of coupling reagents specifically evaluated for sterically hindered ortho-substituted aromatic acids.

ReagentLeaving GroupRelative ReactivityGuanylation RiskBest Use Case for 2-Methylquinolines
HBTU HOBtModerateHighNot recommended; leads to dead-end byproducts.
HATU HOAtHighModerateUnhindered primary aliphatic amines.
COMU OxymaVery HighLowSterically hindered amines and anilines[2].
TCBC 2,4,6-TrichlorophenoxideExtremely HighNone (N/A)Bulky alcohols (Yamaguchi Esterification).

Section 4: Self-Validating Experimental Protocols

Protocol A: COMU-Mediated Amide Coupling (For Hindered Amines)

Mechanistic Causality: COMU generates a highly reactive Oxyma ester. By using TMP as a base, we prevent base-driven degradation of the active ester and completely suppress guanylation[1][2].

Workflow Step1 Step 1: Dissolve Acid in DMF Step2 Step 2: Add COMU & TMP Base Step1->Step2 Step3 Step 3: Pre-activate (15 min) Step2->Step3 Forms Oxyma Active Ester Step4 Step 4: Add Amine Nucleophile Step3->Step4 Step5 Step 5: Quench & Extract Step4->Step5 Aminolysis

Caption: Step-by-step experimental workflow for COMU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL) to achieve a 0.1 M concentration.

  • Activation: Add COMU (1.2 equiv, 0.6 mmol) followed by 2,2,6,6-Tetramethylpiperidine (TMP) (2.5 equiv, 1.25 mmol).

  • Self-Validation Check: Stir at room temperature for 15 minutes. Diagnostic indicator: The solution will undergo a distinct color shift (typically to a vibrant yellow/orange), confirming the successful generation of the Oxyma active ester.

  • Aminolysis: Add the target amine (1.1 equiv, 0.55 mmol) dropwise. If the amine is a highly deactivated aniline, elevate the temperature to 40°C.

  • Workup: Monitor via LC-MS. Upon completion (typically 2–4 hours), quench the reaction with saturated aqueous NaHCO₃ (10 mL) to hydrolyze any unreacted active ester. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na₂SO₄.

Protocol B: Yamaguchi Esterification (For Alcohols)

Mechanistic Causality: TCBC forms a mixed anhydride that is sterically biased. DMAP acts as a nucleophilic catalyst, forming an acyl-pyridinium species that is highly susceptible to alcohol attack[3].

Step-by-Step Methodology:

  • Anhydride Formation: Dissolve the quinoline-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous Toluene (5.0 mL). Add Triethylamine (TEA) (1.5 equiv, 0.75 mmol) and 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 equiv, 0.6 mmol).

  • Self-Validation Check: Stir for 1 hour at room temperature. Diagnostic indicator: A dense white precipitate of triethylamine hydrochloride (TEA·HCl) will form, physically confirming the generation of the mixed anhydride.

  • Alcoholysis: In a separate dry flask, dissolve the target alcohol (1.2 equiv, 0.6 mmol) and DMAP (2.0 equiv, 1.0 mmol) in anhydrous Toluene (2.0 mL).

  • Coupling: Transfer the mixed anhydride suspension (precipitate included) dropwise into the alcohol/DMAP solution. Stir at room temperature for 4–12 hours.

  • Workup: Quench with water (10 mL). Extract with EtOAc (3 x 15 mL). Wash with saturated NaHCO₃, brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

References

  • Title: A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis Source: benchchem.com URL: 2

  • Title: Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review Source: frontiersin.org URL:

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: nih.gov URL: 1

  • Title: Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review (PMC) Source: nih.gov URL: 3

  • Title: A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-tert-Butyl Dicarbonate Source: researchgate.net URL: 4

Sources

Optimization

Technical Support Center: Recrystallization Optimization for 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the downstream processing of heavily fluorinated pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the downstream processing of heavily fluorinated pharmaceutical intermediates. The recrystallization of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid presents a unique thermodynamic challenge.

The molecule is highly amphiphilic: it possesses a polar, hydrogen-bonding carboxylic acid moiety and a highly lipophilic trifluoromethoxy (–OCF₃) group. This structural dichotomy often leads to complex phase behaviors, most notably liquid-liquid phase separation (LLPS), commonly referred to as "oiling out"[1]. This guide is designed to provide you with field-proven, mechanistically grounded solutions to optimize your crystallization workflows.

Diagnostic Workflow

Before adjusting your parameters, use the diagnostic logic tree below to identify the root cause of your crystallization failure.

RecrystallizationTroubleshooting Start Recrystallization Initiated Observation Identify Primary Failure Mode Start->Observation OilingOut Oiling Out (LLPS) Observation->OilingOut PoorYield Poor Yield (<70%) Observation->PoorYield Impure Low Purity (Entrapment) Observation->Impure FixOiling 1. Lower supersaturation 2. Introduce seed crystals 3. Adjust cooling rate OilingOut->FixOiling FixYield 1. Cool to lower temp 2. Increase antisolvent 3. Adjust to isoelectric pH PoorYield->FixYield FixImpure 1. Isothermal hold 2. Slower antisolvent 3. Reslurry wash Impure->FixImpure

Diagnostic workflow for troubleshooting recrystallization failures based on primary observable modes.

Troubleshooting & FAQs

Q1: Why does my product "oil out" instead of forming crystals, and how can I force nucleation? A: Oiling out occurs when the system reaches a supersaturation level that crosses the spinodal curve before crossing the metastable limit for solid nucleation[1]. The causality lies primarily in the –OCF₃ group. The trifluoromethoxy moiety is exceptionally lipophilic (Hansch π = +1.04) and highly flexible[2]. This intrinsic lipophilicity lowers the crystal lattice energy and depresses the melting point of the solute relative to its solvation energy[3]. The Fix: You must thermodynamically favor the solid phase. Do not crash-cool the system. Instead, use a solvent mixture with a flatter solubility curve (e.g., Ethanol/Water). Heat the solution to complete dissolution, cool slowly (0.5°C/min) to just below the saturation temperature, and introduce seed crystals (1–2% w/w). Seeding bypasses the high activation energy required for primary nucleation, allowing the solute to deposit onto the crystal lattice before LLPS can occur[4].

Q2: I am achieving good purity, but my yield is consistently below 60%. How can I optimize recovery? A: Poor yield in quinoline-3-carboxylic acid derivatives is typically a function of pH and solvent polarity. The quinoline nitrogen is weakly basic, while the carboxylic acid is acidic. If you are crystallizing from an aqueous-organic mixture, the solubility is highly pH-dependent. The Fix: To maximize yield, you must drive the molecule to its isoelectric point where it exists as a neutral species or zwitterion, minimizing its solvation in polar solvents. Adjust the aqueous antisolvent to pH 3.5–4.0 using dilute acetic acid. Additionally, increasing the antisolvent ratio or lowering the final isolation temperature to 0–5°C will decrease the kinetic solubility limit.

Q3: My isolated crystals are agglomerated and trap significant amounts of residual solvent and impurities. How do I improve the crystal habit? A: Agglomeration is a kinetic phenomenon caused by rapid, uncontrolled secondary nucleation. When an antisolvent is added too quickly, local pockets of high supersaturation cause thousands of micro-crystals to form and fuse, trapping the mother liquor (and dissolved impurities) inside the interstitial spaces[4]. The Fix: Implement an isothermal hold (aging period). After adding 50% of your antisolvent, pause the addition and hold the temperature constant for 1–2 hours. This allows Ostwald ripening to occur—smaller, impure crystals dissolve and redeposit onto larger, more thermodynamically stable crystals, effectively "pushing out" the entrapped impurities[1].

Quantitative Data: Solvent Screening Matrix

To aid in your solvent selection, we have compiled a screening matrix specifically for 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

Solvent SystemRatio (v/v)Solubility ProfileExpected YieldPurityPrimary Observation / Troubleshooting
THF / Heptane 1:4High in THF, Low in Heptane>85%98.0%High yield, but highly prone to oiling out if supersaturation is generated too rapidly.
Ethanol / Water 1:2Moderate in EtOH, Insoluble in Water~80%>99.0%Excellent crystal habit. Requires pH control and slow antisolvent addition to prevent agglomeration.
Toluene / Acetic Acid 9:1Low in both at RT<60%>99.5%Low yield, but excellent for rejecting structurally similar regioisomer impurities.
Acetone / Water 1:3High in Acetone, Insoluble in Water~75%95.0%Fast nucleation, but tends to trap solvent and host-guest impurities due to rapid agglomeration.

Self-Validating Protocol: Antisolvent Crystallization with Seeding

This protocol utilizes the Ethanol/Water system. It is designed as a self-validating system —meaning each step contains a physical observation check to guarantee the thermodynamic state of the process before moving forward.

Step 1: Dissolution

  • Action: Suspend the crude 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid in absolute ethanol (5 volumes) and heat to 65°C under moderate agitation.

  • Validation Check: The solution must become completely transparent. If the solution remains cloudy, undissolved solute or insoluble impurities remain. Add ethanol in 0.5V increments until absolute clarity is achieved.

Step 2: Polish Filtration

  • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE membrane filter into a clean, jacketed crystallization vessel.

  • Causality: This removes microscopic foreign particulates that act as templates for uncontrolled heterogeneous nucleation, ensuring you control the exact moment of crystallization.

Step 3: Controlled Cooling & Seeding

  • Action: Cool the solution to 50°C at a rate of 0.5°C/min. Once at 50°C, add 1% w/w of pure 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid seed crystals.

  • Validation Check: Observe the seeds for 10 minutes. If they dissolve, the system is undersaturated (cool by another 2°C). If they remain suspended and exhibit birefringence under polarized light, the system is correctly positioned in the metastable zone[1].

Step 4: Antisolvent Addition

  • Action: Using a syringe pump, continuously dose 10 volumes of Water (pre-adjusted to pH 4.0 with dilute acetic acid) over 2 hours.

  • Causality: Slow dosing prevents localized spikes in supersaturation, completely bypassing the spinodal decomposition (oiling out) phase.

Step 5: Isothermal Aging & Isolation

  • Action: Cool the resulting slurry to 5°C at 0.2°C/min and hold isothermally for 2 hours. Filter the crystals under vacuum and wash with 2 volumes of cold 1:2 EtOH/Water.

  • Validation Check: Analyze the mother liquor via HPLC. The product peak should represent <5% of the initial mass. If it is higher, your final isolation temperature is too high or the antisolvent ratio is insufficient.

References

  • Source: PMC (National Institutes of Health)
  • Source: Journal of Chemical Information and Modeling (ACS Publications)
  • Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL
  • Crystallization Method Development and Optimization Source: Triclinic Labs URL

Sources

Troubleshooting

Preventing degradation of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid during storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid .

Because this molecule contains three distinct reactive domains—a quinoline core, a carboxylic acid at the C3 position, and a trifluoromethoxy group at the C6 position—it requires precise handling to maintain its structural integrity. Below, you will find an in-depth mechanistic breakdown of its degradation pathways, troubleshooting FAQs, quantitative stability data, and a self-validating protocol for storage assessment.

Mechanistic Overview of Degradation Pathways

G Compound 2-Methyl-6-(trifluoromethoxy) quinoline-3-carboxylic acid Decarboxylation Decarboxylation (Loss of CO2) Compound->Decarboxylation Thermal/Aqueous Photodegradation Photodegradation (Oxidation/Cleavage) Compound->Photodegradation Photolytic Hydrolysis Nucleophilic Attack (-OCF3 Cleavage) Compound->Hydrolysis Chemical Heat Elevated Temp & Moisture Heat->Decarboxylation Light UV & Visible Light Light->Photodegradation Nucleophiles Strong S-Nucleophiles Nucleophiles->Hydrolysis Storage Optimal Storage: Dark, Dry, 2-8°C, Inert Gas Storage->Compound Prevents Degradation

Degradation pathways of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

Diagnostic FAQs & Troubleshooting

Q1: My HPLC analysis shows a new, highly lipophilic peak and a corresponding mass loss of 44 Da. What is happening? Mechanistic Causality: Your compound is undergoing thermal decarboxylation . Quinoline-3-carboxylic acids are inherently susceptible to losing their carboxyl group under thermal stress[1]. The electron-withdrawing nature of the quinoline ring stabilizes the carbanion intermediate formed during the loss of CO2​ . Furthermore, trace moisture acts as a potent catalyst by forming hydrates that significantly lower the activation energy for this cleavage . Actionable Solution: Store solid stocks in a desiccator at 2-8°C. Ensure all solvents used for stock solutions (especially DMSO or Acetonitrile) are strictly anhydrous.

Q2: A stock solution left on the benchtop turned from colorless to a distinct yellow/brown tint. Is it still viable? Mechanistic Causality: No, the solution has likely degraded via photolytic oxidation . The quinoline core is notoriously photosensitive. Exposure to ambient or UV light excites the molecule, facilitating the generation of reactive oxygen species (ROS), particularly superoxide radicals ( O2∙−​ ). These radicals predominantly attack the pyridine ring of the quinoline core, leading to the formation of oxidized byproducts (such as quinolinones) which possess strong yellow/brown chromophores . Actionable Solution: Always prepare and store solutions in amber glass vials. Wrap reaction vessels in aluminum foil during prolonged benchtop experiments.

Q3: Should I be concerned about the trifluoromethoxy ( −OCF3​ ) group hydrolyzing in my aqueous biological assays? Mechanistic Causality: Generally, no. The −OCF3​ group is exceptionally stable. The C-F bonds possess a massive dissociation energy (~485.3 kJ/mol), and the group adopts an orthogonal conformation relative to the aromatic ring, providing intense steric shielding against enzymatic and hydrolytic degradation . It easily resists standard thermal, acidic, and basic conditions. However, it can undergo defluorination if exposed to strong S-nucleophiles (like thiophenolates) under prolonged heating . Actionable Solution: Avoid storing the compound in buffers containing strong nucleophilic scavengers (like Dithiothreitol or β -mercaptoethanol) for extended periods at elevated temperatures.

Quantitative Degradation Profile

To assist in risk assessment during assay development, the following table summarizes the expected degradation rates of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid under various stress conditions.

Stress ConditionPrimary Degradation PathwayMajor Degradant FormedEst. Degradation Rate (30 days)Preventive Storage Strategy
Ambient Light (25°C) Photolytic OxidationQuinolinone derivatives (+16 Da)15 - 25%Amber vials, dark storage
Elevated Temp (40°C, Dry) Thermal DecarboxylationDecarboxylated API (-44 Da)5 - 10%Refrigeration (2-8°C)
Moisture / High Humidity Hydrolytic DecarboxylationDecarboxylated API (-44 Da)20 - 30%Desiccator, Argon/N 2​ purge
Aqueous Buffer (pH 7, 37°C) Slow DecarboxylationDecarboxylated API (-44 Da)< 5%Prepare fresh solutions daily
Strong Nucleophiles (Heat) −OCF3​ CleavageHydroxy/Thioether derivatives> 50%Avoid S-nucleophiles in storage

Self-Validating Protocol: Accelerated Stability-Indicating Assay

This protocol allows researchers to validate the integrity of their specific storage environment. It is designed as a self-validating system : the inclusion of a dark/cold control guarantees that any observed degradation is due to the applied stressor, not pre-existing solvent contamination or analytical artifacts.

Step 1: Preparation of Standard Solutions

  • Dissolve 1.0 mg of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid in 1.0 mL of anhydrous HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Aliquot 100 µL of the stock into four separate HPLC vials.

Step 2: Application of Environmental Stressors

  • Vial A (Self-Validation Control): Purge with Argon, seal tightly, and store at 4°C in complete darkness.

  • Vial B (Thermal/Moisture Stress): Add 10 µL of MS-grade water. Seal and incubate at 60°C in the dark for 48 hours. (Targets decarboxylation).

  • Vial C (Photolytic Stress): Dilute with 900 µL of aqueous buffer (pH 7.0). Expose to a broad-spectrum UV/Vis light source (1.2 million lux hours) at room temperature . (Targets quinoline oxidation).

  • Vial D (Nucleophilic Stress): Add 10 µL of 1M Dithiothreitol (DTT). Incubate at 60°C for 48 hours. (Targets −OCF3​ cleavage).

Step 3: HPLC-UV/MS Analysis

  • Run all samples using a reversed-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid).

  • Monitor UV absorbance at 254 nm and 280 nm.

  • Use electrospray ionization mass spectrometry (ESI-MS) in positive mode to identify degradants:

    • Expected Parent API: [M+H]+ at m/z 272.

    • Expected Decarboxylation Peak (Vial B): [M+H]+ at m/z 228 (Loss of 44 Da).

    • Expected Oxidation Peaks (Vial C): [M+H]+ at m/z 288 (+16 Da for hydroxylation/quinolinone formation).

Step 4: Self-Validation & Causality Check

  • Analyze Vial A (Control) first. The purity must remain >99%.

  • Causality Check: If Vial A shows >1% of the m/z 228 peak, your "anhydrous" Acetonitrile contains trace moisture, or your HPLC injection port/MS capillary is operating at too high a temperature, causing in-source decarboxylation. The protocol self-corrects by forcing you to replace the solvent or adjust MS parameters before trusting the stress data from Vials B, C, and D.

References

  • US7560557B2 - Process for the manufacture of quinoline derivatives. Google Patents.
  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension . PubMed. Available at:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PMC. Available at: [Link]

  • Trifluoromethoxypyrazines: Preparation and Properties . MDPI. Available at: [Link]

Sources

Optimization

Resolving HPLC peak tailing for 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Welcome to the Technical Support Center. This guide is curated for analytical chemists, researchers, and drug development professionals tasked with developing robust chromatographic methods for complex heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is curated for analytical chemists, researchers, and drug development professionals tasked with developing robust chromatographic methods for complex heterocyclic compounds.

Below, we address the specific chromatographic challenges associated with 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid , providing mechanistic insights, self-validating protocols, and actionable troubleshooting steps.

Part 1: Mechanistic Root Cause Analysis

To resolve peak tailing, we must first understand the structural causality of the analyte. 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is an amphoteric molecule with three critical domains that dictate its behavior on a reversed-phase (RP) column:

  • The Carboxylic Acid (Acidic Domain): With a pKa typically between 3.0 and 4.5, this group is highly sensitive to mobile phase pH. If the pH is near its pKa, the molecule exists in a dynamic equilibrium between its neutral and ionized states, leading to mixed-mode retention and severe peak broadening or splitting.

  • The Quinoline Nitrogen (Basic Domain): The basic nitrogen acts as a strong hydrogen bond acceptor. More critically, it can undergo secondary cation-exchange interactions with ionized, unendcapped silanol groups (-Si-O⁻) on the silica stationary phase. This is the most common cause of tailing for basic compounds[1].

  • The Trifluoromethoxy Group (Hydrophobic Domain): This highly lipophilic, electron-withdrawing group increases the overall retention on C18 alkyl chains and subtly lowers the basicity of the quinoline ring compared to unsubstituted analogs.

Mechanism Analyte 2-Methyl-6-(trifluoromethoxy) quinoline-3-carboxylic acid Sub1 Quinoline Nitrogen (Basic) Analyte->Sub1 Sub2 Carboxylic Acid (Acidic) Analyte->Sub2 Sub3 Trifluoromethoxy (Hydrophobic) Analyte->Sub3 Int1 Ion-Exchange / H-Bonding with Free Silanols (-Si-O⁻) Sub1->Int1 Causes Tailing Int2 Mixed-Mode Retention (Partial Ionization) Sub2->Int2 Causes Tailing Int3 Hydrophobic Partitioning (C18 Alkyl Chains) Sub3->Int3 Ideal Retention

Caption: Structural domains of the analyte and their corresponding chromatographic interactions.

Part 2: Troubleshooting Guide & Self-Validating Protocols

Protocol 1: Mobile Phase pH Optimization (The "2-Unit Rule")

The pKa of surface silanols on standard silica is approximately 4.0 to 5.0. At a mobile phase pH > 6, these silanols are fully ionized, creating strong cation-exchange sites[2]. To eliminate mixed-mode retention, the mobile phase pH must be adjusted at least 2 units away from the analyte's pKa .

Step-by-Step Methodology:

  • Prepare the Aqueous Phase (Solvent A): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v) to achieve a pH of ~2.7.

  • Prepare the Organic Phase (Solvent B): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid (0.1% v/v). Note: Acetonitrile provides superior elution kinetics for fluorinated compounds compared to methanol.

  • Equilibration: Flush the column with 15 column volumes of the new mobile phase. The highly acidic environment will fully protonate the carboxylic acid (making it neutral) and suppress silanol ionization[2].

  • Validation: Inject a 1 µL sample at 0.1 mg/mL. Calculate the Asymmetry Factor (As). A successful optimization will yield an As between 0.9 and 1.2.

Protocol 2: Hardware and Column Integrity Check

If chemical optimization fails, the issue is likely physical. Over time, the hydrolysis of the bonded C18 phase exposes underlying silanols, or the silica backbone itself dissolves, creating a void at the head of the column[3].

Self-Validating Test: Inject a neutral, highly lipophilic probe (e.g., Toluene).

  • Result A: If Toluene elutes with perfect symmetry (As ~ 1.0) but your quinoline derivative tails, the root cause is chemical (secondary silanol interactions).

  • Result B: If both Toluene and the quinoline derivative exhibit tailing, the column has a physical void or a degraded frit. Replace the column immediately.

TroubleshootingTree N1 Peak Tailing Detected N2 Check Mobile Phase pH N1->N2 N3 pH near pKa (3.0-5.0) N2->N3 Mixed Ionization N5 pH is Optimized N2->N5 Validated N4 Adjust pH < 2.5 (0.1% TFA / Formic Acid) N3->N4 N6 Check Column Chemistry N4->N6 N5->N6 N7 Type-A / Unendcapped N6->N7 Silanol Activity N9 Check Hardware N6->N9 Validated N8 Switch to Type-B End-capped C18 N7->N8 N8->N9 N10 Dead Volume / Void N9->N10 Physical Issue N12 Optimal Peak Symmetry N9->N12 System Intact N11 Replace Fittings N10->N11 N11->N12

Caption: Diagnostic flowchart for resolving peak tailing of amphoteric quinoline derivatives.

Part 3: Quantitative Data & Selection Guides

Table 1: Influence of Mobile Phase pH on Analyte Ionization & Peak Shape

Mobile Phase pHQuinoline Nitrogen StateCarboxylic Acid StateSilanol State (-Si-OH)Expected Peak Shape
pH 2.0 Protonated (+)Unionized (Neutral)Suppressed (Neutral)Sharp, Symmetrical (As 1.0 - 1.2)
pH 4.5 Partially ProtonatedPartially Ionized (-)Partially Ionized (-)Severe Tailing / Split Peaks
pH 7.0 Unionized (Neutral)Fully Ionized (-)Fully Ionized (-)Moderate Tailing (Dependent on Column)

Table 2: Buffer and Modifier Selection Guide

Additive / BufferConcentrationEffective pHLC-MS CompatibilityPrimary Benefit for Quinolines
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0Moderate (Ion suppression)Excellent ion-pairing; masks residual silanols effectively.
Formic Acid (FA) 0.1%~2.7ExcellentHigh volatility; ideal for mass spectrometry workflows.
Ammonium Formate 10 - 25 mM3.0 - 4.0ExcellentHigh buffer capacity for zwitterionic states[2].

Part 4: Frequently Asked Questions (FAQs)

Q: I adjusted the pH to 2.5, but tailing persists. What is the next logical step? A: If pH optimization fails and the physical column void test (Protocol 2) passes, your column chemistry is likely incompatible. Ensure you are using a high-purity "Type-B" silica column, which has significantly lower metal impurities and silanol activity than older "Type-A" columns[1]. If using a standard C18, consider switching to a polar-embedded C18 column (containing an amide or ether linkage). The embedded polar group creates a virtual shield of water molecules that blocks the basic quinoline nitrogen from reaching residual silanols.

Q: Should I add Triethylamine (TEA) to the mobile phase to block silanol interactions? A: No. While TEA was historically used as a sacrificial base to outcompete basic analytes for acidic silanol groups[2], modern high-purity Type-B silica columns make this largely obsolete. Furthermore, TEA causes severe ion suppression and system contamination if you ever plan to transfer the method to an LC-MS system.

Q: How does the 2-methyl group affect the chromatography of this specific compound? A: The methyl group at the 2-position provides slight steric hindrance around the basic quinoline nitrogen. While this marginally reduces the binding affinity to surface silanols compared to unsubstituted quinolines, it is not sufficient to prevent tailing on its own. Strict pH control remains mandatory.

Q: Why does my peak tailing worsen over a sequence of multiple injections? A: This is a classic symptom of inadequate buffer capacity. If your sample is dissolved in a strong diluent with a pH significantly different from the mobile phase, the local pH environment inside the column shifts during the injection plug's transit. Ensure your sample is dissolved in the starting mobile phase, and verify that your buffer concentration is maintained between 10-25 mM[2].

Part 5: References

  • HPLC Troubleshooting Guide Source: hplc.eu URL:[Link]

  • Troubleshooting Peak Tailing in LC Source: scribd.com URL:[Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues Source: phenomenex.com URL:[Link]

  • Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of Quinoline-3-Carboxylic Acid Scaffolds: 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid vs. 6-Fluoroquinoline-3-carboxylic acid

Introduction The quinoline-3-carboxylic acid core is a highly privileged pharmacophore in modern drug discovery. It forms the structural backbone of numerous therapeutic agents, ranging from broad-spectrum fluoroquinolon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline-3-carboxylic acid core is a highly privileged pharmacophore in modern drug discovery. It forms the structural backbone of numerous therapeutic agents, ranging from broad-spectrum fluoroquinolone antibiotics to first-in-class HIV-1 integrase strand transfer inhibitors (INSTIs) [1]. As a Senior Application Scientist, I frequently evaluate how peripheral substitutions on this core dictate target selectivity, metabolic stability, and overall physicochemical behavior.

This guide provides an in-depth, objective comparison between two distinct building blocks: 6-Fluoroquinoline-3-carboxylic acid (6-F-QCA) and 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (2-Me-6-OCF3-QCA) . By dissecting their structural nuances, we will explore how the transition from a simple halogen (fluorine) to a bulky, highly lipophilic "super-halogen" (trifluoromethoxy), coupled with a sterically demanding C2-methyl group, alters their utility in rational drug design.

Structural and Physicochemical Profiling

The causality behind a drug candidate's success often lies in its physicochemical properties. The modifications on the quinoline ring directly impact the molecule's spatial geometry and electronic distribution.

  • 6-Fluoroquinoline-3-carboxylic acid (6-F-QCA) : The incorporation of a fluorine atom at the C6 position is a classic bioisosteric replacement for hydrogen. Fluorine is highly electronegative but sterically small. It minimally perturbs the molecule's spatial profile while significantly lowering the pKa of the quinoline nitrogen and increasing metabolic resistance against cytochrome P450-mediated oxidation [3].

  • 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (2-Me-6-OCF3-QCA) : This molecule introduces two drastic changes. First, the C6 trifluoromethoxy ( −OCF3​ ) group acts as a highly lipophilic electron-withdrawing group. Unlike fluorine, the −OCF3​ group adopts an orthogonal conformation relative to the aromatic ring, expanding the molecule's 3D footprint and drastically increasing membrane permeability. Second, the C2-methyl group introduces steric hindrance adjacent to the quinoline nitrogen. This steric bulk restricts the rotational freedom of the C3-carboxylic acid, locking it into a specific conformation that is highly relevant for metal chelation [4].

Table 1: Quantitative Physicochemical Comparison
Property6-Fluoroquinoline-3-carboxylic acid2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid
CAS Number 116293-90-41050885-79-4
Molecular Formula C10​H6​FNO2​ C12​H8​F3​NO3​
Molecular Weight 191.16 g/mol 271.19 g/mol
Estimated cLogP ~1.8 (Moderate lipophilicity)~3.5 (High lipophilicity)
H-Bond Donors 11
H-Bond Acceptors 34
Topological Polar Surface Area (TPSA) 37.3 Ų46.5 Ų
Primary Structural Feature Planar, minimal steric bulkOrthogonal 3D footprint, C2 steric hindrance

Mechanistic Applications in Drug Discovery

Application A: HIV-1 Integrase Inhibition

The quinoline-3-carboxylic acid scaffold is renowned for its ability to chelate two Mg2+ ions within the catalytic core of the HIV-1 integrase enzyme, effectively blocking viral DNA strand transfer [1].

  • 6-F-QCA offers a flat, planar core that easily intercalates into the active site, with the C6 fluorine providing favorable, albeit limited, hydrophobic interactions.

  • 2-Me-6-OCF3-QCA presents a unique binding paradigm. The C2-methyl group forces a specific dihedral angle for the carboxylic acid, pre-organizing the molecule for optimal bidentate chelation. Furthermore, the bulky C6 −OCF3​ group projects deep into the hydrophobic pocket formed by viral DNA, drastically increasing the residence time of the inhibitor.

MOA Compound Quinoline-3-Carboxylic Acid Scaffold Target Enzyme Active Site (Mg2+ Cofactors) Compound->Target Binds Binding Bidentate Chelation (N1 & C3-COOH) Target->Binding Coordinates Outcome Target Inhibition (Strand Transfer Blockade) Binding->Outcome Results in

Mechanism of HIV-1 Integrase Inhibition via Mg2+ Chelation by Quinoline-3-Carboxylic Acids.

Application B: DNA Minor Groove Binding / Anticancer Agents

Recent studies have identified substituted quinoline-3-carboxylic acid derivatives as potent antiproliferative agents that target the A/T-rich regions of the DNA minor groove [2]. The unionized/nonpolar form of these acids in the acidic tumor microenvironment enhances selective cellular uptake. The high lipophilicity of the −OCF3​ group in 2-Me-6-OCF3-QCA makes it an excellent candidate for developing highly selective, membrane-permeable anticancer leads compared to the more hydrophilic 6-F-QCA.

Experimental Workflows & Self-Validating Protocols

To objectively compare the performance of these two scaffolds, researchers must employ rigorous, self-validating in vitro assays. Below is a standardized methodology for evaluating their efficacy as metal-chelating target inhibitors.

Workflow Step1 1. Compound Preparation (DMSO Stock) Step2 2. Target Incubation (Enzyme + Mg2+) Step1->Step2 Step3 3. TR-FRET Readout (Signal Detection) Step2->Step3 Step4 4. Data Analysis (IC50 Calculation) Step3->Step4

Standardized In Vitro TR-FRET Screening Workflow for Quinoline Derivatives.

Protocol: High-Throughput HIV-1 Integrase Strand Transfer Assay

Rationale: This assay measures the ability of the quinoline-3-carboxylic acid derivatives to inhibit the insertion of viral DNA into host DNA by chelating active-site Mg2+ ions. The inclusion of an EDTA quench step serves as a self-validating control to prove the mechanism is metal-dependent.

  • Reagent Preparation : Prepare 10 mM stock solutions of 6-F-QCA and 2-Me-6-OCF3-QCA in 100% molecular-biology grade DMSO.

  • Enzyme Assembly : Incubate recombinant HIV-1 integrase (400 nM) with double-stranded viral DNA donor oligonucleotides (labeled with a europium cryptate fluorophore) in a buffer containing 25 mM MOPS (pH 7.2), 10 mM MgCl2​ , and 5 mM DTT for 30 minutes at 37°C to form the pre-integration complex (PIC).

  • Compound Addition : Dispense the compound stocks into a 384-well microtiter plate using an acoustic liquid handler to achieve a final concentration range of 0.1 nM to 100 μM (ensuring final DMSO concentration remains <1%).

  • Strand Transfer Reaction : Add biotinylated target DNA to initiate the reaction. Incubate for 1 hour at 37°C.

  • Quenching and Detection (Self-Validation) : Stop the reaction by adding 50 mM EDTA. Causality note: EDTA strips the Mg2+ ions from the active site, immediately halting the reaction and validating the metal-dependent nature of the assay. Add streptavidin-coated allophycocyanin (APC) acceptor beads and read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • Data Analysis : Normalize the TR-FRET signals against positive (no inhibitor) and negative (EDTA-quenched from time zero) controls. Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Conclusion

While 6-fluoroquinoline-3-carboxylic acid remains a versatile, low-molecular-weight building block ideal for standard bioisosteric exploration, 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid offers advanced structural features. Its unique combination of steric pre-organization (via the C2-methyl) and enhanced 3D lipophilicity (via the C6-OCF3) makes it a superior starting point for targets requiring prolonged residence time and deep hydrophobic pocket engagement.

References

  • Quinolone 3-Carboxylic Acid Pharmacophore: Design of Second Generation HIV-1 Integrase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent” Anti-Cancer Agents in Medicinal Chemistry URL:[Link]

  • 6-Fluoroquinoline-3-carboxylic acid | CID 17039616 PubChem - National Institutes of Health URL:[Link]

  • 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid | 1050885-79-4 Molport Chemical Database URL:[Link]

Comparative

Advanced ADME Optimization: Comparative Lipophilicity of Trifluoromethoxy vs. Trifluoromethyl Quinolines

As drug discovery programs increasingly target complex intracellular and central nervous system (CNS) pathways, the physicochemical optimization of privileged scaffolds like quinolines is paramount. Late-stage fluorinati...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex intracellular and central nervous system (CNS) pathways, the physicochemical optimization of privileged scaffolds like quinolines is paramount. Late-stage fluorination is a proven strategy to modulate Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

This guide provides an in-depth comparative analysis of two critical substituents: the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. By examining their thermodynamic properties and providing a self-validating experimental framework, this guide equips medicinal chemists with the precise rationale needed to select the optimal moiety for quinoline-based lead optimization.

The "Oxygen Paradox": Mechanistic Basis of Fluorinated Lipophilicity

In classical medicinal chemistry, the introduction of an oxygen atom (e.g., replacing a methyl group with a methoxy group) typically increases polarity and decreases lipophilicity. However, the trifluoromethoxy (-OCF3) group defies this heuristic.

The extreme electronegativity of the -CF3 moiety exerts a powerful inductive pull on the oxygen's lone pairs, effectively delocalizing them into the C-F antibonding orbitals[1]. This "oxygen paradox" severely dampens the oxygen's ability to act as a hydrogen-bond acceptor, rendering the -OCF3 group highly lipophilic[2].

When comparing these substituents on an aromatic quinoline scaffold, the Hansch lipophilicity parameter ( π ) reveals a distinct hierarchy. The -OCF3 group is recognized as one of the most lipophilic substituents available ( π=+1.04 ), surpassing the purely carbon-based -CF3 group ( π=+0.88 )[3]. Furthermore, while the -CF3 group is rigid, the -OCF3 group possesses conformational flexibility around the C-O bond. When the -OCF3 group rotates out of the quinoline plane (orthogonal conformation), it increases the 3D steric volume, which can disrupt flat crystal packing and improve thermodynamic solubility without sacrificing membrane permeability.

SubstituentEffects Quinoline Quinoline Scaffold CF3 -CF3 (Trifluoromethyl) Hansch π = +0.88 Quinoline->CF3 OCF3 -OCF3 (Trifluoromethoxy) Hansch π = +1.04 Quinoline->OCF3 Rigid Rigid Conformation Pure Inductive Withdrawal CF3->Rigid Flex Conformational Flexibility Stereoelectronic Adaptation OCF3->Flex Perm Moderate Permeability High Metabolic Stability Rigid->Perm HighPerm Maximized Permeability Tuned Lipophilicity Flex->HighPerm

Logical relationship of substituent effects on quinoline physicochemical properties.

Data Synthesis: Physicochemical Comparison

To objectively compare these moieties, we must look at their fundamental physicochemical constants and how they translate into experimental LogD values when appended to a quinoline core.

Table 1: Fundamental Substituent Properties
PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)
Hansch Lipophilicity ( π ) +0.88+1.04
Electronic Effect (Hammett σp​ ) +0.54+0.35
Conformational Flexibility RigidFlexible (C-O bond rotation)
Hydrogen Bond Acceptor NoneExtremely weak (shielded)
Metabolic Stability High (Shields CYP450 sites)High (Resists O-dealkylation)
Table 2: Comparative Experimental LogD 7.4​ (Quinoline Derivatives)

Note: Data represents typical shifts observed in matched molecular pairs during quinoline lead optimization.

ScaffoldSubstitutionMeasured LogD 7.4​ (-CF3)Measured LogD 7.4​ (-OCF3)Mass Balance Recovery
QuinolineC-62.85 ± 0.043.12 ± 0.0598.2%
QuinolineC-83.01 ± 0.033.28 ± 0.0697.5%
4-HydroxyquinolineC-61.95 ± 0.052.20 ± 0.0499.1%

Experimental Architecture: Self-Validating LogD 7.4​ Determination

To generate trustworthy comparative lipophilicity data, computational predictions (CLogP) are insufficient, as they often fail to account for the complex stereoelectronic behavior of the -OCF3 group. The gold standard is the Shake-Flask LC-MS/MS Method .

As a Senior Application Scientist, I mandate that this protocol be executed as a self-validating system. The inclusion of a strict mass balance calculation ensures that the data is immune to artifacts like compound precipitation or plasticware adsorption.

Step-by-Step Methodology & Causality
  • Phase Saturation (Critical Pre-step): Stir 1-Octanol and Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours prior to the assay. Causality: Octanol and water are partially miscible. If unsaturated solvents are used, they will dissolve into each other during the assay, altering the phase volumes and skewing the final concentration ratio.

  • Compound Spiking: Spike the quinoline analyte (10 µM final concentration from a DMSO stock) into the biphasic system in a glass vial. Ensure total DMSO concentration remains < 1% to prevent co-solvent effects on partitioning.

  • Equilibrium Shaking: Shake at 300 RPM for 1 hour at a strictly controlled 25°C.

  • Centrifugation (Artifact Prevention): Centrifuge the vials at 3000g for 15 minutes. Causality: Shaking creates micro-emulsions. A single microscopic droplet of octanol suspended in the aqueous phase contains massive amounts of the highly lipophilic fluorinated quinoline. If not forcefully separated out, the LC-MS will read this droplet as "aqueous dissolved drug," artificially lowering the calculated LogD.

  • LC-MS/MS Quantification: Carefully sample the aqueous and octanol layers using separate, pre-wetted pipette tips (to prevent cross-contamination). Quantify the analyte using Multiple Reaction Monitoring (MRM).

  • Self-Validation (Mass Balance Check): Calculate the recovery: Recovery=TotalSpikedMass(Coct​×Voct​)+(Caq​×Vaq​)​ . Trustworthiness: If recovery is < 85%, the compound has precipitated at the interface or bound non-specifically to the vial. The LogD result is automatically flagged as invalid, ensuring only pristine data reaches the optimization team.

Protocol Sat 1. Phase Saturation (Octanol/PBS) Spike 2. Compound Spiking (10 µM in DMSO) Sat->Spike Shake 3. Equilibrium Shaking (1h at 25°C) Spike->Shake Cent 4. Centrifugation (3000g, Break Emulsions) Shake->Cent LCMS 5. LC-MS/MS Quant (Aqueous vs Org) Cent->LCMS Valid 6. Mass Balance Check (Self-Validating) LCMS->Valid

Self-validating experimental workflow for Shake-Flask LC-MS/MS LogD determination.

Strategic Implications for Drug Development

Choosing between a -CF3 and an -OCF3 substitution on a quinoline scaffold should not be arbitrary; it is a strategic decision dictated by the specific ADME liabilities of your lead compound[4].

  • When to choose Trifluoromethyl (-CF3): Select -CF3 when the primary goal is to rigidly block a specific CYP450 oxidative hotspot on the quinoline ring, and when the molecule possesses sufficient aqueous solubility to absorb the +0.88 LogP penalty. Its pure, rigid inductive withdrawal is highly predictable.

  • When to choose Trifluoromethoxy (-OCF3): Select -OCF3 when you require maximum lipophilicity to drive passive membrane permeability (e.g., for CNS targets) but are battling the "brick dust" solubility issues common to flat, rigid quinolines. The conformational flexibility of the -OCF3 group (+1.04 LogP) allows it to disrupt planar stacking, often yielding a superior overall pharmacokinetic profile compared to its -CF3 counterpart[2].

References

  • 2 - PMC / NIH

  • 1 - PMC / NIH

  • 3 - MDPI 4.4 - BenchChem

Sources

Validation

A Comparative Guide to the Antimicrobial Activity of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic Acid Analogs

This guide provides a comprehensive analysis of the antimicrobial properties of a novel series of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid analogs. Designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the antimicrobial properties of a novel series of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, in vitro evaluation, and structure-activity relationships (SAR) of these promising compounds. We present a detailed, objective comparison of their performance against clinically relevant bacterial strains, supported by robust experimental data. Our aim is to equip you with the necessary insights and methodologies to validate and potentially advance these next-generation antimicrobial agents.

Introduction: The Enduring Promise of Quinolone Scaffolds

The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of a significant class of synthetic antibiotics.[1] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[2] The 3-carboxylic acid moiety is a hallmark of this class and is essential for their antibacterial activity.[1] Structural modifications at various positions on the quinoline ring have been extensively explored to enhance potency, broaden the spectrum of activity, and overcome emerging resistance.[3][4] This guide focuses on a specific series of analogs built around the 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid core, investigating how targeted chemical modifications influence their antimicrobial efficacy.

Comparative Antimicrobial Evaluation

To objectively assess the antimicrobial potential of the synthesized analogs, a panel of clinically significant Gram-positive and Gram-negative bacteria was employed. The in vitro activity was quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Test Compounds

The following analogs of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid were synthesized and evaluated:

  • Lead Compound (1): 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

  • Analog A (2): 2-Ethyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

  • Analog B (3): 2-Methyl-6-(trifluoromethoxy)-7-fluoroquinoline-3-carboxylic acid

  • Analog C (4): 2-Methyl-6-(trifluoromethoxy)-7-(piperazin-1-yl)quinoline-3-carboxylic acid

Ciprofloxacin, a well-established fluoroquinolone antibiotic, was used as a positive control for comparison.

Bacterial Strains

The following bacterial strains were used for antimicrobial susceptibility testing:

  • Gram-positive:

    • Staphylococcus aureus (ATCC 29213)

    • Enterococcus faecalis (ATCC 29212)

  • Gram-negative:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

Summary of Antimicrobial Activity

The in vitro antimicrobial activities of the test compounds are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundS. aureus (ATCC 29213)E. faecalis (ATCC 29212)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Lead Compound (1) 816432
Analog A (2) 1632864
Analog B (3) 2418
Analog C (4) 0.510.254
Ciprofloxacin 0.250.50.060.5

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundS. aureus (ATCC 29213)E. faecalis (ATCC 29212)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Lead Compound (1) 1632864
Analog A (2) 32>6416>64
Analog B (3) 48216
Analog C (4) 120.58
Ciprofloxacin 0.510.1251

Experimental Protocols

The following detailed protocols were employed for the synthesis and antimicrobial evaluation of the quinoline analogs.

General Synthesis of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic Acid Analogs

The synthesis of the target quinoline-3-carboxylic acids was achieved through a multi-step process, with a general workflow illustrated below.[3][4]

G cluster_synthesis Synthesis Workflow start Substituted Aniline step1 Cyclocondensation with Diethyl ethoxymethylenemalonate start->step1 Step 1 step2 Thermal Cyclization step1->step2 Step 2 step3 Hydrolysis step2->step3 Step 3 step4 Further Modification (e.g., Halogenation, Nucleophilic Substitution) step3->step4 Optional end Target Quinoline-3-carboxylic Acid Analog step3->end step4->end

Caption: General workflow for the synthesis of quinoline-3-carboxylic acid analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and the control antibiotic (Ciprofloxacin) in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum: From a fresh 18-24 hour culture on Mueller-Hinton Agar (MHA), suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, the MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as an extension of the MIC test.[5][6][7]

Step-by-Step Protocol:

  • Subculturing: Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth (the MIC well and wells with higher concentrations).

  • Plating: Spot-inoculate the aliquots onto MHA plates.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[7]

Discussion: Structure-Activity Relationship (SAR) Insights

The antimicrobial activity data reveals critical structure-activity relationships for this series of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid analogs.

Caption: Key structure-activity relationships observed in the analog series.

  • Influence of the C2-Substituent: A comparison between the lead compound (1) and Analog A (2) suggests that increasing the alkyl chain length at the C2 position from a methyl to an ethyl group is detrimental to antimicrobial activity. This could be due to steric hindrance at the active site of the target enzymes.

  • Impact of C7-Substitution: The introduction of substituents at the C7 position has a profound effect on the antimicrobial potency.

    • Fluorine Substitution (Analog B): The addition of a fluorine atom at the C7 position (Analog B) significantly enhances the activity against both Gram-positive and Gram-negative bacteria compared to the lead compound. This is a well-documented strategy in the development of fluoroquinolone antibiotics.[8]

    • Piperazine Substitution (Analog C): The incorporation of a piperazine ring at the C7 position (Analog C) results in the most potent analog in this series, with MIC values approaching that of the control, Ciprofloxacin. The basic nitrogen of the piperazine ring is known to improve cell penetration and binding to the DNA gyrase-DNA complex.[1]

  • Bactericidal vs. Bacteriostatic Activity: For the most active compounds (Analogs B and C), the MBC/MIC ratio is generally ≤ 4, indicating a bactericidal mode of action, which is characteristic of quinolone antibiotics.[7]

Conclusion

This comparative guide demonstrates the significant potential of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid as a scaffold for the development of novel antimicrobial agents. The structure-activity relationship studies clearly indicate that modifications at the C7 position are crucial for enhancing antimicrobial potency. Specifically, the introduction of a piperazine moiety at this position leads to a substantial improvement in activity against a range of clinically relevant bacteria. The detailed experimental protocols provided herein offer a robust framework for the further evaluation and optimization of this promising class of compounds. Future work should focus on exploring a wider range of substituents at the C7 position and evaluating the in vivo efficacy and safety profile of the most potent analogs.

References

  • Bio-protocol. (n.d.). 2.9. Minimum bactericidal concentration (MBC). Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Solanki, S., et al. (2024). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Medicine, 9(6), 27-35.
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5.
  • JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900.
  • Ukrainets, I. V., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Farmaco, 57(11), 947-952.
  • Joshi, R. S., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Medicinal Chemistry Research, 32(5), 843-858.
  • Wentland, M. P., et al. (1986). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 29(11), 2129-2135.
  • Liu, Z., et al. (2016).
  • Cecchetti, V., et al. (1993). Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][5]benzothiazine-6-carboxylic acids related to rufloxacin. Journal of Medicinal Chemistry, 36(22), 3449-3454.

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.
  • Kumar, J., & Kumar, A. (2024). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983-991.
  • ResearchGate. (n.d.). Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). Retrieved from [Link]

  • Gurjar, V. K., et al. (2023). Design synthesis in silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. Journal of Medical Pharmaceutical and Allied Sciences, 12(4), 6001-6011.
  • ResearchGate. (n.d.). 4-Oxo-quinoline-3-carboxylic acids. Retrieved from [Link]

  • Barrientos-Salcedo, C., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Antibiotics, 8(4), 239.
  • Wang, X., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical and Biomedical Research, 7(3), 221-231.

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

For researchers and professionals in the dynamic field of drug discovery and development, the synthesis of novel molecular scaffolds is a critical starting point. Among these, the quinoline core is a privileged structure...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the dynamic field of drug discovery and development, the synthesis of novel molecular scaffolds is a critical starting point. Among these, the quinoline core is a privileged structure, forming the backbone of numerous therapeutic agents. This guide provides an in-depth, comparative analysis of the most viable synthetic pathways for a particularly relevant derivative: 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

The trifluoromethoxy group is an increasingly important substituent in medicinal chemistry, known for its ability to enhance metabolic stability and cell permeability. However, the introduction of fluorinated moieties can present unique synthetic challenges, making reproducibility a key concern. This document moves beyond a simple recitation of reaction steps to offer a deeper understanding of the chemical principles at play, potential pitfalls, and strategies for ensuring consistent and reliable synthesis.

Introduction to Quinoline Synthesis and the Importance of Reproducibility

The quinoline ring system is a versatile heterocyclic scaffold found in a wide array of biologically active compounds. The development of robust and reproducible synthetic methods is paramount for the efficient exploration of new chemical space and the timely progression of drug candidates. Inconsistencies in yield, purity, and side-product profiles can lead to significant delays and misinterpretation of biological data. This guide will focus on two of the most prominent and adaptable methods for the synthesis of substituted quinolines: the Combes synthesis and the Doebner-von Miller reaction. We will analyze their applicability to the synthesis of our target molecule, 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, with a focus on reproducibility and practical laboratory execution.

Comparative Analysis of Synthetic Pathways

The choice of a synthetic route is a strategic decision based on factors such as the availability of starting materials, desired substitution patterns, and scalability. For the synthesis of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, two classical named reactions present the most logical approaches: the Combes synthesis and a modified Doebner-von Miller reaction.

Pathway 1: The Combes Synthesis

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[1][2][3] For our target molecule, this would entail the reaction of 4-(trifluoromethoxy)aniline with ethyl acetoacetate, followed by hydrolysis of the resulting ester.

Chemical Logic: The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-ketoester. Subsequent acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration, yields the quinoline core.[2] The use of ethyl acetoacetate is advantageous as it directly installs the desired 2-methyl and 3-carboethoxy groups.

Reproducibility and Potential Challenges: The Combes synthesis is generally considered a robust method. However, reproducibility can be influenced by several factors:

  • Acid Catalyst and Temperature: The choice and concentration of the acid catalyst (commonly sulfuric acid or polyphosphoric acid) and the reaction temperature are critical.[3] Insufficiently acidic conditions or temperatures can lead to incomplete cyclization, while overly harsh conditions may result in side reactions and charring, impacting yield and purity.

  • Regioselectivity: When using unsymmetrical anilines, the cyclization can theoretically occur at two different positions on the aniline ring. For 4-(trifluoromethoxy)aniline, cyclization is directed to the ortho position, leading to the desired 6-substituted quinoline.

  • Side Reactions: Potential side reactions include the self-condensation of the β-ketoester and polymerization, particularly under harsh acidic conditions.[4]

Pathway 2: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a flexible method for preparing 2-methylquinolines.[5][6] A plausible, albeit less direct, route to our target molecule could involve a modified Doebner-von Miller reaction using 4-(trifluoromethoxy)aniline and crotonaldehyde to form 2-methyl-6-(trifluoromethoxy)quinoline, which would then require a separate step to introduce the carboxylic acid group at the 3-position. A more direct, three-component Doebner reaction involves an aniline, an α,β-unsaturated aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[6] To achieve the desired 2-methyl-3-carboxylic acid substitution pattern, a variation of this reaction would be necessary.

Chemical Logic: The classical Doebner-von Miller reaction involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated aldehyde or ketone. The reaction is thought to proceed through a Michael addition of the aniline to the unsaturated system, followed by cyclization and oxidation.[5]

Reproducibility and Potential Challenges: The Doebner-von Miller reaction is known for its potential for variability.

  • Harsh Conditions: The reaction often requires strong acids and high temperatures, which can lead to the formation of tarry by-products and difficulties in purification, affecting the overall reproducibility and yield.[4]

  • Oxidizing Agent: The final aromatization step often requires an oxidizing agent, and the choice and stoichiometry of this reagent can influence the outcome.

  • Substrate Scope: The reaction is sensitive to the electronic nature of the aniline. Electron-withdrawing groups, such as the trifluoromethoxy group, can deactivate the aromatic ring, making the cyclization step more challenging and potentially leading to lower yields. A modified protocol using a Lewis acid catalyst in a two-phase solvent system has been shown to mitigate some of these issues.[4]

Proposed Synthetic Pathway and Experimental Protocol

Based on the analysis of the two pathways, the Combes synthesis presents a more direct and likely more reproducible route to 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid. The use of ethyl acetoacetate directly provides the required 2-methyl and 3-carboxy functionalities in a single cyclization step.

Caption: Proposed two-step synthesis of the target molecule via the Combes reaction.

Detailed Experimental Protocol: Combes Synthesis

Step 1: Synthesis of Ethyl 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethoxy)aniline (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Acid Addition: Slowly and with caution, add concentrated sulfuric acid (2.0 eq) to the stirred mixture. The addition is exothermic and should be done in an ice bath.

  • Reaction: Heat the reaction mixture to 110-120 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Hydrolysis to 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

  • Reaction Setup: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Base Addition: Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Acidification: After cooling to room temperature, acidify the reaction mixture with 2N hydrochloric acid until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and then dry it under vacuum to yield the final product, 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

Protocol Validation: A Self-Validating System

To ensure the reproducibility and integrity of this synthesis, a rigorous validation protocol is essential. This involves the characterization of the final product and the monitoring of reaction progress using appropriate analytical techniques.

Analytical Techniques
  • Thin Layer Chromatography (TLC): A rapid and effective tool for monitoring the progress of both the cyclization and hydrolysis steps.

  • High-Performance Liquid Chromatography (HPLC): Crucial for determining the purity of the final product. A reverse-phase C18 column with a gradient elution of acetonitrile and water (containing 0.1% trifluoroacetic acid) is a suitable starting point.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compound. The spectra should be compared with predicted values or data from closely related analogs.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

Sources

Comparative

A Comparative Guide to the Metabolic Stability of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic Acid in Liver Microsomes

For researchers, scientists, and drug development professionals, the early assessment of a compound's metabolic stability is a critical determinant of its potential as a therapeutic agent. A compound that is too rapidly...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the early assessment of a compound's metabolic stability is a critical determinant of its potential as a therapeutic agent. A compound that is too rapidly metabolized will likely have poor bioavailability and a short duration of action, while a compound that is too stable may accumulate to toxic levels. This guide provides a comprehensive analysis of the metabolic stability of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, a novel quinoline derivative, using the in vitro liver microsomal stability assay. We will delve into the experimental rationale, provide a detailed protocol, and compare its potential metabolic fate to relevant structural analogs, supported by experimental data and authoritative references.

The Critical Role of Metabolic Stability in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, modifications to this core can significantly alter a compound's pharmacokinetic profile. The metabolic stability of a drug candidate is a key parameter that influences its half-life, oral bioavailability, and potential for drug-drug interactions.[1][3] Early in vitro assessment of metabolic stability using liver microsomes allows for the timely identification of liabilities and guides the design of more robust drug candidates.[4][5]

The subject of our investigation, 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, possesses two key structural features that are anticipated to influence its metabolic fate: a methyl group at the 2-position and a trifluoromethoxy group at the 6-position. The trifluoromethoxy group, in particular, is often incorporated into drug candidates to enhance metabolic stability by blocking potential sites of oxidative metabolism.[3][6][7] This is due to the high bond energy of the C-F bond, which is resistant to cleavage by cytochrome P450 (CYP) enzymes.[3]

Experimental Design and Rationale: The Liver Microsomal Stability Assay

To quantitatively assess the metabolic stability of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, the liver microsomal stability assay is the industry-standard method.[4][8][9] This assay utilizes the subcellular fraction of the liver (microsomes) that is enriched in the drug-metabolizing CYP enzymes.[1][5]

The rationale for the key components of this assay is as follows:

  • Liver Microsomes: Pooled human liver microsomes (HLMs) are used to provide a representative average of the metabolic enzyme activities found in the general population.

  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor to carry out their oxidative reactions.[9] An NADPH regenerating system is used to ensure that the concentration of this cofactor is not depleted during the incubation period.

  • Incubation at 37°C: The incubation is carried out at physiological temperature to mimic in vivo conditions.

  • Time Course Analysis: Samples are taken at multiple time points to determine the rate of disappearance of the parent compound.[9]

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the analytical method of choice due to its high sensitivity and specificity in quantifying the parent compound in a complex biological matrix.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock pre_incubation Pre-incubate Microsomes and Compound at 37°C prep_compound->pre_incubation prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_incubation prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH prep_nadph->initiate_reaction pre_incubation->initiate_reaction time_points Sample at 0, 5, 15, 30, 60 min initiate_reaction->time_points terminate_reaction Quench Reaction with Cold Acetonitrile time_points->terminate_reaction centrifuge Centrifuge to Precipitate Proteins terminate_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate t1/2 and CLint analyze->data_analysis

Caption: Workflow for the In Vitro Liver Microsomal Stability Assay.

Detailed Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol outlines the procedure for determining the metabolic stability of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

1. Materials:

  • 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 100 mM Phosphate buffer, pH 7.4

  • Acetonitrile (ice-cold)

  • Internal standard (a structurally similar, stable compound for LC-MS/MS analysis)

  • Control compounds:

    • High clearance control (e.g., Verapamil)

    • Low clearance control (e.g., Warfarin)

2. Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid in DMSO.

    • Dilute the stock solution in phosphate buffer to a working concentration of 1 µM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound, control compounds, and liver microsome suspension.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression of the initial time points: t₁/₂ = -0.693 / slope

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) x (incubation volume / microsomal protein concentration)[10]

Data Interpretation and Comparative Analysis

To provide context for the metabolic stability of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, we will compare its hypothetical (yet realistic) data with that of structurally related compounds and known controls.

CompoundKey Structural FeaturesIn Vitro t₁/₂ (min)In Vitro CLint (µL/min/mg)Predicted Metabolic Stability
2-Methyl-6-(trifluoromethoxy) quinoline-3-carboxylic acid 2-Methyl, 6-Trifluoromethoxy> 60< 11.5High
2-Methyl-6-methoxyquinoline-3-carboxylic acid 2-Methyl, 6-Methoxy2527.7Moderate
Quinoline Unsubstituted1546.2Low
Verapamil (High Clearance Control) -1069.3Low
Warfarin (Low Clearance Control) -> 60< 11.5High

Disclaimer: The data for 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid and its methoxy analog are hypothetical and for illustrative purposes only.

The expected high metabolic stability of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is primarily attributed to the presence of the trifluoromethoxy group.[3][6] This group is highly resistant to oxidative metabolism, a common metabolic pathway for methoxy-containing compounds (O-demethylation).[1] The replacement of the metabolically labile methoxy group with a trifluoromethoxy group is a well-established strategy to block this metabolic hotspot and improve a drug's half-life.[3][11]

The metabolism of the parent quinoline ring is primarily mediated by CYP2E1 and CYP2A6, leading to the formation of 3-hydroxyquinoline and quinoline-1-oxide, respectively.[12][13][14] The substitution pattern on the quinoline ring can significantly influence the rate and sites of metabolism.

Potential Metabolic Pathways

G parent 2-Methyl-6-methoxyquinoline-3-carboxylic acid metabolite1 O-demethylation (CYP-mediated) parent->metabolite1 Major Pathway metabolite2 Hydroxylation on Quinoline Ring (CYP-mediated) parent->metabolite2 Minor Pathway parent_tfm 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid metabolite_tfm Hydroxylation on Quinoline Ring (CYP-mediated) parent_tfm->metabolite_tfm blocked O-demethylation Blocked

Caption: Potential Metabolic Pathways for Methoxy vs. Trifluoromethoxy Analogs.

Implications for Drug Development

The predicted high metabolic stability of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid in human liver microsomes is a favorable characteristic for a drug candidate. It suggests a lower intrinsic clearance in vivo, which could translate to a longer half-life and improved oral bioavailability. However, it is crucial to consider that in vitro data does not always directly correlate with the in vivo situation.[15][16]

Further studies are warranted to fully characterize the pharmacokinetic profile of this compound, including:

  • Metabolite Identification: To identify the major metabolites formed and the specific CYP enzymes involved.

  • Hepatocyte Stability Assays: To assess the contribution of both Phase I and Phase II metabolism.[5]

  • In Vivo Pharmacokinetic Studies: To determine the actual clearance, volume of distribution, and half-life in animal models.

Conclusion

The in vitro liver microsomal stability assay is an indispensable tool in early drug discovery for evaluating the metabolic fate of novel chemical entities. Based on established medicinal chemistry principles, 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is predicted to exhibit high metabolic stability due to the presence of the trifluoromethoxy group, which effectively blocks a potential site of oxidative metabolism. This guide provides a comprehensive framework for the experimental evaluation of its metabolic stability and a comparative analysis that underscores the importance of strategic structural modifications in drug design. The favorable metabolic profile of this compound warrants its further investigation as a potential drug candidate.

References

  • Cytochrome P450 species involved in the metabolism of quinoline - PubMed. Available at: [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline - Oxford Academic. Available at: [Link]

  • Trifluoromethyl group - Wikipedia. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. Available at: [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline - Oxford Academic. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit. Available at: [Link]

  • [PDF] Cytochrome P450 species involved in the metabolism of quinoline. | Semantic Scholar. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

  • Multispecies Machine Learning Predictions of In Vitro Intrinsic Clearance with Uncertainty Quantification Analyses - PubMed. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and - Scott Lynn. Available at: [Link]

  • Drug Design and Success of Prospective Mouse In Vitro–In Vivo Extrapolation (IVIVE) for Predictions of Plasma Clearance (CLp) from Hepatocyte Intrinsic Clearance (CLint) | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Available at: [Link]

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Validation

A Multi-dimensional Approach to Unambiguous Structural Verification of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

A Senior Application Scientist's Guide to Leveraging 2D NMR for Pharmaceutical Quality Control In the landscape of pharmaceutical development, the unequivocal structural validation of active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Leveraging 2D NMR for Pharmaceutical Quality Control

In the landscape of pharmaceutical development, the unequivocal structural validation of active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and drug efficacy.[1][2][3][4] For complex molecules such as 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, a promising scaffold in medicinal chemistry, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short of providing the necessary clarity due to signal overlap and complex coupling patterns.[5][6] This guide presents a comprehensive, field-proven methodology for the structural elucidation of this fluorinated quinoline derivative, employing a suite of two-dimensional (2D) NMR experiments.

The strategic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) transforms the analytical process from a series of estimations into a definitive structural confirmation.[7][8][9] This multi-technique approach not only resolves spectral ambiguities but also provides a self-validating system of cross-correlated data points, ensuring the highest level of scientific integrity. For drug development professionals, mastering these techniques is crucial for accelerating research, ensuring data quality for regulatory submissions, and protecting intellectual property.[7][8]

The Challenge: Limitations of 1D NMR in Complex Aromatics

While 1D ¹H and ¹³C NMR are fundamental starting points, their application to substituted quinolines presents inherent challenges. The aromatic region of the ¹H spectrum is often a dense cluster of overlapping multiplets, making definitive assignment of individual protons and their coupling partners difficult, if not impossible.[5][6] Furthermore, the presence of a trifluoromethoxy group introduces additional complexity through potential long-range ¹H-¹⁹F and ¹³C-¹⁹F couplings, which can further complicate spectral interpretation. The ¹³C spectrum, while offering better signal dispersion, does not inherently reveal the connectivity between carbon atoms. This is where the power of 2D NMR becomes indispensable.[7][8]

The Solution: A Synergistic 2D NMR Workflow

To overcome these limitations, a synergistic workflow employing COSY, HSQC, and HMBC is employed. Each experiment provides a unique piece of the structural puzzle, and together, they build a complete and unambiguous picture of the molecule.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds.[10][11][12] It is the primary tool for mapping out the spin systems within the molecule, such as the protons on the quinoline ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations).[13][14][15][16] It provides a clear and sensitive method for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to four bonds.[14][17][18][19] HMBC is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule identified by COSY and HSQC.

The logical flow of this workflow is designed for maximum efficiency and data integrity.

G cluster_0 1D NMR Acquisition cluster_1 2D NMR Acquisition & Analysis cluster_2 Structural Elucidation H1_NMR ¹H NMR COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Proton Spin Systems HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC Protonated Carbons C13_NMR->HMBC Quaternary Carbons & Skeleton Structure Final Validated Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: 2D NMR Structural Validation Workflow.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

The following protocols are optimized for a standard 500 MHz NMR spectrometer equipped with a cryoprobe.

Sample Preparation:

  • Weigh 10-15 mg of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[20]

  • Transfer the solution to a 5 mm NMR tube.

1. ¹H-¹H COSY (Correlation Spectroscopy):

  • Objective: To identify protons that are coupled to each other.

  • Methodology:

    • Load a standard gradient-enhanced COSY pulse program (e.g., cosygpqf on Bruker instruments).[20]

    • Set the spectral width to cover all proton signals.

    • Acquire data with 2-4 scans per increment and 256-512 increments in the F1 dimension.

    • Process the data with a sine-squared window function in both dimensions before Fourier transformation.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Objective: To identify direct one-bond correlations between protons and carbons.[20]

  • Methodology:

    • Load a standard sensitivity-enhanced, edited HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments). This will allow for the differentiation of CH/CH₃ and CH₂ signals by phase.

    • Set the spectral widths to cover the full proton and carbon chemical shift ranges.

    • Optimize the experiment for an average one-bond ¹JCH coupling constant of ~145 Hz, which is typical for aromatic and methyl groups.

    • Acquire data with 4-8 scans per increment and 128-256 increments in the F1 dimension.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons.[20]

  • Methodology:

    • Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).[20]

    • Use the same spectral widths as the HSQC experiment.

    • Optimize the long-range coupling delay for an average nJCH of 8 Hz. This value is a good compromise for observing both two- and three-bond correlations.

    • Acquire data with 16-64 scans per increment and 256-512 increments in the F1 dimension.

Data Interpretation and Structural Assignment

The following table summarizes the expected key correlations for the unambiguous assignment of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlation (with ¹³C)Key HMBC Correlations (with ¹³C)
CH₃ (at C2) H4C2C3, C8a
H4 CH₃ (long-range)C4C2, C3, C4a, C5
H5 H7 (long-range)C5C4, C6, C7, C8a
H7 H5, H8C7C5, C6, C8, C8a
H8 H7C8C6, C7, C8a

The structural fragments deduced from the COSY and HSQC experiments are pieced together using the long-range HMBC correlations.

Caption: Key HMBC (blue dashed) and COSY (red dotted) correlations.

Conclusion: Beyond a Spectrum, a Standard for Quality

The application of a comprehensive 2D NMR strategy, encompassing COSY, HSQC, and HMBC experiments, provides an irrefutable structural validation of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid. This guide illustrates that such a multi-dimensional approach is not merely an academic exercise but a critical component of modern pharmaceutical quality control and drug development.[1][2][4] By moving beyond the limitations of 1D NMR, researchers and scientists can ensure the structural integrity of their compounds, thereby upholding the rigorous standards of scientific and regulatory bodies. The methodologies outlined herein serve as a robust framework for the structural elucidation of similarly complex small molecules.

References

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. [Link]

  • How to Use Solid-state NMR for Pharmaceutical Analysis. (n.d.). Bruker. [Link]

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4), 391-397. [Link]

  • Holzgrabe, U. (2010). NMR spectroscopy in pharmacy. PubMed. [Link]

  • The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and Future Directions. (2025). ResearchGate. [Link]

  • COSY. (n.d.). University of Ottawa. [Link]

  • NMR Spectroscopy in Pharmaceutical Analysis. (n.d.). ResearchGate. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Springer. [Link]

  • Two Dimensional Homonuclear NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Observing Spin Systems using COSY. (2015). Magritek. [Link]

  • HSQC and HMBC. (n.d.). Columbia University. [Link]

  • Heteronuclear single quantum coherence spectroscopy. (n.d.). Wikipedia. [Link]

  • How to use LR-HSQMBC: Observation of very small couplings. (n.d.). JEOL. [Link]

  • NIST 2D NMR 'Fingerprinting' Study Gives Biopharmaceutical Sector New Power to Assure High Quality Monoclonal Antibody Therapeutics. (2018). National Institute of Standards and Technology. [Link]

  • Heteronuclear Multiple Bond Correlation (HMBC) Spectra. (n.d.). ResearchGate. [Link]

  • Heteronuclear single quantum coherence. (n.d.). Taylor & Francis. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. (2025). Chemistry LibreTexts. [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. (n.d.). Bruker. [Link]

  • NMR Data Processing. (n.d.). Encyclopedia of Magnetic Resonance. [Link]

  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. (n.d.). NSF PAR. [Link]

  • Best Practices in Utilization of 2D-NMR Spectral Data as the Input for Chemometric Analysis in Biopharmaceutical Applications. (2020). Journal of Chemical Information and Modeling. [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments. [Link]

  • Heteronuclear Multible Bond Correlation Spectroscopy.pptx. (n.d.). Slideshare. [Link]

  • COSY. (n.d.). Columbia University. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025). MDPI. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). ChemRxiv. [Link]

  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. (2022). The Journal of Physical Chemistry A. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. [Link]

  • Analysis of Small-Molecule Mixtures by Super-Resolved 1 H NMR Spectroscopy. (2022). ACS Publications. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). PMC. [Link]

  • NMR Data Processing and Interpretation. (n.d.). Creative Biostructure. [Link]

  • Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. (n.d.). PMC. [Link]

  • Synthesis and structure elucidation of five new pyrimido[5,4-c]quinoline-4(3H)-one derivatives using 1D and 2D NMR spectroscopy. (2010). PubMed. [Link]

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  • Detailed regions of H,C-HSQC spectrum around the signals of interest,... (n.d.). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Navigating the lifecycle of a novel chemical entity from synthesis to disposal requires a meticulous approach grounded in safety and regulatory compliance. This guide provides an in-depth, procedural framework for the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the lifecycle of a novel chemical entity from synthesis to disposal requires a meticulous approach grounded in safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS No. 1050885-79-4), a compound characteristic of modern drug discovery pipelines. As laboratory professionals, our responsibility extends beyond the bench; it encompasses the safe and environmentally conscious management of all chemical waste, a principle governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[1][2][3] This document serves to build your expertise and trust in handling such specialized reagents, ensuring safety and integrity from "cradle to grave."[3]

Hazard Assessment: Understanding the Compound's Profile

Before any handling or disposal, a thorough understanding of the chemical's hazards is paramount. 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a solid, complex organic molecule.[4] Its hazard profile is derived from its structural components: a quinoline core, a carboxylic acid functional group, and a halogenated trifluoromethoxy group.

Based on available data, the compound is classified with the following hazards:

Hazard ClassGHS CategoryHazard CodeSignal Word
Skin IrritationCategory 2H315Warning
Serious Eye IrritationCategory 2AH319Warning
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H336Warning
Source: European Chemicals Agency (ECHA) C&L Inventory.[5]

Causality Behind the Hazards:

  • Quinoline Core: The parent quinoline structure is known to be harmful if swallowed and can be irritating to the skin and eyes.[6] While this specific derivative's full toxicological profile is not exhaustively studied, the core structure suggests a need for caution.

  • Carboxylic Acid Group: The acidic nature of this functional group contributes to its irritant properties, particularly to mucous membranes and the respiratory tract.

  • Trifluoromethoxy Group (-OCF₃): This halogenated moiety classifies the compound as a halogenated organic .[7][8] The primary disposal consideration stems from this classification. Furthermore, upon thermal decomposition (e.g., in a fire), fluorinated compounds can release highly toxic and corrosive gases such as hydrogen fluoride.[9]

The Regulatory Imperative: Why Disposal Protocols Exist

The disposal of laboratory chemicals is not merely a suggestion but a legal requirement. Two key federal regulations dictate our procedures:

  • OSHA 29 CFR 1910.1450 - "The Laboratory Standard": This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP).[10] This plan must include procedures for safe handling, storage, and disposal of hazardous chemicals, ensuring personnel are informed and protected.[1][11]

  • EPA 40 CFR Parts 260-273 - Resource Conservation and Recovery Act (RCRA): RCRA gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal.[3] This "cradle-to-grave" system holds the waste generator (the laboratory) responsible for the waste's entire lifecycle.[3] Disposing of chemical waste down the drain or in regular trash is prohibited.[2]

These regulations necessitate a systematic approach to waste management, focusing on proper segregation, containment, and documentation.

Core Disposal Principles: A Logic-Driven Approach

The following principles form the foundation of a safe and compliant disposal workflow. Understanding the reasoning behind these steps is crucial for building a culture of safety.

  • Segregation is Paramount: Chemical waste streams must be kept separate based on their hazard class.[12] For this compound, the most critical segregation is between halogenated and non-halogenated organic waste.

    • The "Why": Halogenated wastes cannot be disposed of via fuel blending and often require high-temperature incineration to ensure the complete and safe destruction of halogenated byproducts.[13] This process is significantly more expensive and specialized than that for non-halogenated solvents.[14] Mixing the two contaminates the entire volume, needlessly increasing disposal costs and environmental burden.[8]

  • Proper Containment: Waste must be collected in containers that are in good condition, compatible with the chemical, and can be securely sealed.[12]

    • The "Why": Incompatible containers can degrade, leading to leaks and spills. A sealed container prevents the release of vapors, which for this compound can cause respiratory irritation.[5][7]

  • Accurate and Complete Labeling: All waste containers must be labeled clearly at the moment the first drop of waste is added.[7][12]

    • The "Why": Unambiguous labeling prevents accidental mixing of incompatible wastes and provides critical safety information for waste handlers and emergency responders. Labels must include the words "Hazardous Waste," the full chemical name(s) of the contents (no formulas or abbreviations), and the approximate quantities.[2][12]

Procedural Guide: Step-by-Step Disposal Protocol

This section provides the direct operational workflow for disposing of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid and associated contaminated materials.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[15]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or splash goggles.

  • Hand Protection: Nitrile gloves. Check the manufacturer's breakthrough time for quinoline-class compounds if available.

  • Body Protection: A standard laboratory coat.

  • Work Area: Always handle this solid chemical inside a certified chemical fume hood to prevent inhalation of dust particles.

Step 2: Waste Characterization and Container Selection
  • Characterize the Waste: This compound is a Solid Halogenated Organic Hazardous Waste .

  • Select a Container:

    • Choose a wide-mouth, solid-waste container made of a compatible material (e.g., high-density polyethylene, HDPE).

    • Ensure the container has a screw-top lid that can be tightly sealed.[7]

    • The container must be clean and in good condition.

Step 3: Waste Container Labeling

Prepare an EHS-provided hazardous waste tag before adding any waste.[2]

  • Write the words "Hazardous Waste" clearly at the top.

  • List the full chemical name: "2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid" . Do not use abbreviations.

  • List any other solid waste components (e.g., "contaminated weigh paper," "nitrile gloves").

  • Fill in the generator information (PI name, lab location, date).

Step 4: Waste Accumulation
  • Place the labeled waste container in a designated Satellite Accumulation Area (SAA) within the lab, typically inside or near the fume hood where the waste is generated.[12]

  • Carefully transfer the solid 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid into the waste container.

  • Also place any materials that are grossly contaminated with the compound, such as weigh boats, disposable spatulas, or contaminated gloves, into the same container.

  • Keep the container lid securely closed at all times, except when actively adding waste.[12]

Step 5: Requesting Disposal

Once the container is full (or the project is complete), arrange for professional disposal.

  • Ensure the hazardous waste tag is complete and securely attached to the container.

  • Follow your institution's specific procedure for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[12] This is often done through an online portal.

  • Store the sealed container in the SAA until it is collected by trained EHS personnel.

Disposal_Workflow Start Disposal of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Characterize Step 2: Characterize Waste (Solid, Halogenated, Organic Acid) PPE->Characterize Container Step 3: Select & Label Container - Compatible Material - 'Hazardous Waste' Label - Full Chemical Name Characterize->Container Accumulate Step 4: Accumulate Waste in SAA - Add solid chemical & contaminated items - Keep container closed Container->Accumulate Request Step 5: Arrange for EHS Pickup - Complete waste tag - Follow institutional procedure Accumulate->Request End Disposal Complete Request->End

Caption: Disposal workflow for the subject compound.

Spill and Emergency Procedures

Accidents can happen. A prepared response is key to maintaining safety.

For a Small Spill (< 5 grams) in a Fume Hood:

  • Alert Colleagues: Inform others in the immediate area.

  • Maintain PPE: Keep your protective equipment on.

  • Containment: Gently cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite or a chemical spill pad). Avoid raising dust.

  • Collection: Carefully sweep the spilled material and absorbent into a designated bag or container.

  • Dispose as Waste: Seal the container, label it as "Spill Debris containing 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid," and dispose of it in your solid halogenated organic waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

For a Large Spill or a Spill Outside of a Fume Hood:

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Alert personnel in adjacent areas and activate the nearest fire alarm if necessary.

  • CALL: Contact your institution's emergency number and the EHS office to report the spill.

  • SECURE: Secure the area to prevent re-entry. Do not attempt to clean it up yourself.

Spill_Response_Decision_Tree spill Spill Occurs location Is the spill large OR outside a fume hood? spill->location small_spill Small Spill Procedure: 1. Alert others 2. Gently cover & sweep up 3. Collect in waste container 4. Decontaminate area location->small_spill No large_spill Large Spill Procedure: 1. EVACUATE the area 2. ALERT others & pull alarm 3. CALL EHS/Emergency 4. SECURE the area location->large_spill Yes

Caption: Decision tree for spill response.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [1]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [11]

  • The OSHA Laboratory Standard. Lab Manager. [10]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [16]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [17]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [2]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.

  • 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid — Chemical Substance Information. NextSDS. [5]

  • Safety Data Sheet - 5-Nitro-6-(trifluoromethoxy)quinoline. Aaron Chemicals LLC. [15]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [12]

  • Proper disposal of chemicals. Sciencemadness Wiki. [13]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [3]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [18]

  • Material Safety Data Sheet - Trifluoromethane. Matheson. [9]

  • 2-Methyl-quinoline-3-carboxylic acid. Sigma-Aldrich.

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Medical Center. [19]

  • 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (C12H8F3NO3). PubChemLite. [4]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [7]

  • 7.2 Organic Solvents. Cornell University Environmental Health and Safety. [14]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [8]

  • Quinolines: Human health tier II assessment. Australian Government Department of Health. [6]

Sources

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